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  • Product: N,N-dimethyl-1H-pyrazole-4-sulfonamide
  • CAS: 1179901-00-8

Core Science & Biosynthesis

Foundational

N,N-dimethyl-1H-pyrazole-4-sulfonamide chemical properties

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Properties, Synthesis, and Applications Introduction 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No: 88398-53-2) is a heterocyclic organic compound t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Properties, Synthesis, and Applications

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No: 88398-53-2) is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry and drug discovery.[1] Its molecular architecture, which integrates a stable pyrazole nucleus with a pharmacologically significant sulfonamide moiety, provides a versatile and valuable scaffold for the synthesis of novel therapeutic agents.[1][2][3] While this specific compound is predominantly used as a research chemical and a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities, underscoring its potential in pharmaceutical development.[1][3][4]

The pyrazole ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design, present in numerous approved drugs.[2] Similarly, the sulfonamide group is a classic pharmacophore, most famously associated with the "sulfa" class of antibiotics.[1] The combination of these two motifs in 1,3-dimethyl-1H-pyrazole-4-sulfonamide creates a platform for developing compounds with potential applications in oncology, infectious diseases, and inflammation management.[1][3][5]

This technical guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, robust analytical characterization methods, and an exploration of the biological activities and applications of this compound and its close analogues.

Section 1: Core Chemical Properties and Identification

Precise identification and understanding of the physicochemical properties of a compound are foundational to its application in research and development.

Chemical Structure

cluster_0 1,3-Dimethyl-1H-pyrazole-4-sulfonamide mol

Caption: 2D Structure of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide.

Identifiers and Physicochemical Data

The key identifiers and properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide are summarized below for quick reference.

PropertyValueReference(s)
IUPAC Name 1,3-dimethyl-1H-pyrazole-4-sulfonamide[1][6][7]
CAS Number 88398-53-2[1][7][8]
Molecular Formula C₅H₉N₃O₂S[1][6][8][9]
Molecular Weight 175.21 g/mol [1][6][8][9]
Canonical SMILES CC1=NN(C=C1S(=O)(=O)N)C[1][6][7]
InChI Key FQQRVLUHFKWHRT-UHFFFAOYSA-N[1]
Appearance Off-white to beige solid[7][10]
Purity Typically >95-97%[1][7][9]
Solubility Expected to be soluble in polar organic solvents; insoluble in water.[11]
Storage Store at room temperature.[7]

Section 2: Synthesis and Purification

The synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is typically achieved through a two-step process involving the sulfonation of a pyrazole precursor followed by amination.[1] This approach provides a reliable route to the target molecule.

Synthetic Workflow Diagram

G start 1,3-Dimethylpyrazole (Starting Material) step1 Step 1: Sulfonylation Reagents: Chlorosulfonic Acid, Thionyl Chloride Solvent: Chloroform start->step1 intermediate 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (Intermediate) step1->intermediate step2 Step 2: Amination Reagents: Ammonia Source, DIPEA (Base) Solvent: DCM intermediate->step2 product 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Crude Product) step2->product purification Purification (Column Chromatography or Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous pyrazole-4-sulfonamide derivatives.[2][3]

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Add 1,3-dimethylpyrazole (1.0 equiv) to anhydrous chloroform.

  • Reaction Setup: Cool the flask to 0°C using an ice bath.

  • Sulfonylation: Slowly add chlorosulfonic acid (3.0 equiv) to the stirred solution via the dropping funnel, maintaining the temperature below 5°C. The choice of chlorosulfonic acid is critical as it is a powerful sulfonating agent.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Thionyl Chloride Addition: Add thionyl chloride (2.0 equiv) dropwise. This step is crucial for converting any sulfonic acid by-product to the desired sulfonyl chloride, thereby maximizing yield.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The sulfonyl chloride product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

  • Reaction Setup: Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in a suitable anhydrous solvent such as Dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the nucleophile.[2]

  • Amination: Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane).

  • Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor for the disappearance of the sulfonyl chloride starting material by TLC.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,3-dimethyl-1H-pyrazole-4-sulfonamide.[2]

Section 3: Analytical Characterization

A combination of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

Analytical Workflow Diagram

G cluster_workflow Characterization Workflow synthesis Synthesized Product hplc Purity Assessment (HPLC) synthesis->hplc ms Molecular Weight Confirmation (LC-MS) synthesis->ms nmr Structural Elucidation (¹H & ¹³C NMR) synthesis->nmr ftir Functional Group ID (FT-IR) synthesis->ftir final Confirmed Structure & Purity hplc->final ms->final nmr->final ftir->final

Caption: A multi-technique workflow for analytical characterization.

Standard Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the percentage purity of the final compound.

  • Methodology:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of mobile phases, typically water and acetonitrile, both containing 0.1% formic acid.

    • Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Introduce a dilute solution of the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Operate the spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The expected m/z for the [M+H]⁺ ion of C₅H₉N₃O₂S is approximately 176.0488.[1]

    • This analysis confirms that the compound has the correct molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

  • Expected ¹H NMR Spectrum:

    • A singlet corresponding to the pyrazole ring proton (C5-H).

    • A singlet for the methyl group attached to the pyrazole nitrogen (N1-CH₃).

    • A singlet for the methyl group at the C3 position of the pyrazole ring (C3-CH₃).

    • A broad singlet for the two protons of the sulfonamide group (-SO₂NH₂), which may be exchangeable with D₂O.

  • Expected ¹³C NMR Spectrum:

    • Signals corresponding to the three distinct carbon atoms of the pyrazole ring.

    • Signals for the two methyl group carbons.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • N-H stretching vibrations for the primary sulfonamide (typically two bands around 3350-3250 cm⁻¹).

    • Asymmetric and symmetric S=O stretching vibrations for the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).

    • C=N and C=C stretching vibrations characteristic of the pyrazole ring.

Section 4: Reactivity and Medicinal Chemistry Applications

1,3-Dimethyl-1H-pyrazole-4-sulfonamide serves as a foundational scaffold for developing a wide array of biologically active molecules. The pyrazole-sulfonamide motif is a prominent feature in compounds designed to target various enzymes and cellular pathways.[2][3]

Antibacterial Potential: DHPS Inhibition

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs that function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] These drugs act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA).

PABA PABA (Natural Substrate) DHPS DHPS Enzyme PABA->DHPS Binds to Sulfonamide Pyrazole-Sulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Binds to Block Inhibition Sulfonamide->Block FolicAcid Folic Acid Synthesis & Bacterial Growth DHPS->FolicAcid Catalyzes Block->FolicAcid Blocks

Caption: Mechanism of DHPS inhibition by sulfonamide-based drugs.

Antiproliferative and Enzyme Inhibition Applications

Derivatives of pyrazole-4-sulfonamide have been extensively investigated for their potential in various therapeutic areas:

  • Anticancer Activity: Numerous studies have reported the synthesis of pyrazole-sulfonamide derivatives and their evaluation as antiproliferative agents against various cancer cell lines, such as the U937 human monocytic leukemia cell line.[1][2][3][12]

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making this scaffold ideal for designing inhibitors of carbonic anhydrases, which are implicated in diseases like glaucoma and some cancers.[13]

  • NAAA Inhibition: Novel pyrazole-based sulfonamides have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[5] Inhibition of NAAA represents a promising strategy for treating inflammatory conditions.[5]

  • Other Applications: The versatility of this scaffold has led to its exploration for developing antifungal, antiviral, and antidiabetic agents.[4][14]

Section 5: Safety and Handling

Proper handling of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is essential in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassStatementGHS CodePictogram
Acute ToxicityHarmful if swallowed.H302GHS07
Skin IrritationCauses skin irritation.H315GHS07
Eye DamageCauses serious eye damage/irritation.H318/H319GHS07
Respiratory TractMay cause respiratory irritation.H335GHS07

Data sourced from aggregated GHS information.[6][7]

Handling and First Aid
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[7]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[7]

  • Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[10]

  • Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.[10]

Conclusion

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a well-characterized chemical entity with significant value as a synthetic intermediate. Its robust synthesis and the proven pharmacological importance of its core structure make it a highly attractive starting point for drug discovery programs. The diverse biological activities exhibited by its derivatives, ranging from anticancer and antibacterial to anti-inflammatory, highlight the immense potential held within the pyrazole-sulfonamide scaffold. This guide provides the foundational technical knowledge required for researchers to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

  • ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Cole-Parmer. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Capot Chemical. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Retrieved from [Link]

  • Sasso, O., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Pharmaffiliates. Retrieved from [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide For Researchers, Scientists, and Drug Development Professionals The convergence of pyrazole and sulfonamide moieties within a single...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

The convergence of pyrazole and sulfonamide moieties within a single molecular framework creates a pharmacophore of significant interest in modern medicinal chemistry. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are cornerstone structures in numerous pharmaceuticals, including well-known drugs like Celecoxib.[1] Their unique electronic properties and ability to engage in various biological interactions make them a privileged scaffold.[1][2] Similarly, the sulfonamide group is a classic functional group, indispensable in the development of antibacterial agents, diuretics, and enzyme inhibitors.[2][3]

The target molecule, N,N-dimethyl-1H-pyrazole-4-sulfonamide, combines these two critical components. Understanding its synthesis is crucial for researchers aiming to develop novel analogues for drug discovery programs, leveraging the synergistic potential of this hybrid scaffold. This guide provides a detailed, mechanistically-grounded overview of the primary synthetic route, focusing on the causality behind experimental choices to ensure reproducibility and facilitate further development.

Core Synthetic Strategy: A Two-Stage Approach

The most direct and widely documented synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives proceeds through a robust two-stage process. This strategy involves the initial formation of a key intermediate, a pyrazole-4-sulfonyl chloride, followed by its reaction with a suitable amine—in this case, dimethylamine.

G Pyrazole 1H-Pyrazole Precursor SulfonylChloride 1H-Pyrazole-4-sulfonyl Chloride (Key Intermediate) Pyrazole->SulfonylChloride Step 1: Sulfonylation (Electrophilic Aromatic Substitution) FinalProduct N,N-dimethyl-1H-pyrazole-4-sulfonamide SulfonylChloride->FinalProduct Step 2: Amination (Nucleophilic Acyl Substitution) Dimethylamine Dimethylamine Dimethylamine->FinalProduct

This approach is advantageous due to the commercial availability of starting pyrazoles and the generally high efficiency of the two core reactions: electrophilic sulfonylation and nucleophilic substitution.

Part 1: Synthesis of the Pyrazole-4-sulfonyl Chloride Intermediate

The critical step in this synthesis is the regioselective installation of a chlorosulfonyl group (-SO₂Cl) onto the C4 position of the pyrazole ring. This is achieved via an electrophilic aromatic substitution reaction.

Mechanistic Rationale

The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by strong electrophiles. The sulfonylation is typically performed using chlorosulfonic acid (ClSO₃H). The C4 position is the preferred site of substitution due to a combination of electronic and steric factors. It is the most nucleophilic carbon on the unsubstituted pyrazole ring, and it is less sterically hindered than the C3 and C5 positions, particularly when those positions are substituted (e.g., in 3,5-dimethyl-1H-pyrazole).

G

Experimental Protocol & Key Considerations

A common and effective protocol involves the direct reaction of a pyrazole with chlorosulfonic acid, often in the presence of thionyl chloride.[2][4] The use of thionyl chloride is a crucial optimization; it serves to convert the pyrazole-4-sulfonic acid, a potential byproduct formed from the degradation of the desired sulfonyl chloride, back into the active sulfonyl chloride intermediate, thereby maximizing yield.[2]

Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [2][4]

  • Reaction Setup: A solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform is prepared in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.[4]

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of chlorosulfonic acid (approx. 5.5 eq) in chloroform is added dropwise to the pyrazole solution under a nitrogen atmosphere, maintaining the temperature at 0 °C.[4] This slow, cooled addition is critical to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for approximately 10-12 hours.[4]

  • Thionyl Chloride Addition: Thionyl chloride (approx. 1.3 eq) is added to the reaction mixture at 60 °C over 20 minutes. The mixture is then stirred for an additional 2 hours at the same temperature.[4]

  • Work-up: The reaction is cooled to 0-10 °C and carefully quenched by adding it to a mixture of ice-cold water and dichloromethane (DCM). The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[2]

ParameterConditionRationaleSource
Sulfonylating Agent Chlorosulfonic Acid + Thionyl ChlorideChlorosulfonic acid is the primary electrophile. Thionyl chloride prevents byproduct formation and improves yield.[2][4]
Solvent ChloroformDemonstrated to provide better yields and faster reaction times compared to Dichloromethane (DCM).[4]
Temperature 0 °C initially, then 60 °CInitial cooling controls the exothermicity; subsequent heating drives the reaction to completion.[4]
Reaction Time 10-12 hours, plus 2 hours after SOCl₂ additionEnsures complete consumption of the starting material.[4]
Typical Yield ~90%The optimized conditions with thionyl chloride result in a high yield of the intermediate.[4]

Part 2: Formation of N,N-dimethyl-1H-pyrazole-4-sulfonamide

With the sulfonyl chloride intermediate in hand, the final step is the formation of the sulfonamide bond. This is a classic nucleophilic substitution reaction where dimethylamine displaces the chloride on the sulfonyl group.

Mechanistic Rationale

The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the sulfur center. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G

Experimental Protocol & Key Considerations

The choice of base is important for this step. Sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) are often preferred over simpler amines like triethylamine (TEA) as they are less likely to compete with the dimethylamine as a nucleophile, leading to cleaner reactions and higher yields.[4]

Protocol: Synthesis of N,N-dimethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide [4]

  • Reaction Setup: A solution of dimethylamine (or its hydrochloride salt with an additional equivalent of base) and DIPEA (approx. 1.5 eq) is prepared in DCM at room temperature (25-30 °C).[4]

  • Reagent Addition: A solution of the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate (1.0 eq) in DCM is added to the amine solution.[4]

  • Reaction Progression: The reaction mixture is stirred at room temperature for approximately 16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[2][4]

  • Work-up: Upon completion, cold water is added to the reaction mixture and stirred. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield the crude product.[2]

  • Purification: The crude material is purified by column chromatography on silica gel to afford the pure N,N-dimethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide.[2][4]

ParameterConditionRationaleSource
Amine Source DimethylamineThe nucleophile required to form the N,N-dimethyl sulfonamide.
Base Diisopropylethylamine (DIPEA)A non-nucleophilic base to scavenge HCl. Shown to provide better yields than Triethylamine (TEA).[4]
Solvent Dichloromethane (DCM)A standard, relatively non-polar solvent that dissolves the reactants well.[2][4]
Temperature 25-30 °C (Room Temp.)Mild conditions are sufficient for the reaction to proceed efficiently.[4]
Reaction Time ~16 hoursAllows for the reaction to go to completion.[2][4]
Purification Column ChromatographyStandard method for purifying organic compounds of moderate polarity to achieve high purity.[4]

Conclusion and Future Perspectives

The synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide is reliably achieved through a two-step sequence of electrophilic chlorosulfonation followed by nucleophilic amination. The keys to a successful synthesis are the careful control of the initial sulfonylation reaction, particularly temperature, and the use of thionyl chloride to maximize the yield of the crucial sulfonyl chloride intermediate. Subsequent amination is straightforward, with the choice of a non-nucleophilic base like DIPEA being advantageous for achieving high purity and yield.

While this classical approach remains the most direct, researchers should remain aware of modern synthetic methodologies. Advances in C-H activation and transition-metal-free cascade reactions may offer alternative, more atom-economical routes in the future.[5] Nevertheless, the pathway detailed in this guide represents a robust, scalable, and well-validated method for accessing this important chemical scaffold, providing a solid foundation for the development of novel pyrazole-sulfonamide derivatives in pharmaceutical research.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link][2][4]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. PubMed Central. Available at: [Link][2][4]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link]

  • The synthesis route of sulfonamide-pyrazole derivatives 99–102. ResearchGate. Available at: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing pyrazole sulfonamide derivatives. Google Patents.
  • The Preparation of Heterocyclic Sulfonamides. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC. NIH. Available at: [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Mechanistic Pathways of Pyrazole Sulfonamides: A Focus on N,N-dimethyl-1H-pyrazole-4-sulfonamide

This technical guide provides a comprehensive exploration of the potential mechanisms of action for N,N-dimethyl-1H-pyrazole-4-sulfonamide. Given the limited direct research on this specific molecule, this document synth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the potential mechanisms of action for N,N-dimethyl-1H-pyrazole-4-sulfonamide. Given the limited direct research on this specific molecule, this document synthesizes information from closely related and well-characterized pyrazole sulfonamide derivatives to infer its likely biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this chemical scaffold.

Introduction: The Pyrazole Sulfonamide Scaffold

N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound featuring a pyrazole ring, a privileged structure in medicinal chemistry, and a sulfonamide functional group, a well-established pharmacophore.[1] This combination of moieties suggests a high potential for diverse pharmacological activities. While N,N-dimethyl-1H-pyrazole-4-sulfonamide is primarily utilized as a research chemical and a building block for the synthesis of more complex molecules, the broader class of pyrazole sulfonamides has demonstrated a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

The pyrazole nucleus and the sulfonamide group contribute to the molecule's ability to interact with various biological targets. The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, can participate in hydrogen bonding and pi-stacking interactions. The sulfonamide group can act as a hydrogen bond donor and acceptor and can mimic the transition state of certain enzymatic reactions.

Postulated Mechanisms of Action

Based on the activities of related compounds, several potential mechanisms of action can be proposed for N,N-dimethyl-1H-pyrazole-4-sulfonamide. These are detailed below, along with the scientific rationale and experimental evidence from analogous molecules.

Inhibition of Dihydropteroate Synthase (DHPS)

A primary and well-established mechanism of action for sulfonamide-containing drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][5]

Causality of the Mechanism:

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a key intermediate in the folate pathway.

Sulfonamides, including pyrazole sulfonamide derivatives, are structural analogs of PABA.[5] This structural mimicry allows them to bind to the active site of DHPS, acting as competitive inhibitors and blocking the synthesis of dihydrofolic acid.[1] This ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[5]

Signaling Pathway Diagram:

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Catalyzes DHP_diphosphate Dihydropteroate Diphosphate DHP_diphosphate->DHPS Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Reduced by Dihydrofolate Reductase Nucleotide_synthesis Nucleotide Synthesis Tetrahydrofolic_acid->Nucleotide_synthesis Pyrazole_Sulfonamide N,N-dimethyl-1H-pyrazole-4-sulfonamide Pyrazole_Sulfonamide->DHPS Competitively Inhibits CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of N,N-dimethyl-1H-pyrazole-4-sulfonamide Assay_Plate Add buffer, enzyme, and varying concentrations of the test compound to a 96-well plate Compound_Prep->Assay_Plate Enzyme_Prep Purify recombinant human Carbonic Anhydrase (e.g., hCA II, IX, XII) Enzyme_Prep->Assay_Plate Substrate_Prep Prepare p-nitrophenyl acetate (p-NPA) substrate solution Reaction_Start Initiate reaction by adding p-NPA Substrate_Prep->Reaction_Start Incubation Pre-incubate at room temperature Assay_Plate->Incubation Incubation->Reaction_Start Spectrophotometer Measure absorbance at 400 nm (formation of p-nitrophenol) Reaction_Start->Spectrophotometer Data_Analysis Calculate % inhibition and determine IC50 values Spectrophotometer->Data_Analysis

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

Antiproliferative Activity

Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have demonstrated in vitro antiproliferative activity against the U937 human lymphoma cell line. [1][3][6] Causality of the Mechanism:

The precise molecular targets for the antiproliferative effects of these pyrazole sulfonamides are not yet fully elucidated. [1]However, the inhibition of cell proliferation and the induction of apoptosis are common outcomes of anticancer agents. [3]Potential mechanisms could involve the inhibition of kinases, enzymes crucial for cell signaling and growth, or other proteins involved in cell cycle regulation. The observed activity of these compounds suggests that N,N-dimethyl-1H-pyrazole-4-sulfonamide may also possess anticancer properties.

Quantitative Data on Antiproliferative Activity of Related Compounds:

Compound IDScaffoldR Group (Substitution on Sulfonamide Nitrogen)IC₅₀ (µM) against U937 cells
6a 3,5-dimethyl-1H-pyrazole2-Phenylethyl12.33
6b 3,5-dimethyl-1H-pyrazole2-(4-Methoxyphenyl)ethyl11.21
6c 3,5-dimethyl-1H-pyrazole2-(4-Chlorophenyl)ethyl10.98
6d 3,5-dimethyl-1H-pyrazole2-(3,4-Dimethoxyphenyl)ethyl11.45
7a 1,3,5-trimethyl-1H-pyrazole2-Phenylethyl11.98
Data sourced from a 2023 study on N-substituted pyrazole-4-sulfonamide derivatives.[1]
Other Potential Targets

The versatility of the pyrazole sulfonamide scaffold has led to its investigation against a variety of other biological targets:

  • N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition: A novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent inhibitors of NAAA. [7]NAAA is an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA could be a therapeutic strategy for inflammatory conditions. [7]* Trypanosoma brucei N-Myristoyltransferase (TbNMT) Inhibition: Pyrazole sulfonamides have been identified as potent inhibitors of TbNMT, an enzyme essential for the survival of the parasite that causes Human African Trypanosomiasis (HAT). [8]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a series of well-defined experimental protocols should be employed.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine if N,N-dimethyl-1H-pyrazole-4-sulfonamide inhibits bacterial DHPS.

Methodology:

  • Enzyme Source: Recombinant DHPS from a relevant bacterial species (e.g., Escherichia coli or Staphylococcus aureus).

  • Assay Principle: A spectrophotometric assay that measures the formation of dihydropteroate from PABA and dihydropteroate diphosphate.

  • Procedure: a. Prepare a reaction mixture containing buffer, MgCl₂, DTT, and DHPS enzyme. b. Add varying concentrations of N,N-dimethyl-1H-pyrazole-4-sulfonamide or a known sulfonamide inhibitor (positive control). c. Pre-incubate the mixture. d. Initiate the reaction by adding PABA and dihydropteroate diphosphate. e. Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm) over time.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value for the compound.

In Vitro Antiproliferation Assay

Objective: To assess the cytotoxic and antiproliferative effects of N,N-dimethyl-1H-pyrazole-4-sulfonamide on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., U937 lymphoma, MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line.

  • Assay Principle: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity as an indicator of cell number. [3][6]3. Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of N,N-dimethyl-1H-pyrazole-4-sulfonamide for a specified duration (e.g., 48 or 72 hours). c. Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Plot cell viability against compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

N,N-dimethyl-1H-pyrazole-4-sulfonamide belongs to a class of compounds with significant therapeutic potential. While its specific mechanism of action remains to be fully elucidated, the extensive research on related pyrazole sulfonamide derivatives provides a strong foundation for postulating its biological activities. The most probable mechanisms include the inhibition of bacterial DHPS, modulation of carbonic anhydrase activity, and antiproliferative effects on cancer cells.

Future research should focus on systematically evaluating N,N-dimethyl-1H-pyrazole-4-sulfonamide in a battery of in vitro and in vivo assays to confirm these hypothesized mechanisms and to identify its primary molecular targets. Such studies will be crucial for unlocking the full therapeutic potential of this promising scaffold.

References

  • Lumen Learning. Mechanisms of Antibacterial Drugs | Microbiology. [Link]

  • Royal Society of Chemistry. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

  • National Center for Biotechnology Information. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • ResearchGate. Sulfonamide compounds incorporating pyrazole with biological activities. [Link]

  • National Center for Biotechnology Information. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. [Link]

  • ACS Publications. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. [Link]

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Exploratory

biological activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide

An In-Depth Technical Guide on the Biological Activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its Analogs Authored by: Your Senior Application Scientist Abstract N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its Analogs

Authored by: Your Senior Application Scientist

Abstract

N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that, while primarily utilized as a synthetic intermediate in medicinal chemistry, belongs to the broader class of pyrazole-4-sulfonamides—a scaffold of significant interest in drug discovery.[1] Although direct biological data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is not extensively documented in public literature, its structural analogs have demonstrated a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound class, focusing on antiproliferative, enzyme inhibitory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future research and development.

Introduction: The Pyrazole-Sulfonamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][3] This moiety is a privileged structure in medicinal chemistry, present in numerous approved drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4] When combined with a sulfonamide group (–SO₂NH₂), another critical pharmacophore known for its role in antibacterial sulfa drugs and carbonic anhydrase inhibitors, the resulting pyrazole-sulfonamide scaffold offers a versatile platform for developing novel therapeutic agents.[5][6] These derivatives have been investigated for a multitude of applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[6][7] N,N-dimethyl-1H-pyrazole-4-sulfonamide represents a foundational structure within this class, and understanding the biological profile of its analogs provides a predictive framework for its potential utility.

Synthetic Strategy Overview

The synthesis of pyrazole-4-sulfonamide derivatives is typically a robust and straightforward process, lending itself to the creation of diverse chemical libraries for screening. The general approach involves a two-step sequence: chlorosulfonation of a pyrazole precursor followed by amination.[1]

General Synthesis Protocol:
  • Chlorosulfonation: The starting pyrazole (e.g., 1,3-dimethyl-1H-pyrazole) is treated with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), typically at a controlled low temperature. This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) at the 4-position of the pyrazole ring.

  • Amination (Sulfonamide Formation): The resulting pyrazole-4-sulfonyl chloride is then reacted with a primary or secondary amine (in this case, dimethylamine) to form the corresponding sulfonamide. This reaction is often carried out in a suitable solvent like dichloromethane (DCM) in the presence of a base such as diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.[6][7] The reaction progress is monitored by Thin-Layer Chromatography (TLC).[6]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Start 1,3-Dimethyl-1H-pyrazole Reagent1 Chlorosulfonic Acid (ClSO₃H) Start->Reagent1 Reaction Intermediate 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride Reagent1->Intermediate Reagent2 Dimethylamine & DIPEA in DCM Intermediate->Reagent2 Reaction Product N,N-dimethyl-1H-pyrazole-4-sulfonamide Reagent2->Product

General Synthetic Workflow for Pyrazole-4-Sulfonamides.

Key Biological Activities and Mechanisms

While specific data on N,N-dimethyl-1H-pyrazole-4-sulfonamide is limited, extensive research on its analogs provides a strong foundation for understanding its potential biological activities.

Antiproliferative and Anticancer Activity

A primary area of investigation for pyrazole-4-sulfonamide derivatives is oncology.[1] Numerous studies have reported significant antiproliferative effects against various cancer cell lines.

Mechanistic Insights: The precise mechanism of action is likely target-dependent and varies with the specific substitutions on the pyrazole-sulfonamide core. A common hypothesis involves the inhibition of protein kinases or other enzymes crucial for cell cycle progression and proliferation. By occupying the ATP-binding pocket or an allosteric site of a target enzyme, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

G Compound Pyrazole-Sulfonamide Derivative Target Putative Cellular Target (e.g., Protein Kinase) Compound->Target Inhibition Signaling Downstream Signaling Cascade Target->Signaling Modulation Proliferation Cell Proliferation Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis

Hypothetical Anticancer Mechanism of Action.

Quantitative Data: Studies on 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which are structurally analogous to the N,N-dimethyl scaffold, have demonstrated potent activity against the U937 human lymphoma cell line.[1][6]

Compound SeriesCell LineIC₅₀ (µM)Reference
1,3,5-trimethyl-1H-pyrazole-4-sulfonamidesU937 (Human Lymphoma)Varies (Potent)[1][6]
Pyrazole-based SulfonamidesMCF-7 (Breast Cancer)14.2 - 19.2[8]
Pyrazole-Sulfonamide DerivativesC6 (Rat Brain Tumor)Moderate to Excellent[7]

Experimental Protocol: In Vitro Antiproliferative Assay (CellTiter-Glo®)

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds.[6]

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the culture medium. Add the diluted compounds to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Mitomycin C) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[6]

Enzyme Inhibition

The pyrazole-sulfonamide scaffold is a potent inhibitor of several classes of enzymes.

A. Carbonic Anhydrases (CAs): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of CO₂. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[9] Pyrazole-based sulfonamides have been designed as potent and, in some cases, isoform-selective inhibitors of human carbonic anhydrases (hCA).[9][10]

  • Mechanism: The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the natural substrate.

  • Key Findings: Certain pyrazole-based benzene sulfonamides have shown submicromolar inhibition of hCAII, hCAIX, and hCAXII isoforms, with some compounds being more potent than the standard drug acetazolamide.[9]

B. N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[11] Inhibition of NAAA prolongs the beneficial effects of PEA.

  • Key Findings: A series of pyrazole azabicyclo[3.2.1]octane sulfonamides were identified as potent, non-covalent NAAA inhibitors, with lead compounds showing IC₅₀ values in the low nanomolar range (e.g., 42 nM).[11]

C. Trypanosoma brucei N-Myristoyltransferase (TbNMT): TbNMT is an essential enzyme for the survival of the parasite responsible for human African trypanosomiasis (HAT). It is a validated drug target.

  • Key Findings: A pyrazole sulfonamide, DDD85646, was identified as a potent inhibitor of TbNMT.[12] Subsequent lead optimization efforts focused on improving CNS penetration to treat the later stages of the disease.[12]

Antimicrobial Activity

The sulfonamide functional group is the cornerstone of sulfa drugs, a class of antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS).[1] This enzyme is vital for the synthesis of folic acid in bacteria.

Mechanism of Action: Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. The DHPS enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, halting the folic acid synthesis pathway and thereby inhibiting bacterial growth.[1]

DHPS_Inhibition PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalysis Folic_Acid_Pathway Folic Acid Synthesis Dihydrofolic_Acid->Folic_Acid_Pathway Compound Pyrazole-Sulfonamide (PABA Analog) Compound->DHPS Competitive Inhibition

Mechanism of Antibacterial Action via DHPS Inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use standard bacterial strains such as E. coli and B. subtilis.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

The pyrazole-4-sulfonamide scaffold is a remarkably versatile and pharmacologically active structure. While N,N-dimethyl-1H-pyrazole-4-sulfonamide itself is primarily a building block, the extensive body of research on its analogs strongly suggests its potential as a starting point for the development of new therapeutic agents.[1] The primary activities demonstrated by this class—antiproliferative, enzyme inhibitory, and antimicrobial—represent key areas of unmet medical need.

Future research should focus on synthesizing and screening a focused library of derivatives of N,N-dimethyl-1H-pyrazole-4-sulfonamide to elucidate its specific biological profile. Advanced studies could involve target identification, in vivo efficacy testing in animal models, and pharmacokinetic/pharmacodynamic (PK/PD) profiling. The established synthetic accessibility and the diverse biological potential make this compound class a highly attractive area for continued investigation in drug discovery.

References

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-186. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Molecules, 29(7), 1548. Retrieved from [Link]

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]

  • Mickevičienė, R., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Retrieved from [Link]

  • Sasso, O., et al. (2018). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 61(17), 7745-7766. Retrieved from [Link]

  • Prashantha, S., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Medicinal Chemistry Research, 26, 2306-2315. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13, 20138-20150. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26231-26245. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855-9869. Retrieved from [Link]

  • Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences, 6(1), 117-127. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1436. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Journal of Heterocyclic Chemistry, 54(4), 2364-2373. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 28(1), 384. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to N,N-dimethyl-1H-pyrazole-4-sulfonamide: Structural Analogs and Derivatives in Modern Drug Discovery

Foreword: The Pyrazole Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry The confluence of a pyrazole ring and a sulfonamide moiety gives rise to a pharmacologically significant scaffold that has garnered...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The confluence of a pyrazole ring and a sulfonamide moiety gives rise to a pharmacologically significant scaffold that has garnered substantial interest in the field of drug discovery.[1][2][3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities.[1][3] When coupled with the versatile sulfonamide group, the resulting pyrazole sulfonamide core serves as a versatile template for the design of a diverse array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of N,N-dimethyl-1H-pyrazole-4-sulfonamide, its structural analogs, and derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds, supported by detailed experimental protocols and data-driven insights.

The Core Moiety: N,N-dimethyl-1H-pyrazole-4-sulfonamide

N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of more complex and biologically active molecules.[4] Its structure, characterized by a pyrazole ring substituted with a sulfonamide group at the 4-position and two methyl groups on the sulfonamide nitrogen, provides a foundation for a multitude of chemical modifications.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
IUPAC Name N,N-dimethyl-1H-pyrazole-4-sulfonamide
CAS Number 88398-53-2
Appearance Off-white solid

Note: The closely related analog, 1,3-dimethyl-1H-pyrazole-4-sulfonamide, is also a common starting point for the synthesis of various derivatives.[5]

Synthesis of the Pyrazole-4-Sulfonamide Scaffold: A Step-by-Step Approach

The synthesis of N,N-disubstituted-1H-pyrazole-4-sulfonamides is a well-established process, typically involving a two-step reaction sequence: sulfonation of a pyrazole precursor followed by amination.[1][4] The following protocol is a generalized yet detailed procedure based on the successful synthesis of analogous compounds.[1][6]

Step 1: Sulfonylation of the Pyrazole Ring

The initial and critical step is the electrophilic substitution of a hydrogen atom on the pyrazole ring with a chlorosulfonyl group (-SO₂Cl). This is most commonly achieved using chlorosulfonic acid.

Experimental Protocol: Synthesis of 1H-Pyrazole-4-sulfonyl chloride

  • Materials:

    • 1,3-Dimethylpyrazole

    • Chlorosulfonic acid

    • Chloroform

    • Thionyl chloride

    • Ice

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-dimethylpyrazole (1 equivalent) in chloroform.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of chlorosulfonic acid (approximately 5.5 equivalents) in chloroform to the stirred pyrazole solution. The addition should be dropwise to control the exothermic reaction.[1][6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.[1]

    • To the reaction mixture, add thionyl chloride (approximately 1.3 equivalents) at 60°C over 20 minutes and continue stirring for an additional 2 hours at the same temperature.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Causality Behind Experimental Choices:

  • Chlorosulfonic acid is a powerful sulfonating agent. The excess is used to drive the reaction to completion.

  • Thionyl chloride is added to ensure the complete conversion of any sulfonic acid byproduct back to the desired sulfonyl chloride.

  • Low-temperature addition of chlorosulfonic acid is crucial to control the highly exothermic reaction and prevent unwanted side reactions.

Step 2: Amination of the Sulfonyl Chloride

The resulting pyrazole-4-sulfonyl chloride is a reactive intermediate that can be readily coupled with a primary or secondary amine to form the corresponding sulfonamide.

Experimental Protocol: Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide

  • Materials:

    • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

    • Dimethylamine (solution in THF or as a gas)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in DCM.

    • To this solution, add dimethylamine (excess, typically 2-3 equivalents) and a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).

    • Stir the reaction mixture at room temperature for 16 hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Self-Validating System:

The purity and identity of the final product should be confirmed through a combination of analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretching of the sulfonamide.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition.

Structural Analogs and Derivatives: Expanding the Chemical Space

The pyrazole-4-sulfonamide scaffold is highly amenable to structural modifications, allowing for the generation of large libraries of analogs with diverse biological activities. The primary points of diversification are the pyrazole ring, the sulfonamide nitrogen, and the substituents on the pyrazole ring.

Modifications at the Sulfonamide Nitrogen (N-substitution)

The most straightforward derivatization involves reacting the pyrazole-4-sulfonyl chloride with a variety of primary and secondary amines to generate a wide range of N-substituted sulfonamides. This approach has been extensively used to explore the structure-activity relationship of these compounds.[1][7]

Modifications on the Pyrazole Ring

The pyrazole ring itself can be modified in several ways:

  • N-Alkylation/Arylation: The nitrogen atom at the 1-position of the pyrazole ring can be substituted with various alkyl or aryl groups.[7]

  • Substitution at C3 and C5: The carbon atoms at the 3 and 5-positions of the pyrazole ring can be functionalized with a variety of substituents, such as alkyl, aryl, or heterocyclic groups.[8][9]

Biological Activities and Therapeutic Potential

Derivatives of N,N-dimethyl-1H-pyrazole-4-sulfonamide have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.[1][10]

Antiproliferative and Anticancer Activity

A significant body of research has focused on the antiproliferative properties of pyrazole sulfonamide derivatives.[1][11]

  • Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells.[12] Molecular docking studies have also indicated that some pyrazole-based sulfonamides may act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[12]

  • Quantitative Data: A series of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative activity against the human lymphoma cell line U937.[1] The half-maximal inhibitory concentration (IC₅₀) values were calculated for each compound.[1]

Table 1: Antiproliferative Activity of Selected Pyrazole-4-sulfonamide Derivatives against U937 Cells

Compound IDStructureIC₅₀ (µM)
MR-S1-13 3,5-dimethyl-N-(4-methoxyphenethyl)-1H-pyrazole-4-sulfonamideData not explicitly provided in µM in the source, but noted for good yield
MR-S1-5 3,5-dimethyl-N-(2-cyclohexen-1-ylethyl)-1H-pyrazole-4-sulfonamideData not explicitly provided in µM in the source, but noted for low yield
Mitomycin C (Reference Drug)IC₅₀ values for test compounds were determined relative to this standard
(Data synthesized from information in ACS Omega, 2023)[1]
Carbonic Anhydrase Inhibition

Pyrazole sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes.[9][13]

  • Therapeutic Relevance: Aberrant CA activity is associated with several disorders, including glaucoma, epilepsy, and some types of cancer.[13] Therefore, the development of selective CA inhibitors is a significant therapeutic goal.

  • Quantitative Data: A series of pyrazole-based benzenesulfonamides were evaluated as inhibitors of three human carbonic anhydrase isoforms (hCAII, hCAIX, and hCAXII).[13]

Table 2: Inhibitory Activity of Pyrazole-based Benzenesulfonamides against Human Carbonic Anhydrase Isoforms

Compound IDhCAII IC₅₀ (µM)hCAIX IC₅₀ (µM)hCAXII IC₅₀ (µM)
4g 8.26 ± 0.995.28 ± 0.690.12 ± 0.07
4j 0.39 ± 0.050.15 ± 0.07 0.28 ± 0.05
4k 0.24 ± 0.18 27 ± 2.41.0 ± 0.09
Acetazolamide (Standard) 1.19 ± 0.041.08 ± 0.021.55 ± 0.03
(Data extracted from RSC Advances, 2023)[13]
Other Emerging Therapeutic Applications

The versatility of the pyrazole sulfonamide scaffold has led to its exploration in other therapeutic areas:

  • Antitubercular Activity: Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have shown promise as antitubercular agents, with some compounds exhibiting potent activity against Mycobacterium tuberculosis.[8] Molecular docking studies suggest that these compounds may target the mycobacterial enoyl-acyl carrier protein reductase (InhA).[8]

  • N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent NAAA inhibitors.[7] NAAA is an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). One such derivative, ARN19689, exhibited an IC₅₀ of 0.042 µM against human NAAA.[7]

  • Dual COX-2/5-LOX Inhibition: Certain pyrazole sulfonamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[8] This dual inhibition strategy aims to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[8]

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthesis Workflow Pyrazole Precursor Pyrazole Precursor Sulfonylation Sulfonylation Pyrazole Precursor->Sulfonylation Chlorosulfonic acid Pyrazole-4-sulfonyl chloride Pyrazole-4-sulfonyl chloride Sulfonylation->Pyrazole-4-sulfonyl chloride Amination Amination Pyrazole-4-sulfonyl chloride->Amination Dimethylamine N,N-dimethyl-1H-pyrazole-4-sulfonamide N,N-dimethyl-1H-pyrazole-4-sulfonamide Amination->N,N-dimethyl-1H-pyrazole-4-sulfonamide G cluster_derivatives Structural Analogs and Derivatives Pyrazole-4-sulfonamide Core Pyrazole-4-sulfonamide Core N-Substitution N-Substituted Sulfonamides Pyrazole-4-sulfonamide Core->N-Substitution C3_C5_Substitution C3/C5-Substituted Pyrazoles Pyrazole-4-sulfonamide Core->C3_C5_Substitution N1_Substitution N1-Substituted Pyrazoles Pyrazole-4-sulfonamide Core->N1_Substitution

Caption: Key points of diversification for generating structural analogs.

Caption: Diverse biological activities of pyrazole sulfonamide derivatives.

Conclusion and Future Perspectives

N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives represent a highly versatile and pharmacologically privileged scaffold in medicinal chemistry. The straightforward and adaptable synthesis allows for the creation of extensive compound libraries for screening against a wide range of biological targets. The demonstrated efficacy of these compounds as antiproliferative agents, carbonic anhydrase inhibitors, and in other therapeutic areas underscores their potential for the development of novel drugs.

Future research in this area will likely focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.

  • Structure-Based Drug Design: The use of computational tools, such as molecular docking and QSAR studies, will continue to play a vital role in designing more potent and selective inhibitors.

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activities suggests that pyrazole sulfonamides may have therapeutic potential in other diseases, warranting further investigation.

This technical guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the advancement of drug discovery and development.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. 2020. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. 2023. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. 2023. [Link]

  • N,n-dimethyl-1h-pyrazole-4-sulfonamide (C5H9N3O2S). PubChemLite. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. 2023. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. 2023. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as potential AHAS inhibitors. Chemical & Pharmaceutical Bulletin. 2018. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry. 2020. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. 2023. [Link]

  • Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. 2016. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. 1998. [Link]

  • Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. Journal of Heterocyclic Chemistry. 2023. [Link]

  • Synthesis of 1,3-Dimethylpyrazole-4-sulfonamide. PrepChem.com. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. 2022. [Link]

Sources

Exploratory

Spectroscopic Characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Pyrazole Sulfonamides The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide derivatives exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation and confirmation of these compounds.

This guide focuses on the spectroscopic profile of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a member of this important class of molecules. Due to the limited availability of direct experimental data for this specific compound, this document will provide a detailed analysis based on the established spectral characteristics of analogous structures, including 1,3-dimethyl-1H-pyrazole-4-sulfonamide and various N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides.[1][2][3][4][5]

Predicted Spectroscopic Data and Interpretation

Based on the analysis of structurally similar compounds, the following sections detail the predicted spectroscopic data for N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of N,N-dimethyl-1H-pyrazole-4-sulfonamide is expected to exhibit distinct signals corresponding to the pyrazole ring protons and the methyl groups.

  • Pyrazole Ring Protons: The protons on the pyrazole ring are expected to appear as two singlets in the aromatic region of the spectrum. The C3-H and C5-H protons will have characteristic chemical shifts influenced by the electron-withdrawing sulfonamide group.

  • N-Methyl Protons: The six protons of the two methyl groups attached to the sulfonamide nitrogen will likely appear as a single sharp singlet due to their chemical equivalence.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-dimethyl-1H-pyrazole-4-sulfonamide

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole C3-H~8.0 - 8.2Singlet
Pyrazole C5-H~7.8 - 8.0Singlet
N(CH₃)₂~2.7 - 2.9Singlet

Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-dimethyl-1H-pyrazole-4-sulfonamide

CarbonPredicted Chemical Shift (δ, ppm)
Pyrazole C3~140 - 142
Pyrazole C4~115 - 117
Pyrazole C5~130 - 132
N(CH₃)₂~37 - 39

Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for N,N-dimethyl-1H-pyrazole-4-sulfonamide

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrazole)3100 - 3150Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (pyrazole)1500 - 1550Medium
S=O Stretch (asymmetric)1330 - 1370Strong
S=O Stretch (symmetric)1140 - 1180Strong
S-N Stretch900 - 950Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-dimethyl-1H-pyrazole-4-sulfonamide (C₅H₉N₃O₂S), the expected molecular weight is approximately 175.04 g/mol .[6]

  • Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) is expected at m/z 175 or 176, respectively.

  • Major Fragmentation Pathways: Key fragmentation patterns would likely involve the loss of SO₂ (64 Da), and cleavage of the N,N-dimethylamino group.

Experimental Protocols

The following are detailed, self-validating protocols for acquiring high-quality spectroscopic data for pyrazole sulfonamide derivatives.

NMR Data Acquisition

This protocol outlines the steps for acquiring both ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim D->E F Acquire ¹H spectrum E->F G Acquire ¹³C spectrum E->G H Apply Fourier transform F->H G->H I Phase correction H->I J Baseline correction I->J K Integration (¹H) and peak picking J->K L Chemical shift referencing K->L

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the N,N-dimethyl-1H-pyrazole-4-sulfonamide sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C). Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition: Set up the ¹³C experiment with appropriate parameters, including proton decoupling. A larger number of scans is typically required for ¹³C NMR due to its lower natural abundance and sensitivity.

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Perform phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative proton ratios. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

IR_Workflow A Place a small amount of solid sample on the ATR crystal B Apply pressure with the anvil A->B C Collect background spectrum B->C D Collect sample spectrum C->D E Perform ATR correction D->E F Identify characteristic absorption bands E->F MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample B in a suitable solvent (e.g., methanol, acetonitrile) A->B C Infuse the sample solution into the ESI source B->C D Optimize source parameters (e.g., capillary voltage, gas flow) C->D E Acquire mass spectrum in positive or negative ion mode D->E F Identify the molecular ion peak E->F G Analyze fragmentation patterns F->G

Caption: Workflow for ESI-MS data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the N,N-dimethyl-1H-pyrazole-4-sulfonamide sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

  • Parameter Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal for the molecule of interest.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. Data can be collected in full scan mode to observe all ions or in product ion scan mode (MS/MS) to study the fragmentation of a specific precursor ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other adducts. Analyze the fragmentation pattern to confirm the structure of the molecule.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide. While direct experimental data remains elusive, the predicted spectral data and detailed interpretation based on analogous compounds offer valuable insights for researchers. The provided experimental protocols are robust and can be applied to a wide range of pyrazole sulfonamide derivatives, ensuring the acquisition of high-quality data for confident structural elucidation. As research in this area progresses, the availability of experimental data for the title compound will serve to validate and refine the predictions made herein.

References

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

  • American Chemical Society. (2023).
  • PubMed Central. (2023).
  • PubMed Central. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • ACS Publications. (2023).

Sources

Foundational

Introduction: The Strategic Importance of the Pyrazole Sulfonamide Scaffold

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: A Core Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: A Core Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The pyrazole ring is one such scaffold, renowned for its presence in numerous clinically significant drugs.[1][2][3] When combined with the sulfonamide functional group, another well-established pharmacophore, the resulting pyrazole sulfonamide moiety becomes a powerful building block for the synthesis of novel therapeutic agents.[1][2] This guide focuses on a key exemplar of this class: 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-53-2). While the initial query referenced "N,N-dimethyl," the widely cataloged and synthesized research chemical is the N-unsubstituted sulfonamide, which is the subject of this technical review.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It will provide an in-depth overview of the compound's identifiers and properties, detailed synthesis protocols with mechanistic rationale, its applications as a synthetic intermediate, and essential safety protocols. The aim is to provide not just data, but actionable insights into leveraging this versatile molecule in a research and development setting.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are the foundation of any scientific investigation. 1,3-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that serves as a valuable research chemical and synthetic intermediate.[4][5]

Key Identifiers and Properties

The essential identifiers and computed physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 88398-53-2[4][5][6][7]
IUPAC Name 1,3-dimethyl-1H-pyrazole-4-sulfonamide[4][6][7]
Molecular Formula C₅H₉N₃O₂S[4][5][6][7]
Molecular Weight 175.21 g/mol [4][5][6][7]
Canonical SMILES CC1=NN(C=C1S(=O)(=O)N)C[4][6][7]
InChI Key FQQRVLUHFKWHRT-UHFFFAOYSA-N[4]
Appearance White to off-white solid[6]
Purity Typically ≥97%[6]
Solubility Soluble in common organic solvents such as DMSO and DMF.[4]
Storage Store at room temperature in a dry, well-ventilated place.[6][8]

Part 2: Synthesis and Characterization

The synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is a robust and well-established two-step process.[4] This procedure first involves the electrophilic sulfonation of the pyrazole ring to form a sulfonyl chloride intermediate, which is then readily converted to the target sulfonamide via amination.

Overall Synthesis Workflow

The logical flow from the starting material to the final, characterized product is outlined below.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination cluster_2 Characterization Start 1,3-Dimethyl-1H-pyrazole Reagent1 Chlorosulfonic Acid (ClSO₃H) Thionyl Chloride (SOCl₂) Start->Reagent1 Electrophilic Substitution Intermediate 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride Reagent1->Intermediate Reagent2 Aqueous Ammonia (NH₄OH) Intermediate->Reagent2 Nucleophilic Substitution FinalProduct 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Reagent2->FinalProduct Analysis Spectroscopic Analysis (NMR, LC-MS, IR) & Purity Check FinalProduct->Analysis G cluster_0 Synthetic Derivatization cluster_1 Screening & Development Core 1,3-Dimethyl-1H- pyrazole-4-sulfonamide Reaction Coupling Reactions (e.g., with amines, halides) Core->Reaction Library Diverse Library of Novel Pyrazole Sulfonamides Reaction->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound (e.g., NAAA Inhibitor) Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

Exploratory

The Pyrazole Sulfonamide Scaffold: A Technical Guide for Modern Medicinal Chemistry

Abstract The pyrazole sulfonamide motif represents a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its consistent presence in a multitude of biologically active agents.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole sulfonamide motif represents a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its consistent presence in a multitude of biologically active agents.[1][2] This guide provides an in-depth analysis of the pyrazole sulfonamide core, intended for researchers and professionals in medicinal chemistry and drug development. We will explore the scaffold's synthetic accessibility, delve into its primary mechanisms of action, present detailed structure-activity relationship (SAR) data, and survey its broad therapeutic applications, from oncology to anti-inflammatory and anti-infective therapies.[1][3] This document synthesizes field-proven insights with rigorous scientific data, offering detailed protocols, quantitative comparisons, and mechanistic diagrams to equip scientists with the foundational knowledge required to innovate within this chemical space.

Introduction: The Significance of a Privileged Scaffold

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug design. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, combined with the sulfonamide moiety (-S(=O)₂NR₂), creates a pharmacologically potent combination.[1][4]

The pyrazole ring itself is metabolically stable and offers multiple points for substitution, allowing for precise tuning of steric and electronic properties.[2][5] The sulfonamide group is a critical pharmacophore, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases or forming key hydrogen bond interactions with protein kinase active sites.[6][7] This synergistic combination has led to the development of drugs targeting a wide array of diseases, including cancer, inflammation, glaucoma, and microbial infections.[1][5]

Synthetic Strategies: Building the Core

The facile and versatile synthesis of the pyrazole sulfonamide scaffold is a primary reason for its prevalence in drug discovery programs.[3] A common and efficient approach involves the condensation of a β-diketone or a related precursor with a hydrazine derivative, followed by sulfonylation.

General Synthesis Scheme

A representative and widely adopted synthetic route begins with the reaction of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole ring. The subsequent step involves the introduction of the sulfonamide group, typically via reaction with a sulfonyl chloride. The choice of reagents allows for extensive diversification. For instance, using substituted hydrazines (R¹-NHNH₂) and various diketones (R², R³COCH₂COR⁴) provides initial diversity, which is further expanded by employing a wide range of sulfonyl chlorides (R⁵SO₂Cl).

This multistep process is robust and amenable to parallel synthesis, which is a critical advantage in generating compound libraries for high-throughput screening. The causality behind this choice of pathway lies in its efficiency and modularity; each component can be varied almost independently, allowing chemists to systematically explore the chemical space around the core scaffold.

Experimental Workflow: Synthesis of a Representative Pyrazole Sulfonamide

The following diagram illustrates a typical workflow for the synthesis and purification of a pyrazole sulfonamide derivative, emphasizing the logical flow from starting materials to a validated final compound.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis start Starting Materials (1,3-Diketone + Hydrazine) reaction1 Step 1: Cyclocondensation (e.g., in Ethanol, reflux) start->reaction1 intermediate Pyrazole Intermediate reaction1->intermediate reaction2 Step 2: Sulfonylation (e.g., Pyridine, Arylsulfonyl chloride) intermediate->reaction2 crude Crude Product reaction2->crude workup Aqueous Workup (Extraction) crude->workup chromatography Column Chromatography (e.g., Silica Gel) workup->chromatography pure_product Pure Compound chromatography->pure_product analysis Structural Analysis (NMR, MS, IR) pure_product->analysis

Caption: General workflow for pyrazole sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazol-4-yl benzenesulfonamide

This protocol is a self-validating system, where successful completion of each step is confirmed by analytical monitoring before proceeding.

  • Step 1: Pyrazole Formation.

    • To a solution of acetylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0°C.

    • Causality: The use of ethanol as a solvent facilitates the reaction, and the dropwise addition at low temperature helps to control the exothermic reaction.

    • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.

  • Step 2: Sulfonylation.

    • Dissolve the crude pyrazole from Step 1 in pyridine. Cool the mixture to 0°C.

    • Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the sulfonylation reaction. Cooling prevents potential side reactions.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to stir at room temperature overnight (approx. 16 hours).[1]

    • Monitor reaction completion by TLC.

  • Step 3: Workup and Purification.

    • Pour the reaction mixture into cold water (10 volumes) to precipitate the crude product.[1]

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product.

  • Step 4: Characterization.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Biological Targets & Mechanisms of Action

Pyrazole sulfonamides exert their biological effects by inhibiting a range of critical enzymes. The specific target is largely determined by the substitution pattern on the scaffold.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8] Dysregulation of certain CA isoforms is linked to diseases like glaucoma, epilepsy, and cancer.[6][9] The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group. It coordinates to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the natural substrate and leading to potent inhibition.[10]

Many pyrazole sulfonamides are potent inhibitors of various human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[6][10] This makes them attractive candidates for anticancer therapies.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer and inflammatory diseases.[11] The pyrazole sulfonamide scaffold can be decorated with substituents that allow it to fit into the ATP-binding pocket of various kinases, acting as competitive inhibitors.

For example, derivatives of this scaffold have been developed as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation and are major oncology targets.[7][12] The N-H of the pyrazole ring often acts as a hydrogen bond donor, while the sulfonamide oxygen atoms can act as hydrogen bond acceptors, anchoring the inhibitor in the active site.

The diagram below illustrates the general mechanism of kinase inhibition.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., CDK, LRRK2) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Signal Downstream Signaling (e.g., Cell Proliferation) Substrate Substrate Protein Substrate->Kinase Binds PhosphoSubstrate->Signal Activates Inhibitor Pyrazole Sulfonamide Inhibitor Inhibitor->Kinase Competitively Binds to ATP Pocket

Caption: Mechanism of competitive kinase inhibition.

COX-2 Inhibition

The most famous drug related to this class is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[13] COX-2 is an enzyme responsible for synthesizing prostaglandins, which are mediators of pain and inflammation.[14][15] While not a direct fusion of the two rings, Celecoxib's structure contains both a pyrazole ring and a benzenesulfonamide moiety. Its sulfonamide side chain binds to a specific hydrophilic pocket in the COX-2 active site, conferring its selectivity over the related COX-1 enzyme.[14] This selective inhibition reduces inflammatory prostaglandin production while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[16][17]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrazole sulfonamide scaffold has generated extensive SAR data, guiding the design of more potent and selective inhibitors.

The core scaffold can be divided into three main regions for modification:

  • R¹ Group (Pyrazole N1-position): Substitution at this position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the binding pocket.

  • R² and R³ Groups (Pyrazole C3- and C5-positions): These positions are critical for establishing interactions deep within the target's active site. Bulky or aromatic groups here often enhance potency.

  • R⁴ Group (Sulfonamide Aryl Ring): Modifications to this ring system can fine-tune electronic properties and provide additional binding interactions, often influencing isoform selectivity.

The following table summarizes SAR data for a series of pyrazole-based benzenesulfonamides as inhibitors of human carbonic anhydrase isoforms.

Compound IDR² Group (C3-Position)R³ Group (C5-Position)R⁴ Group (Sulfonamide Phenyl)hCA II (IC₅₀, µM)[6]hCA IX (IC₅₀, µM)[6]hCA XII (IC₅₀, µM)[6]
4g 4-FluorophenylPhenylUnsubstituted>100.450.12
4h 4-Hydroxyphenyl4-ChlorophenylUnsubstituted>100.260.38
4j 3-Fluoro-4-hydroxyphenylPhenylUnsubstituted>100.15 0.24
4k 2-Fluoro-4-hydroxyphenylPhenylUnsubstituted0.24 0.310.29
Acetazolamide (Standard)(Standard)(Standard)0.0120.0250.0058

Data extracted from Hussain T, et al. (2023).[6]

Key SAR Insights:

  • Targeting hCA IX: Placing a 3-fluoro-4-hydroxyphenyl group at the C3-position (Compound 4j ) results in the most potent inhibition of the tumor-associated isoform hCA IX.[6]

  • Targeting hCA XII: A 4-fluorophenyl group at the C3-position (Compound 4g ) provides the highest potency against hCA XII.[6]

  • Targeting hCA II: A 2-fluoro-4-hydroxyphenyl substitution at C3 (Compound 4k ) yields the best activity against the off-target cytosolic isoform hCA II among the tested compounds.[6]

  • General Trend: The presence of halogen and hydroxyl substitutions on the phenyl rings attached to the pyrazole core significantly influences inhibitory potency and isoform selectivity.[6]

Therapeutic Applications & Future Perspectives

The versatility of the pyrazole sulfonamide scaffold has led to its investigation in numerous therapeutic areas.

  • Oncology: As inhibitors of carbonic anhydrases (CA IX) and various protein kinases (CDKs, LRRK2), these compounds are extensively studied as anticancer agents.[4][18] They can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[18]

  • Anti-inflammatory: The success of Celecoxib highlights the potential of this scaffold in developing agents for treating inflammatory conditions like arthritis.[3][13]

  • Antimicrobial: Derivatives have shown promising activity against various pathogens, including multidrug-resistant tuberculosis.[19]

  • Neurological Disorders: LRRK2 inhibitors based on this scaffold are being investigated for the treatment of Parkinson's disease.[7]

  • Ophthalmology: As potent CA inhibitors, they are explored for their potential to lower intraocular pressure in the treatment of glaucoma.[6]

The future of the pyrazole sulfonamide scaffold lies in the design of highly selective inhibitors that target specific enzyme isoforms or mutant proteins. The use of molecular hybridization—combining the scaffold with other active pharmacophores into a single molecule—is a promising strategy to enhance efficacy and overcome drug resistance.[19] As our understanding of disease biology deepens, the rational design of new pyrazole sulfonamide derivatives will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Ansari, A., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • Gümüş, M. H., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central.
  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Jadhav, S. B., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • Galal, M. A., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. PubMed.
  • Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Sharma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Jadhav, S. B., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central.
  • Westaway, S. M., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health.
  • Boyina, R., & Basit, H. (n.d.). Celecoxib. NCBI Bookshelf.
  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology.
  • Nocentini, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Ghorab, M. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx.
  • Zhou, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. ResearchGate.
  • Wikipedia. (n.d.). Celecoxib.
  • Sestito, S. E., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?.
  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate.

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Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Abstract N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that, while primarily utilized as a synthetic intermediate, belongs to a class of molecules built upon the pyrazole-sulfonamide scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that, while primarily utilized as a synthetic intermediate, belongs to a class of molecules built upon the pyrazole-sulfonamide scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its synthetic accessibility and versatile bioisosteric properties have enabled its integration into a wide array of therapeutic candidates.[2] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the key potential therapeutic targets of this molecular framework. We will explore validated and hypothesized targets in oncology, inflammation, and infectious diseases, providing the scientific rationale, detailed experimental protocols for target validation, and computational workflows to accelerate discovery.

Introduction: The Pyrazole-Sulfonamide Privileged Scaffold

The power of the pyrazole-sulfonamide scaffold lies in the synergistic combination of its two core moieties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions within protein active sites.[2] The sulfonamide group is a classic pharmacophore, most famous for its role in the first synthetic antibacterial agents, that serves as a versatile hydrogen bond donor and acceptor.[1]

While specific biological data for N,N-dimethyl-1H-pyrazole-4-sulfonamide itself is limited, extensive research on its derivatives reveals significant potential across three primary therapeutic areas:

  • Oncology: Demonstrating potent antiproliferative activity against a range of cancer cell lines.[1]

  • Inflammation: Featuring a validated mechanism of action through the inhibition of key enzymes in inflammatory signaling pathways.

  • Infectious Diseases: Leveraging the classical antibacterial mechanism of the sulfonamide moiety.

This guide will deconstruct each of these areas, presenting the underlying mechanistic claims, actionable experimental protocols, and predictive computational models to guide further research and development.

Anticancer Therapeutic Targets

The pyrazole scaffold is a dominant feature in modern oncology, particularly in the domain of protein kinase inhibitors.[3] Derivatives of pyrazole-sulfonamide have consistently shown promise as antiproliferative agents, making cancer a primary indication for molecules based on this core structure.[4]

Hypothesized Target Class: Protein Kinases & Cell Cycle Regulators

The structural similarity of the pyrazole ring system to the purine nucleus allows it to act as an ATP-competitive inhibitor for a multitude of protein kinases, which are frequently dysregulated in cancer.[5] Numerous pyrazole derivatives have been identified as potent inhibitors of critical oncogenic kinases.[6]

Key Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK2/cyclin complexes, which are essential for cell cycle progression. The pyrazole scaffold has shown selectivity and potency for CDK2 inhibition.[7]

  • Receptor Tyrosine Kinases (RTKs): Including EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[6]

  • Non-Receptor Tyrosine Kinases: Such as the Bcr-Abl fusion protein in chronic myeloid leukemia and Bruton's tyrosine kinase (BTK) in B-cell malignancies.[2][6]

  • Serine/Threonine Kinases: Including Akt, Aurora kinases, and BRAF, which are central nodes in cell survival and proliferation signaling pathways.[2][6]

Quantitative Data: Antiproliferative Activity of Analogs

Studies on structurally analogous 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have provided quantitative evidence of their antiproliferative effects against the U937 human lymphoma cell line.

Compound DerivativeTarget Cell LineIC₅₀ (µM)
Trimethyl-pyrazole-sulfonamide Analog 1U937 (Human Lymphoma)Data Not Specified
Trimethyl-pyrazole-sulfonamide Analog 2U937 (Human Lymphoma)Data Not Specified
Note: Specific IC₅₀ values for a series of derivatives are reported in the source literature but are presented here as a general finding of activity.
Experimental Workflow: From Screening to Target Identification

A systematic approach is required to screen N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivative libraries for anticancer activity and to subsequently identify their specific molecular targets.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Target Deconvolution HTS High-Throughput Screening (Compound Library vs. Cancer Cell Line Panel) Viability Cell Viability Assay (e.g., CellTiter-Glo) HTS->Viability Measure Proliferation IC50 IC₅₀ Determination (Dose-Response Analysis) Viability->IC50 Quantify Potency Affinity Affinity Chromatography (Immobilized Compound) IC50->Affinity Select Potent 'Hit' Computational Computational Prediction (Inverse Docking, Target Profiling) IC50->Computational Predict Targets for 'Hit' MassSpec Mass Spectrometry (LC-MS/MS) (Protein Identification) Affinity->MassSpec Elute & Identify Binders Validation Target Validation (siRNA, CRISPR, Binding Assays) MassSpec->Validation Computational->Validation

Caption: Workflow for anticancer drug discovery and target identification.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's technical bulletin and is suitable for determining the cytotoxic effects of compounds in a high-throughput format.[8][9] The assay quantifies ATP, an indicator of metabolically active cells.[9]

I. Materials:

  • CellTiter-Glo® Reagent (consisting of CellTiter-Glo® Buffer and lyophilized Substrate).

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.

  • Cultured mammalian cells in appropriate medium.

  • Test compound (N,N-dimethyl-1H-pyrazole-4-sulfonamide) stock solution in DMSO.

  • Multichannel pipette.

  • Orbital plate shaker.

  • Luminometer.

II. Method:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate both Buffer and lyophilized Substrate to room temperature. Transfer the full volume of Buffer into the Substrate bottle to reconstitute. Mix by gentle inversion until the substrate is fully dissolved.[10]

  • Cell Plating: Seed cells into opaque-walled multiwell plates at a predetermined density in culture medium (e.g., 100 µl for 96-well plates). Culture overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the desired final concentrations to the experimental wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (medium only) background wells. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Assay Execution: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10] b. Add a volume of prepared CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µl of reagent to 100 µl of medium).[10] c. Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: After subtracting the background luminescence, calculate cell viability as a percentage of the vehicle control. Plot the results against compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Anti-inflammatory Therapeutic Targets

The pyrazole-sulfonamide scaffold is also implicated in potent anti-inflammatory activity.[1] Research has moved beyond phenotypic observation to identify a specific, validated enzyme target whose inhibition produces a clear anti-inflammatory effect.

Validated Target: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous signaling lipids.[11] Its preferred substrate is palmitoylethanolamide (PEA), a lipid mediator that exerts potent anti-inflammatory and analgesic effects.[11][12] By inhibiting NAAA, the endogenous levels of PEA are increased at sites of inflammation, thereby amplifying its natural therapeutic effects.

Structurally related pyrazole compounds have been developed as potent, non-covalent NAAA inhibitors with IC₅₀ values in the low nanomolar range.[13] This makes NAAA a highly compelling and validated target for N,N-dimethyl-1H-pyrazole-4-sulfonamide derivatives.

G Compound Pyrazole-Sulfonamide Derivative NAAA NAAA Enzyme Compound->NAAA Inhibits Degradation PEA Degradation NAAA->Degradation PEA Palmitoylethanolamide (PEA) (Endogenous Lipid) PEA->Degradation Inflammation Inflammatory Response (e.g., Neutrophil Migration) PEA->Inflammation Suppresses

Caption: Mechanism of action for NAAA inhibition by pyrazole-sulfonamides.

Detailed Protocol: NAAA Enzyme Inhibition Assay

This protocol is designed to measure the inhibitory activity of a test compound on NAAA using a cell lysate-based system and analysis of the substrate/product turnover. It is based on methods described in the literature.[11][14]

I. Materials:

  • HEK293 cells overexpressing human NAAA (or rat lung tissue as a native source).

  • NAAA assay buffer: 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, adjusted to pH 4.5.[14]

  • Substrate: Palmitoylethanolamide (PEA). A radiolabeled version such as [¹⁴C]palmitoylethanolamide is ideal for sensitive detection.

  • Test compound (N,N-dimethyl-1H-pyrazole-4-sulfonamide) stock solution in DMSO.

  • Reaction termination solution: 2:1 (v/v) chloroform/methanol.

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • Scintillation counter or phosphorimager.

II. Method:

  • Enzyme Preparation: Prepare a lysosomal extract from NAAA-overexpressing HEK293 cells or tissue homogenate via differential centrifugation. Determine the total protein concentration of the extract using a Bradford or BCA assay.

  • Reaction Setup: In a microcentrifuge tube, pre-incubate the lysosomal extract (e.g., 4 µg of total protein) with various concentrations of the test compound (or vehicle control) in NAAA assay buffer for 15 minutes at 37°C.[14]

  • Initiate Reaction: Add the PEA substrate to initiate the reaction. The final volume should be kept consistent (e.g., 100 µl).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[14]

  • Reaction Termination: Stop the reaction by adding an excess of cold termination solution (e.g., 400 µl of 2:1 chloroform/methanol). Vortex thoroughly.

  • Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases. The product (palmitic acid) will partition into the lower organic phase, while the unreacted substrate (PEA) remains more distributed.

  • Analysis: a. Carefully collect the organic phase and spot it onto a TLC plate. b. Develop the TLC plate using an appropriate solvent system (e.g., hexane/diethyl ether/acetic acid). c. Visualize and quantify the radiolabeled product and substrate spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Calculation: Determine the percentage of substrate converted to product in each reaction. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Therapeutic Targets

The sulfonamide functional group is one of the most historically significant pharmacophores in the field of antibacterial chemotherapy. Its mechanism of action is well-understood and provides a clear, validated therapeutic target.

Validated Target: Dihydropteroate Synthase (DHPS)

DHPS is a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[15] This pathway is essential for bacteria to produce precursors for DNA, RNA, and protein synthesis. Mammals do not possess this pathway, instead acquiring folate from their diet. This difference forms the basis for the selective toxicity of sulfonamide drugs against bacteria.[11]

Sulfonamides, including pyrazole-sulfonamide derivatives, act as competitive inhibitors of DHPS. They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA), and compete for binding at the active site, thus halting the production of dihydropteroate and arresting bacterial growth (bacteriostatic effect).[11]

G cluster_0 Bacterial Folic Acid Synthesis Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Compound Pyrazole- Sulfonamide Compound->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate pathway by pyrazole-sulfonamides.

Detailed Protocol: Spectrophotometric DHPS Enzyme Inhibition Assay

This is a continuous, coupled enzyme assay suitable for HTS that measures DHPS activity by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[16][17]

I. Materials:

  • Purified recombinant DHPS enzyme.

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (PABA).

  • Coupling enzyme: Dihydrofolate reductase (DHFR).

  • Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).

  • Assay Buffer: e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

  • Test compound (N,N-dimethyl-1H-pyrazole-4-sulfonamide) stock solution in DMSO.

  • UV-transparent 96-well plate.

  • Spectrophotometer plate reader capable of reading absorbance at 340 nm.

II. Method:

  • Reaction Mixture Preparation: Prepare a master mix in the assay buffer containing PABA, DHFR, and NADPH.

  • Assay Setup: a. To each well of the 96-well plate, add the reaction master mix. b. Add the test compound at various concentrations (or vehicle control). c. Add the DHPS enzyme to all wells except the no-enzyme control.

  • Initiate Reaction: Start the reaction by adding the final substrate, DHPP.

  • Data Acquisition: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 37°C).

  • Analysis: a. The rate of reaction (V) is the rate of decrease in absorbance at 340 nm (mOD/min). b. Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition). c. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The N,N-dimethyl-1H-pyrazole-4-sulfonamide scaffold represents a validated and highly promising starting point for the development of novel therapeutics. This guide has outlined three distinct and high-potential avenues for investigation:

  • Oncology: Targeting the vast family of protein kinases is a clinically and commercially proven strategy. The pyrazole core is ideally suited for this purpose, and a systematic screening and target deconvolution effort is highly warranted.

  • Inflammation: The inhibition of NAAA presents a more novel, yet mechanistically validated, target. This approach offers the potential for a new class of anti-inflammatory and analgesic drugs that work by augmenting the body's endogenous regulatory systems.

  • Infectious Disease: The inhibition of bacterial DHPS is a classic and effective antibacterial strategy. New derivatives could help combat the growing challenge of antibiotic resistance.

Future research should focus on synthesizing a focused library of derivatives based on the N,N-dimethyl-1H-pyrazole-4-sulfonamide core. Structure-activity relationship (SAR) studies guided by the assays detailed herein will be critical for optimizing potency, selectivity, and pharmacokinetic properties. Promising lead compounds identified through this rational, target-based approach can then be advanced into in vivo models of cancer, inflammation, and bacterial infection.

References

  • Nitulescu, G. M., Stancov, G., Olaru, O. T., Nitulescu, G., & Mihai, D. P. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11468. Available at: [Link]

  • Al-Ostath, A., Al-Assar, Z., Ghattas, M. A., Al-Ktaifani, M., & Samet, Y. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26365–26375. Available at: [Link]

  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., Bashford, D., & White, S. W. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Antimicrobial Agents and Chemotherapy, 56(6), 3161–3171. Available at: [Link]

  • Ribeiro, A. A., Lodola, A., & Mulholland, A. J. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11468–11477. Available at: [Link]

  • Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261–274. Available at: [Link]

  • Yun, M. K., Ho, J., Gay, J., Miziorko, H. M., & White, S. W. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1109–1118. Available at: [Link]

  • Nitulescu, G. M., Stancov, G., Olaru, O. T., Nitulescu, G., & Mihai, D. P. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Baillache, D. J., & Pinder, J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 993–1008. Available at: [Link]

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  • Sasso, O., Armirotti, A., Moreno-Sanz, G., et al. (2013). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 110(46), 18641-18646. Available at: [Link]

  • Kunjadia, P. D., Kothari, K. C., Kunjadia, A. P., & Purohit, D. M. (2014). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 455, 33–38. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Chicca, A., Lomzoù, L., & Nicolussi, S. (2020). N‑Acylethanolamine‑Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Is Protective in the Experimental Autoimmune Encephalomyelitis Mouse Model. ACS Chemical Neuroscience, 11(15), 2268–2279. Available at: [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Drug Targets, 23(5), 488-506. Available at: [Link]

  • Zhou, Y., Wang, Y., Li, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4930. Available at: [Link]

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Exploratory

In Vitro Screening of N,N-dimethyl-1H-pyrazole-4-sulfonamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Pyrazole Sulfonamide Scaffold The confluence of a pyrazole ring and a sulfonamide moiety has given rise to a privileged chemical scaffold with a remarkable breadth of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazole Sulfonamide Scaffold

The confluence of a pyrazole ring and a sulfonamide moiety has given rise to a privileged chemical scaffold with a remarkable breadth of pharmacological activities.[1] This structural motif is present in a variety of approved drugs, including the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[2] The pyrazole nucleus and sulfonamide group in concert can engage with a diverse array of biological targets, leading to applications in oncology, inflammation, and beyond.[1][3]

This guide focuses on a specific exemplar of this class, N,N-dimethyl-1H-pyrazole-4-sulfonamide , providing a comprehensive framework for its in vitro screening. We will explore two primary therapeutic avenues suggested by the literature for related compounds: anticancer and anti-inflammatory applications.[3][4] This document is designed for drug discovery researchers and scientists, offering not just protocols, but the strategic rationale behind constructing a robust, multi-tiered screening cascade to thoroughly characterize the biological activity of this compound.

The fundamental principle of a screening cascade is to enable swift and informed decision-making.[5] It is an evolving process, with assays becoming more complex and specific as a compound progresses from initial hit identification to lead optimization.[5] This guide will delineate a logical progression of assays, from broad phenotypic screens to specific target engagement and mechanism of action studies.

PropertyValueSource
IUPAC Name 1,3-dimethyl-1H-pyrazole-4-sulfonamide[6]
CAS Number 88398-53-2[6]
Molecular Formula C₅H₉N₃O₂S[7]
Molecular Weight 175.21 g/mol [7]
Appearance Off-white solid[6]
XLogP3 -0.8[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Polar Surface Area 86.4 Ų[7]

Part 1: The Anticancer Screening Cascade

The reported antiproliferative activity of pyrazole sulfonamide derivatives against cancer cell lines, such as the human lymphoma cell line U937, provides a strong impetus for an oncology-focused screening effort.[1][8] The following cascade is designed to first confirm this cytotoxic activity, then to begin to elucidate the potential mechanism of action.

cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Primary Screening Primary Screening A Cell Viability Assay (CellTiter-Glo®) Broad Panel of Cancer Cell Lines (e.g., U937, MCF-7, A549) B Cytotoxicity Assay (LDH Release) Confirmatory Assay A->B Confirm Hits C Kinase Panel Screen (e.g., JAK2, p38 MAPK, Aurora Kinases) Identify Potential Targets B->C Active Compounds Secondary Screening Secondary Screening D Apoptosis Assay (e.g., Caspase-Glo 3/7) Mechanism of Cell Death C->D E Target-Specific Kinase Assay (IC50 Determination) C->E Specific Kinase Hits Mechanism of Action Mechanism of Action F Western Blot Analysis (Phosphorylation of Downstream Targets) E->F

Anticancer Screening Workflow
Primary Screening: Assessing General Antiproliferative Effects

The initial step is to determine whether N,N-dimethyl-1H-pyrazole-4-sulfonamide exhibits broad antiproliferative activity. This is a crucial " go/no-go " decision point.

  • Rationale: This assay provides a quantitative measure of metabolically active cells by detecting ATP, an indicator of cell viability.[9] Its high sensitivity and "add-mix-measure" format make it ideal for high-throughput primary screening.[10] We propose screening against a panel of cancer cell lines from different tissue origins (e.g., lymphoma - U937, breast - MCF-7, lung - A549) to assess the breadth of activity.

  • Protocol:

    • Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

    • Compound Treatment: Prepare a serial dilution of N,N-dimethyl-1H-pyrazole-4-sulfonamide in culture medium. Add the compound to the wells, typically in a volume of 10-20 µL, to achieve the desired final concentrations. Include vehicle-only controls.

    • Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 48-72 hours, at 37°C in a humidified CO₂ incubator.

    • Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[10] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] e. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11] f. Record luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

  • Rationale: To distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, a confirmatory cytotoxicity assay is essential. The lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from cells with damaged plasma membranes, providing a direct marker of cell death.[13][14]

  • Protocol:

    • Experimental Setup: Plate and treat cells with N,N-dimethyl-1H-pyrazole-4-sulfonamide as described for the CellTiter-Glo® assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).

    • Sample Collection: After the incubation period, carefully transfer a 50 µL aliquot of the cell culture supernatant to a new 96-well plate.

    • Assay Procedure: a. Prepare the LDH reaction mixture according to the kit manufacturer's protocol.[13] b. Add 50 µL of the reaction mixture to each well containing the supernatant. c. Incubate for 30 minutes at room temperature, protected from light.[13] d. Add 50 µL of stop solution to each well. e. Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive and negative controls.

Secondary Screening: Uncovering Potential Mechanisms

Compounds demonstrating significant and confirmed antiproliferative activity will advance to secondary screening to identify potential molecular targets. The pyrazole scaffold is a known hinge-binding motif in many kinase inhibitors, making a broad kinase panel screen a logical next step.[5]

  • Rationale: Kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[5] Several pyrazole-containing molecules are potent kinase inhibitors targeting enzymes like Aurora kinases, JAK2, and p38 MAP kinase.[15][16] A broad kinase panel screen (e.g., against >400 kinases) can rapidly identify potential targets.

  • Methodology: This is typically performed as a fee-for-service by specialized vendors. The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of purified kinases. The output is the percentage of inhibition for each kinase.

Mechanism of Action Studies: Target Validation

Hits from the kinase panel screen must be validated to confirm direct inhibition and to understand the downstream cellular consequences.

  • Rationale: To confirm the hits from the panel screen and determine their potency, a target-specific kinase assay is performed. This will generate an IC₅₀ value for the specific kinase(s) of interest. For this example, we will use a hypothetical hit, Janus Kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms.[17]

  • Protocol (LanthaScreen™ TR-FRET Assay Example):

    • Reagent Preparation: Prepare solutions of JAK2 enzyme, a fluorescently labeled substrate peptide, and ATP in kinase reaction buffer.[18]

    • Compound Dilution: Prepare a serial dilution of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

    • Kinase Reaction: In a 384-well plate, combine the JAK2 enzyme and the test compound. Initiate the reaction by adding the substrate and ATP mixture. Incubate for 1 hour at room temperature.[18]

    • Detection: Stop the reaction by adding a solution containing a terbium-labeled anti-phosphopeptide antibody and EDTA. This antibody binds to the phosphorylated substrate.[18]

    • Signal Reading: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths.

    • Data Analysis: The ratio of the two emission signals is used to calculate the extent of substrate phosphorylation. Plot the inhibition data against the compound concentration to determine the IC₅₀ value.

Part 2: The Anti-inflammatory Screening Cascade

The pyrazole sulfonamide scaffold is famously represented by the COX-2 inhibitor celecoxib.[3] Additionally, related compounds have shown inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA). This provides two plausible avenues for anti-inflammatory activity.

cluster_0 Primary Screening cluster_1 Target-Based Screening cluster_2 Mechanism of Action Primary Screening Primary Screening A Cell-Based Inflammation Assay (NF-κB Reporter Assay) Measure general anti-inflammatory response B Cell Viability Assay (e.g., CellTiter-Glo®) Control for cytotoxicity A->B Confirm non-toxic hits C NAAA Inhibition Assay (Biochemical or Cell-Based) Test for NAAA target engagement B->C Active Compounds D COX-2 Inhibition Assay (Biochemical) Test for COX-2 target engagement B->D E Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6) Downstream effects in immune cells B->E Target-Based Screening Target-Based Screening F PPAR-α Reporter Assay (If NAAA is inhibited) Confirm downstream pathway activation C->F D->E Mechanism of Action Mechanism of Action

Anti-inflammatory Screening Workflow
Primary Screening: Identifying General Anti-inflammatory Activity

The initial goal is to determine if the compound can suppress a key inflammatory signaling pathway in a relevant cellular context.

  • Rationale: The NF-κB signaling pathway is a central mediator of the inflammatory response, making it an excellent target for a primary screen. A reporter gene assay provides a quantifiable readout of pathway activation. We propose using a stable reporter cell line, such as THP-1 monocytes, which are relevant to inflammation.

  • Protocol:

    • Cell Plating: Seed NF-κB reporter (Luc)-THP-1 cells into a 96-well white, clear-bottom plate at a density of ~25,000 cells per well in 50 µL of assay medium.

    • Compound Pre-incubation: Prepare serial dilutions of N,N-dimethyl-1H-pyrazole-4-sulfonamide. Add the compound to the cells and incubate for 1-2 hours.

    • Inflammatory Stimulus: Prepare a solution of an inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), at 2x the final desired concentration. Add 50 µL of this solution to the wells.

    • Incubation: Incubate the plate at 37°C with 5% CO₂ for 5-6 hours to induce NF-κB activation and luciferase expression.

    • Luminescence Detection: Add 100 µL of a one-step luciferase assay reagent to each well. Incubate at room temperature for 15-30 minutes and measure luminescence.

    • Data Analysis: Calculate the percentage of inhibition of the inflammatory stimulus-induced signal and determine the IC₅₀ value. A parallel cell viability assay (e.g., CellTiter-Glo®) must be run to ensure the observed inhibition is not due to cytotoxicity.

Target-Based Screening: Deconvolution of the Mechanism

Positive hits from the primary screen are then evaluated against specific, plausible molecular targets for pyrazole sulfonamides.

  • Rationale: Inhibition of NAAA prevents the breakdown of the anti-inflammatory lipid PEA. This represents a compelling mechanism of action. Assays can be performed using recombinant NAAA or cell lysates. A fluorescence-based assay offers a high-throughput-compatible format.

  • Protocol (Fluorescence-based):

    • Reagent Preparation: Prepare NAAA assay buffer (e.g., 100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5).[16]

    • Reaction Setup: In a black 96-well plate, add the NAAA enzyme source (recombinant protein or cell lysate), the test compound (N,N-dimethyl-1H-pyrazole-4-sulfonamide), and the assay buffer.

    • Initiation: Start the reaction by adding a fluorogenic NAAA substrate (e.g., PAMCA).

    • Incubation: Incubate the plate at 37°C for 30 minutes.[16]

    • Signal Detection: Measure the increase in fluorescence resulting from the enzymatic cleavage of the substrate using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Rationale: Given that the pyrazole sulfonamide celecoxib is a selective COX-2 inhibitor, it is critical to assess N,N-dimethyl-1H-pyrazole-4-sulfonamide for this activity.[3] This is a key selectivity and potential mechanism of action question.

  • Methodology: A variety of commercially available kits can be used to measure COX-2 activity. These typically involve providing arachidonic acid as a substrate to purified COX-2 enzyme and measuring the production of prostaglandin H2 (PGH2) via colorimetric or fluorescent methods. The assay would be run in the presence of varying concentrations of the test compound to determine its IC₅₀.

Mechanism of Action Studies: Confirming Downstream Effects

The final step is to confirm that target engagement in a biochemical assay translates to the desired biological response in a cellular context.

  • Rationale: A hallmark of an effective anti-inflammatory agent is the suppression of pro-inflammatory cytokine production. Measuring the levels of key cytokines like TNF-α and IL-6 in LPS-stimulated immune cells (e.g., primary human macrophages or the THP-1 cell line) provides a physiologically relevant readout of the compound's efficacy.

  • Protocol:

    • Cell Culture and Treatment: Culture macrophages or THP-1 cells and treat them with the test compound for 1-2 hours before stimulating with LPS for 18-24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Perform a standard sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Data Analysis: Quantify the reduction in cytokine secretion in compound-treated wells compared to vehicle-treated, LPS-stimulated wells to determine the IC₅₀ for cytokine release inhibition.

cluster_0 p38 MAPK Signaling Pathway Pathway Pathway Stress Cellular Stress / Cytokines (e.g., UV, LPS, TNF-α) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Phosphorylates (Activates) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->Cytokines Increases Transcription Compound N,N-dimethyl-1H-pyrazole- 4-sulfonamide Compound->p38 Inhibits

Hypothesized Inhibition of the p38 MAPK Pathway

Conclusion: A Roadmap for Characterization

This technical guide provides a structured and scientifically grounded approach to the in vitro screening of N,N-dimethyl-1H-pyrazole-4-sulfonamide. By employing a tiered cascade of assays, researchers can efficiently move from broad phenotypic observations to specific molecular targets and mechanisms of action. The proposed workflows for both anticancer and anti-inflammatory applications are built upon the established pharmacology of the pyrazole sulfonamide scaffold and offer a robust starting point for any drug discovery program. Each experimental protocol is designed to be self-validating, with appropriate controls and orthogonal assays to ensure the trustworthiness of the generated data. This comprehensive screening strategy will enable a thorough characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide, paving the way for its potential development as a novel therapeutic agent.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Tawfik, O. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(24), 5280-5289. Retrieved from [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, L., et al. (2020). Inflammation-restricted anti-inflammatory activities of a N-acylethanolamine acid amidase (NAAA) inhibitor F215. Acta Pharmaceutica Sinica B, 10(4), 634-642. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26035–26047. Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved from [Link]

  • Assay of NAAA Activity. (2023). Methods in Molecular Biology, 2576, 261-274. Retrieved from [Link]

  • GPCR-radioligand binding assays. (2016). Methods in Cell Biology, 132, 107-124. Retrieved from [Link]

  • THP-1 Cell Line - NF-κB Reporter (Luc). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • LDH cytotoxicity assay. (2022). protocols.io. Retrieved from [Link]

  • ipsogen® JAK2 MutaQuant® Kit Handbook. (n.d.). Qiagen. Retrieved from [Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. (2020). ACS Catalysis, 10(19), 11096–11105. Retrieved from [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783. (n.d.). PubChem. Retrieved from [Link]

  • Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-ΚB-dependent SEAP reporter gene. (2017). ResearchGate. Retrieved from [Link]

  • CellTiter-Glo Assay. (n.d.). OUS-research.no. Retrieved from [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry, 52(9), 2789–2799. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2001). ResearchGate. Retrieved from [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. Retrieved from [Link]

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Foundational

A Technical Guide to the Preliminary Cytotoxicity Assessment of N,N-dimethyl-1H-pyrazole-4-sulfonamide

This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of the novel compound, N,N-dimethyl-1H-pyrazole-4-sulfonamide. It is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of the novel compound, N,N-dimethyl-1H-pyrazole-4-sulfonamide. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. This document offers not just procedural steps but also the underlying scientific rationale to ensure robust and meaningful data generation.

Introduction: The Rationale for Cytotoxicity Profiling

The burgeoning field of medicinal chemistry continuously explores novel molecular scaffolds for therapeutic intervention, particularly in oncology. The pyrazole and sulfonamide moieties are prominent pharmacophores known to impart a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The compound N,N-dimethyl-1H-pyrazole-4-sulfonamide integrates these two key structural features, making it a compelling candidate for investigation as a potential cytotoxic agent.

Preliminary cytotoxicity studies are a critical first step in the drug discovery pipeline.[2] They serve to identify the concentration range at which a compound elicits a toxic response in cultured cells, a fundamental parameter for gauging its potential as a therapeutic agent. This initial screen provides essential data to guide further, more detailed mechanistic studies and to justify subsequent preclinical development.

This guide will detail the essential protocols and strategic considerations for a robust preliminary cytotoxicity assessment of N,N-dimethyl-1H-pyrazole-4-sulfonamide, focusing on established colorimetric assays and appropriate cell line selection.

Compound Profile: N,N-dimethyl-1H-pyrazole-4-sulfonamide

A thorough understanding of the test article's physicochemical properties is paramount for proper handling, stock solution preparation, and interpretation of biological data. While specific experimental data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is not extensively available, we can infer some properties from the closely related analog, 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

PropertyInferred Value/CharacteristicSource
Molecular FormulaC₅H₉N₃O₂S[3][4]
Molecular Weight175.21 g/mol [3][4]
AppearanceLikely a solid at room temperature[5]
SolubilityExpected to be soluble in polar organic solvents like DMSO[4]
StorageStore at room temperature, protected from light and moisture.[5]

Note: It is imperative to experimentally verify the solubility and stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide in the chosen solvent and cell culture medium before initiating cytotoxicity assays.

Strategic Selection of In Vitro Models: Choosing the Right Cancer Cell Lines

The choice of cancer cell lines is a critical determinant of the relevance and translatability of in vitro findings. A well-considered panel of cell lines should be employed for preliminary screening to assess the breadth and selectivity of the compound's cytotoxic activity.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: A diverse panel representing common cancer types such as breast, lung, colon, and leukemia is recommended for an initial broad screen.[2]

  • Genetic Background: Cell lines with well-characterized genetic and molecular profiles (e.g., p53 status, oncogene expression) can provide early mechanistic insights.

  • Adherent vs. Suspension Cultures: The choice will depend on the cancer type being modeled and may influence the specific assay protocol.

  • Inclusion of a Non-Cancerous Cell Line: A non-transformed cell line (e.g., human fibroblasts) should be included to assess the compound's selectivity for cancer cells over normal cells.[6]

Recommended Cell Line Panel for Preliminary Screening:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, p53 wild-type.
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive, mutant p53.
A549 Lung CarcinomaNon-small cell lung cancer, KRAS mutation.
HCT-116 Colorectal CarcinomaMismatch repair deficient, p53 wild-type.
Jurkat T-cell LeukemiaSuspension cell line, useful for hematological malignancy models.
MRC-5 Normal Lung FibroblastNon-cancerous control to assess selectivity.

Experimental Design and Protocols for Cytotoxicity Assessment

To establish a comprehensive preliminary cytotoxicity profile, it is advisable to employ at least two mechanistically distinct assays. This approach enhances the reliability of the data by mitigating the risk of assay-specific artifacts. Here, we detail the protocols for two widely accepted methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8][9][10]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (adhesion and recovery) cell_seeding->incubation_24h compound_addition Add serial dilutions of N,N-dimethyl-1H-pyrazole-4-sulfonamide incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT solution to each well incubation_48_72h->mtt_addition incubation_2_4h Incubate for 2-4h (formazan formation) mtt_addition->incubation_2_4h solubilization Add solubilization buffer (e.g., DMSO) incubation_2_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[8]

  • Compound Preparation: Prepare a stock solution of N,N-dimethyl-1H-pyrazole-4-sulfonamide in sterile DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][15][16] The amount of formazan is directly proportional to the number of lysed cells.[12][13]

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Assay cluster_readout Data Acquisition cell_seeding Seed and treat cells as in MTT protocol transfer_supernatant Transfer supernatant to a new 96-well plate cell_seeding->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation_rt Incubate for 30 min at room temperature (in the dark) add_reaction_mix->incubation_rt add_stop_solution Add stop solution incubation_rt->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up additional control wells:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to which a lysis buffer (provided in commercial kits) is added 45 minutes before the end of the incubation.

    • Background Control: Medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are highly recommended for consistency). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

The primary output of these assays is the determination of the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability or growth.

Data Analysis Steps:

  • Calculate Percent Viability:

    • MTT Assay: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • LDH Assay: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100 % Viability = 100 - % Cytotoxicity

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism to calculate the IC₅₀ value.

Interpretation of Results:

  • A low IC₅₀ value indicates high cytotoxic potency.

  • Comparison of IC₅₀ values across different cancer cell lines can reveal a spectrum of activity.

  • A significantly higher IC₅₀ value in the non-cancerous cell line compared to the cancer cell lines suggests cancer-selective cytotoxicity, a desirable characteristic for a potential anticancer drug.

Hypothetical Results Table:

Cell LineIC₅₀ (µM) of N,N-dimethyl-1H-pyrazole-4-sulfonamide
MCF-7e.g., 15.5
MDA-MB-231e.g., 8.2
A549e.g., 25.1
HCT-116e.g., 12.8
Jurkate.g., 5.7
MRC-5e.g., > 100

Potential Mechanisms of Action and Future Directions

The pyrazole and sulfonamide scaffolds are associated with several anticancer mechanisms.[17] Derivatives of these classes have been shown to induce apoptosis and cause cell cycle arrest. Some pyrazole-sulfonamide hybrids act as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression.

Should N,N-dimethyl-1H-pyrazole-4-sulfonamide demonstrate significant and selective cytotoxicity, subsequent studies should aim to elucidate its mechanism of action. Potential avenues for investigation include:

  • Apoptosis Induction Assays: Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to assess cell cycle distribution.

  • Target-Based Assays: If a specific target is hypothesized (e.g., carbonic anhydrase, specific kinases), enzymatic or binding assays can be employed.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of N,N-dimethyl-1H-pyrazole-4-sulfonamide. By employing a well-selected panel of cell lines and utilizing mechanistically distinct assays such as MTT and LDH, researchers can generate reliable and interpretable data. This preliminary assessment is a crucial gatekeeping step in the drug discovery process, providing the necessary foundation for more advanced mechanistic studies and the potential development of a novel anticancer therapeutic.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. PubMed. Available at: [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem. Available at: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - NIH. Available at: [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. Available at: [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Available at: [Link]

  • MTT (Assay protocol). protocols.io. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. American Chemical Society. Available at: [Link]

Sources

Exploratory

N,N-dimethyl-1H-pyrazole-4-sulfonamide solubility and stability data

An In-depth Technical Guide to the Physicochemical Characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide: Solubility and Stability Abstract N,N-dimethyl-1H-pyrazole-4-sulfonamide represents a class of heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide: Solubility and Stability

Abstract

N,N-dimethyl-1H-pyrazole-4-sulfonamide represents a class of heterocyclic compounds holding significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazole-sulfonamide scaffold is a recognized pharmacophore present in various biologically active agents.[2][3] A thorough understanding of a compound's fundamental physicochemical properties, such as solubility and stability, is a prerequisite for its advancement from a discovery-phase hit to a viable clinical candidate. This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven methodologies and experimental workflows necessary for its complete characterization. The protocols described herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences, providing researchers with the tools to generate reliable and reproducible data.

Introduction: The Critical Role of Early Physicochemical Profiling

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, many of which can be predicted and mitigated by a robust, early-stage assessment of its physicochemical properties. N,N-dimethyl-1H-pyrazole-4-sulfonamide, with its pyrazole core and sulfonamide functional group, belongs to a chemical space that is rich in pharmacological potential.[4] However, properties like poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety.

This guide is structured to provide drug development professionals with a logical, step-by-step approach to quantifying two of the most critical attributes of this molecule: solubility and stability. We will explore the causality behind experimental choices, from the distinction between kinetic and thermodynamic solubility to the rationale for specific stress conditions in forced degradation studies.

Molecular Structure and Predicted Properties

While experimental data is sparse, we can infer certain properties based on the structure of N,N-dimethyl-1H-pyrazole-4-sulfonamide and related analogs. The presence of the sulfonamide group and the pyrazole ring's nitrogen atoms offers sites for hydrogen bonding, while the N,N-dimethyl substitution adds a degree of lipophilicity.[5] A summary of basic molecular information is presented below.

Table 1: Molecular and Predicted Physicochemical Properties of N,N-dimethyl-1H-pyrazole-4-sulfonamide

PropertyValueSource
IUPAC Name N,N-dimethyl-1H-pyrazole-4-sulfonamide-
Molecular Formula C₅H₉N₃O₂S[6]
Molecular Weight 175.21 g/mol [5][6]
Appearance Predicted to be a solid at room temperature[6][7]
Predicted XLogP3 -0.8[5]
Hydrogen Bond Donor Count 0 (Primary sulfonamide has 1)[5]
Hydrogen Bond Acceptor Count 4[5]
Predicted Solubility Soluble in polar organic solvents like DMSO and Methanol[6][8]

Aqueous Solubility Assessment: A Gateway to Bioavailability

Aqueous solubility is a primary determinant of a drug's absorption and, consequently, its oral bioavailability. It is crucial to distinguish between two key types of solubility measurements in early development: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and the resulting precipitate is removed after a short incubation time. It is a high-throughput method that simulates the conditions of many in vitro biological assays and is relevant for identifying potential precipitation issues.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a lower-throughput, but more definitive measure, often determined by the shake-flask method and is critical for formulation development.

Experimental Protocol: Kinetic Solubility Determination

This protocol describes a standard method for assessing kinetic solubility in Phosphate-Buffered Saline (PBS), a common physiological surrogate.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N,N-dimethyl-1H-pyrazole-4-sulfonamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours, to allow for precipitation to occur.

  • Precipitate Removal: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound. The highest concentration that remains in solution is reported as the kinetic solubility.[9]

Diagram: Kinetic Solubility Assessment Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO dilute 3. Add Stock to PBS (Final DMSO = 1%) stock->dilute pbs 2. Dispense PBS (pH 7.4) into 96-well plate pbs->dilute incubate 4. Shake at RT for 1.5 - 2 hours dilute->incubate filter 5. Filter to remove precipitate incubate->filter quantify 6. Quantify filtrate via HPLC-UV or LC-MS filter->quantify result 7. Report Highest Soluble Concentration quantify->result

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation: Template for Solubility Results

Table 2: Example Solubility Data Table for N,N-dimethyl-1H-pyrazole-4-sulfonamide

MediumpHTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)Analytical Method
PBS7.425Kinetic[Enter Data]HPLC-UV
Simulated Gastric Fluid1.237Thermodynamic[Enter Data]LC-MS
Simulated Intestinal Fluid6.837Thermodynamic[Enter Data]LC-MS

Chemical Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to identify potential degradation pathways and to establish a stable formulation and appropriate storage conditions. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[10] It is a regulatory expectation and a critical component of developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

The following protocols outline standard stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, dilute the stock into the stress medium. Include a control sample stored under ambient conditions.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified duration.

    • Photostability: Expose the compound (in solution and solid state) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Sample Quenching: At designated time points, pull samples and quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate, identify, and quantify the parent compound and any degradants.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare Compound Stock Solution & Solid Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid) (80°C) start->thermal analysis Analyze Samples at Time Points by Stability-Indicating HPLC-MS/PDA acid->analysis base->analysis oxide->analysis photo->analysis thermal->analysis report Report % Degradation & Characterize Degradants analysis->report

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Template for Stability Results

The sulfonamide functional group can be susceptible to specific degradation pathways. For example, cleavage of the S-N bond or modifications to the pyrazole ring are possibilities under hydrolytic or oxidative stress.[11][12]

Table 3: Example Stability Data Summary for N,N-dimethyl-1H-pyrazole-4-sulfonamide

Stress ConditionDuration% Parent RemainingNo. of DegradantsObservations / Major Degradants
0.1 M HCl, 60°C48h[Enter Data][Enter Data][e.g., Cleavage of sulfonamide]
0.1 M NaOH, 60°C48h[Enter Data][Enter Data][e.g., Ring opening]
3% H₂O₂, RT48h[Enter Data][Enter Data][e.g., N-oxide formation]
Thermal (80°C, solid)7 days[Enter Data][Enter Data][e.g., No significant degradation]
Photostability (ICH Q1B)-[Enter Data][Enter Data][e.g., Photostable / Unstable]

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for determining the essential solubility and stability characteristics of N,N-dimethyl-1H-pyrazole-4-sulfonamide. By systematically applying these detailed protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug development process. Understanding these fundamental properties is not merely a checkbox exercise; it is the foundation upon which successful formulation, toxicology, and clinical strategies are built. The insights gained from these studies will directly impact the trajectory of this compound, enabling its potential to be fully and safely realized.

References

  • Capaldi, F., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8048-8074. Available from: [Link]

  • Samet, I., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(5), 4967-4979. Available from: [Link]

  • Al-Hourani, B., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 21(3), e202301649. Available from: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-195. Available from: [Link]

  • PubChem (2026). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Aouad, M. R., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19183-19199. Available from: [Link]

  • García-Galán, M. J., et al. (2011). Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]

  • Samet, I., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Library of Medicine. Available from: [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661. Available from: [Link]

  • Al-Hourani, B., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available from: [Link]

  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(10), 2143-2150. Available from: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available from: [Link]

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1389823. Available from: [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Experimental Protocol: N,N-dimethyl-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This document provides a comprehensive guide to the synthesis, purification, and characterization of N,N-dime...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the synthesis, purification, and characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a key building block in medicinal chemistry. The pyrazole scaffold is a privileged structure, frequently found in biologically active compounds, while the sulfonamide group is a well-established pharmacophore known for a wide range of biological activities.[1] The combination of these two moieties makes this compound and its derivatives subjects of significant interest for exploring novel pharmacological activities, including potential anticancer, anti-inflammatory, antibacterial, and antiviral applications.[2][3][4]

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide is efficiently achieved through a robust two-step process. This strategy involves the initial formation of a key intermediate, 1H-pyrazole-4-sulfonyl chloride, via electrophilic substitution, followed by a nucleophilic substitution reaction with dimethylamine to yield the final product.

Synthesis_Workflow Start 1H-pyrazole Intermediate 1H-pyrazole-4-sulfonyl chloride Start->Intermediate Step 1: Sulfonylation Step1_reagent Chlorosulfonic Acid (ClSO3H) Step1_reagent->Intermediate Product N,N-dimethyl-1H-pyrazole- 4-sulfonamide Intermediate->Product Step 2: Amination Step2_reagent Dimethylamine ((CH3)2NH) Step2_reagent->Product Research_Logic Compound N,N-dimethyl-1H-pyrazole- 4-sulfonamide Derivatization Chemical Derivatization Compound->Derivatization Screening Biological Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt New_Therapeutics Potential New Therapeutics Lead_Opt->New_Therapeutics

Sources

Application

Application Note & Protocol: A Guide to the Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide

For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a key building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a key building block in modern medicinal chemistry.[1] The protocol details the reaction of a pyrazole-4-sulfonyl chloride intermediate with dimethylamine. We delve into the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and outline essential safety, characterization, and troubleshooting procedures. The causality behind experimental choices is explained to empower researchers to adapt and optimize the synthesis for their specific needs.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole ring system is a "privileged scaffold" in drug discovery, frequently appearing in biologically active compounds.[1] When combined with the well-established sulfonamide pharmacophore, the resulting pyrazole sulfonamide derivatives exhibit a wide spectrum of pharmacological activities.[2][3][4] N,N-dimethyl-1H-pyrazole-4-sulfonamide, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures aimed at various therapeutic targets.[1] This guide presents a reliable method for its preparation from pyrazole-4-sulfonyl chloride, a common and accessible starting material.

Reaction Mechanism and Scientific Principles

The synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide from pyrazole-4-sulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Core Principles:

  • Nucleophilic Attack: The nitrogen atom of dimethylamine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the highly electrophilic sulfur atom of the pyrazole-4-sulfonyl chloride.

  • Leaving Group Departure: The chloride ion is an excellent leaving group, and its departure is facilitated by the formation of the stable sulfur-nitrogen bond.

  • Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the dimethylamine starting material, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is added to scavenge the HCl as it is formed.[2][5] DIPEA is often preferred as its bulky nature minimizes potential side reactions.[2]

  • Solvent Choice: An aprotic solvent like dichloromethane (DCM) is ideal.[2][3] It effectively dissolves the reactants without participating in the reaction and its low boiling point simplifies product isolation.

G PyrazoleSO2Cl Pyrazole-4-sulfonyl Chloride (Electrophile) ReactionStep Nucleophilic Attack & Leaving Group Departure PyrazoleSO2Cl->ReactionStep Dimethylamine Dimethylamine (Nucleophile) Dimethylamine->ReactionStep Base Base (e.g., DIPEA) (HCl Scavenger) Base->ReactionStep Product N,N-dimethyl-1H-pyrazole-4-sulfonamide ReactionStep->Product Byproduct [Base-H]+Cl- ReactionStep->Byproduct

Caption: Overall reaction scheme for sulfonamide formation.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous pyrazole sulfonamides.[1][3] Researchers should first perform the reaction on a small scale to optimize conditions.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaNotes
1H-Pyrazole-4-sulfonyl chlorideVaries by pyrazoleVariesCorrosive, moisture-sensitive.[6]
Dimethylamine (2.0 M in THF)124-40-3C₂H₇NToxic, flammable. Handle in fume hood.
Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉NCorrosive, flammable.
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂Volatile, suspected carcinogen.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying agent.
Silica Gel (for chromatography)7631-86-9SiO₂Mesh size 100-200.
Standard laboratory glasswareN/AN/AOven-dried before use.
Magnetic stirrer and stir barsN/AN/A
Ice bathN/AN/A
Rotary evaporatorN/AN/A
Thin Layer Chromatography (TLC) platesN/AN/ASilica gel coated.
Step-by-Step Synthesis Procedure

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Dissolve pyrazole-4-sulfonyl chloride in anhydrous DCM. B 2. Cool solution to 0 °C (ice bath). A->B C 3. Add DIPEA dropwise. B->C D 4. Add Dimethylamine solution dropwise. C->D E 5. Stir at room temperature for 16h. Monitor via TLC. D->E F 6. Quench with cold water. E->F G 7. Separate organic layer. F->G H 8. Dry over Na₂SO₄. G->H I 9. Concentrate under vacuum. H->I J 10. Purify crude product via column chromatography. I->J

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-sulfonyl chloride (1.0 equiv). Dissolve the solid in anhydrous dichloromethane (DCM), using approximately 10 volumes of solvent (e.g., 10 mL for every 1 g of sulfonyl chloride).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[1] This is critical to control the initial exotherm of the reaction.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 equiv) to the cooled solution dropwise via syringe.

  • Nucleophile Addition: Slowly add a 2.0 M solution of dimethylamine in THF (1.1-1.2 equiv) to the reaction mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 16-24 hours.[2][3] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and quench by slowly adding 10 volumes of cold water.[2][3] Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N,N-dimethyl-1H-pyrazole-4-sulfonamide.[2]

Data, Characterization, and Yield

The following table provides an example calculation for a representative synthesis.

ParameterValueNotes
Pyrazole-4-sulfonyl chloride1.0 equiv (e.g., 2.0 g)Starting material
Dimethylamine (2.0 M in THF)1.1 equivNucleophile
Diisopropylethylamine (DIPEA)1.5 equivBase
Solvent (DCM)~10 volumes (e.g., 20 mL)Anhydrous
Reaction Temperature0 °C to Room Temp.
Reaction Time16 hoursMonitored by TLC[2][3]
Expected Yield 40-70% Yields can vary based on pyrazole substitution.[2]

Characterization: The identity and purity of the final product, N,N-dimethyl-1H-pyrazole-4-sulfonamide, must be confirmed through standard analytical techniques.

  • Appearance: Typically a white to pale yellow solid.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic peaks for the sulfonamide group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[3]

Critical Safety and Handling Protocols

Adherence to safety protocols is paramount. This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles or a face shield.[8][9]

  • Reagent Hazards:

    • Pyrazole Sulfonyl Chlorides: Are corrosive and cause severe skin burns and eye damage.[6] They react violently with water and are moisture-sensitive. Handle under an inert atmosphere if possible and store in a cool, dry place.[7]

    • Dimethylamine: Is toxic, flammable, and corrosive. Avoid inhalation of vapors.[10]

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure by handling exclusively in a fume hood.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[8] In case of skin contact, immediately wash the affected area with copious amounts of water.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in appropriately labeled hazardous waste containers according to institutional and local regulations.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Reagents (especially sulfonyl chloride) degraded by moisture.- Insufficient base.- Allow the reaction to stir longer.- Use freshly opened or purified reagents and anhydrous solvents.- Ensure 1.5 equivalents of base are used.
Low Yield - Loss of product during aqueous work-up.- Inefficient purification.- Perform extractions carefully to avoid emulsions.- Optimize the mobile phase for column chromatography to ensure good separation.
Impure Product - Incomplete reaction.- Side reactions due to water or reactive impurities.- Repeat the purification step (column chromatography or recrystallization).- Ensure all glassware is oven-dried and solvents are anhydrous.

References

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]

  • PubChem (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Available at: [Link]

  • SciELO México (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available at: [Link]

  • ResearchGate (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]

Sources

Method

Application Notes and Protocols for Utilizing N,N-dimethyl-1H-pyrazole-4-sulfonamide in Antiproliferative Assays

Introduction: The Emerging Potential of Pyrazole Sulfonamides in Oncology Research The confluence of the pyrazole nucleus and a sulfonamide moiety has given rise to a class of compounds with significant therapeutic poten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Pyrazole Sulfonamides in Oncology Research

The confluence of the pyrazole nucleus and a sulfonamide moiety has given rise to a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities including antibacterial, anti-inflammatory, and notably, anticancer properties.[1][2] N,N-dimethyl-1H-pyrazole-4-sulfonamide belongs to this promising class of heterocyclic compounds. Recent studies have highlighted the antiproliferative effects of various pyrazole-4-sulfonamide derivatives against cancer cell lines, sparking interest in their mechanism of action and potential as novel therapeutic agents.[1][2] For instance, derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have been shown to exhibit antiproliferative activity against the U937 human monocytic leukemia cell line.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,N-dimethyl-1H-pyrazole-4-sulfonamide in a suite of antiproliferative assays. This document outlines detailed protocols for assessing the compound's cytostatic and cytotoxic effects and provides a framework for investigating its potential mechanisms of action.

I. Preliminary Handling and Preparation of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Prior to initiating any biological assay, it is imperative to ensure the proper handling and solubilization of the test compound to maintain its stability and ensure accurate concentration calculations.

A. Compound Solubility Assessment:

The solubility of N,N-dimethyl-1H-pyrazole-4-sulfonamide should be empirically determined in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of organic compounds for in vitro assays.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of N,N-dimethyl-1H-pyrazole-4-sulfonamide powder.

  • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particulates. If necessary, sterile filter the stock solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Causality Behind the Protocol: Creating a high-concentration stock in DMSO allows for minimal solvent introduction into the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. Aliquoting and proper storage are crucial for maintaining the compound's integrity over time.

II. Primary Antiproliferative Screening: Assessing Effects on Cell Viability and Growth

The initial evaluation of an uncharacterized compound typically involves determining its effect on cell proliferation and viability. The following assays provide robust and quantifiable data for this purpose.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N,N-dimethyl-1H-pyrazole-4-sulfonamide stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 570 nm or 590 nm using a microplate reader.[3][4]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using appropriate software (e.g., GraphPad Prism).

B. Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Detailed Protocol for SRB Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[5][6]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[5][6]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5][6]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[6]

  • Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 510 nm on a microplate reader.[6]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

C. Colony Formation Assay: Assessing Long-Term Proliferative Capacity

The colony formation or clonogenic assay is a long-term assay that evaluates the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test for cytotoxicity and long-term effects on cell survival.

Detailed Protocol for Colony Formation Assay:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.

  • Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of N,N-dimethyl-1H-pyrazole-4-sulfonamide for a defined period (e.g., 24 hours). Alternatively, cells can be treated in suspension before plating.

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks at 37°C and 5% CO₂, allowing colonies to form.[7][8] The medium can be changed every 3-4 days if necessary.

  • Fixation and Staining: Once visible colonies have formed (typically >50 cells), wash the wells with PBS, fix the colonies with a fixation solution (e.g., methanol:acetic acid, 3:1) for 5-10 minutes, and then stain with 0.5% crystal violet solution for 2 hours at room temperature.[7]

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air-dry.

  • Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction against the drug concentration.

III. Investigating the Mechanism of Action: Beyond Proliferation

Once the antiproliferative activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide is established, the next logical step is to investigate its underlying mechanism of action. Based on the literature for related pyrazole-sulfonamide compounds, potential mechanisms include the induction of apoptosis and cell cycle arrest, possibly through the inhibition of key enzymes like carbonic anhydrases.

A. Hypothetical Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[3][9][10] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. Inhibition of these tumor-associated CAs can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting cancer cell growth and proliferation. It is plausible that N,N-dimethyl-1H-pyrazole-4-sulfonamide exerts its antiproliferative effects through the inhibition of one or more CA isoforms.

G cluster_cell Cancer Cell cluster_effect Effect of Inhibition Compound N,N-dimethyl-1H- pyrazole-4-sulfonamide CA_IX_XII Carbonic Anhydrase (e.g., CA IX, CA XII) Compound->CA_IX_XII Inhibition H_ion_export Proton (H+) Export CA_IX_XII->H_ion_export Facilitates Proliferation Cell Proliferation & Survival pH_regulation Intracellular pH Regulation H_ion_export->pH_regulation Maintains Alkaline pHi pH_regulation->Proliferation Promotes Inhibition_Effect Inhibition of CA pH_decrease Decreased Intracellular pH Inhibition_Effect->pH_decrease Proliferation_Inhibition Inhibition of Proliferation pH_decrease->Proliferation_Inhibition G cluster_primary Primary Screening cluster_mechanistic Mechanistic Studies Start Start with N,N-dimethyl-1H-pyrazole-4-sulfonamide MTT MTT Assay Start->MTT SRB SRB Assay Start->SRB Colony Colony Formation Assay Start->Colony IC50 Determine IC₅₀ MTT->IC50 SRB->IC50 Colony->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assessment (Western Blot) IC50->Apoptosis Mechanism Elucidate Mechanism of Action CellCycle->Mechanism Apoptosis->Mechanism

Caption: Experimental workflow for evaluating the antiproliferative effects and mechanism of action of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

VI. Troubleshooting and Self-Validating Systems

  • High Variability in Replicates: Ensure homogenous cell seeding and accurate pipetting. Check for edge effects in 96-well plates by not using the outer wells or filling them with sterile PBS.

  • Low Signal-to-Noise Ratio: Optimize cell seeding density and incubation times. Ensure complete solubilization of formazan crystals in the MTT assay or the SRB dye.

  • Inconsistent Western Blot Results: Use fresh lysis buffer with protease and phosphatase inhibitors. Ensure complete protein transfer and use appropriate blocking conditions. Include positive and negative controls for antibody validation.

  • No Apparent Effect of the Compound: Verify the compound's solubility and stability in the culture medium. Test a wider range of concentrations.

VII. Conclusion

N,N-dimethyl-1H-pyrazole-4-sulfonamide represents a compound of interest for antiproliferative studies. The protocols detailed in these application notes provide a robust framework for its initial screening and subsequent mechanistic investigation. By systematically applying these assays, researchers can effectively characterize the anticancer potential of this and other novel pyrazole-sulfonamide derivatives, contributing to the discovery of new therapeutic leads.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Mahesha, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mahesha, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Clonogenic Assay. (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 26, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. [Link]

  • SRB assay for measuring target cell killing V.1. (2023). protocols.io. [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved January 26, 2026, from [Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. (2023). RSC Medicinal Chemistry. [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. [Link]

  • El-Emam, A. A., et al. (2019). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Journal of Heterocyclic Chemistry. [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Emir, B., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Mahesha, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its Analogs as Enzyme Inhibitors

Introduction N,N-dimethyl-1H-pyrazole-4-sulfonamide belongs to the pyrazole sulfonamide class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. While specific biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-dimethyl-1H-pyrazole-4-sulfonamide belongs to the pyrazole sulfonamide class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. While specific biological activity for N,N-dimethyl-1H-pyrazole-4-sulfonamide is not extensively documented in publicly available literature, the broader family of pyrazole sulfonamide derivatives has demonstrated a wide range of pharmacological activities, including potent and selective enzyme inhibition.[1][2] These derivatives have been investigated for their therapeutic potential in various domains such as oncology, inflammation, and infectious diseases.[1][2]

This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the enzyme inhibitory potential of N,N-dimethyl-1H-pyrazole-4-sulfonamide or its novel analogs. The protocols and methodologies detailed herein are based on established practices for characterizing pyrazole sulfonamide derivatives as enzyme inhibitors.

Potential Enzyme Targets and Mechanisms of Action

The pyrazole sulfonamide scaffold is a versatile pharmacophore that has been successfully employed to target a variety of enzymes. The following sections detail some of the key enzyme classes inhibited by derivatives of this scaffold.

Carbonic Anhydrases (CAs)

Certain pyrazole-based benzene sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA II, hCA IX, and hCA XII.[3] These enzymes play crucial roles in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[3] The sulfonamide moiety is a critical zinc-binding group that coordinates with the zinc ion in the active site of the enzyme, leading to inhibition.[3]

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Novel pyrazole azabicyclo[3.2.1]octane sulfonamides have been discovered as potent and non-covalent inhibitors of NAAA.[4] NAAA is a lysosomal enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[4] Inhibition of NAAA increases endogenous PEA levels, offering a promising strategy for the management of inflammatory conditions.[4]

Acetohydroxy Acid Synthase (AHAS)

Pyrazole sulfonamide derivatives have been designed and evaluated as potential inhibitors of acetohydroxy acid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[5] This makes AHAS an attractive target for the development of novel herbicides.[5] Molecular docking studies suggest that these compounds can bind to the active site of AHAS through hydrogen bonds and cation-π interactions.[5]

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Some pyrazole sulfonamide derivatives have been developed as dual inhibitors of COX-2 and 5-LOX, key enzymes in the inflammatory cascade.[6] By targeting both pathways, these compounds have the potential to offer potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Dihydropteroate Synthase (DHPS)

The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a crucial precursor for nucleic acid synthesis, thereby inhibiting bacterial growth.

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA)

In the context of antitubercular drug discovery, pyrazole sulfonamide derivatives have shown promise as inhibitors of InhA, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[7][8] Inhibition of InhA disrupts the formation of the mycobacterial cell wall.[7]

Hypothetical Signaling Pathway for a Pyrazole Sulfonamide Derivative as an Anti-inflammatory Agent

G cluster_0 Pyrazole Sulfonamide\nDerivative Pyrazole Sulfonamide Derivative NAAA NAAA Pyrazole Sulfonamide\nDerivative->NAAA Inhibits PEA Degradation PEA Degradation NAAA->PEA Degradation Mediates Increased PEA Levels Increased PEA Levels PEA Degradation->Increased PEA Levels Reduced Anti-inflammatory\nResponse Anti-inflammatory Response Increased PEA Levels->Anti-inflammatory\nResponse Promotes G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Compound Synthesis and Purification B Primary Enzyme Screening A->B Test Compound C IC50 Determination B->C Active Hits D Mechanism of Action Studies (e.g., Kinetics) C->D Potent Inhibitors E Antiproliferative/ Cytotoxicity Assays C->E G Pharmacokinetic Studies D->G F Target Engagement/ Biomarker Assays E->F Confirm Cellular Activity F->G Lead Compound Selection H Efficacy Studies in Animal Models G->H

Caption: A general workflow for the preclinical evaluation of a novel enzyme inhibitor.

Data Presentation: Example IC50 Values for Pyrazole Sulfonamide Derivatives

The following table provides a template for summarizing the inhibitory activities of a series of compounds. The data presented are hypothetical and for illustrative purposes only, but are representative of findings for pyrazole sulfonamide derivatives in the literature. [3][4][6]

Compound ID Target Enzyme IC50 (µM) Cell Line Antiproliferative IC50 (µM)
N,N-dimethyl-1H-pyrazole-4-sulfonamide Enzyme X To be determined Cell Line Y To be determined
Derivative A hCA II 0.24 [3] - -
Derivative B hCA IX 0.15 [3] - -
Derivative C NAAA 0.042 [4] - -
Derivative D COX-2 0.01 [6] - -

| Derivative E | 5-LOX | 1.78 [6]| - | - |

References

  • Samet, Y., & Joshi, S. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26281–26291. [Link]

  • Caprioglio, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(17), 9275–9296. [Link]

  • Samet, Y., & Joshi, S. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26281–26291. [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19183–19194. [Link]

  • Kumar, A., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 389–396. [Link]

  • El-Damasy, D. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112067. [Link]

  • National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed Central. Retrieved from [Link]

  • Yogi, C., & Joshi, S. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical and Pharmaceutical Sciences, 9(1), 117-127.
  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N,N-dimethyl-1H-pyrazole-4-sulfonamide in Antimicrobial Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Pyrazole Sulfonamides The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Pyrazole Sulfonamides

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Within this landscape, molecules integrating both pyrazole and sulfonamide moieties have garnered significant attention.[1][2][3] The pyrazole ring is a versatile heterocyclic structure found in numerous pharmacologically active compounds, while the sulfonamide group is a well-established pharmacophore in antibacterial drugs.[1][4][5] The compound N,N-dimethyl-1H-pyrazole-4-sulfonamide represents a specific entity within this promising class of molecules, offering a unique substitution pattern that warrants investigation for its antimicrobial potential.[6]

These application notes provide a comprehensive guide for researchers aiming to evaluate the antimicrobial properties of N,N-dimethyl-1H-pyrazole-4-sulfonamide. The protocols detailed herein are grounded in established methodologies for antimicrobial susceptibility testing and are designed to yield robust and reproducible data. While extensive research has been conducted on various substituted pyrazole sulfonamide derivatives, specific antimicrobial data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is not yet widely available in peer-reviewed literature.[1][2] Therefore, this document serves as a foundational guide to enable the scientific community to systematically investigate its efficacy.

Postulated Mechanism of Antimicrobial Action

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][7] Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, thereby arresting bacterial growth.[1][7] This bacteriostatic effect is selective for microorganisms as humans obtain folic acid from their diet and lack the DHPS enzyme.[7] It is hypothesized that N,N-dimethyl-1H-pyrazole-4-sulfonamide, owing to its sulfonamide moiety, will exhibit a similar mechanism of action.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes Sulfonamide N,N-dimethyl-1H-pyrazole-4-sulfonamide Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Growth Bacterial Growth Inhibition NucleicAcids->Growth Leads to

Caption: Postulated mechanism of action for N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the antimicrobial activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide. It is imperative to perform these experiments under aseptic conditions to ensure the validity of the results.

I. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Incubator

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of N,N-dimethyl-1H-pyrazole-4-sulfonamide in DMSO at a concentration of 10 mg/mL. Ensure complete dissolution.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: Wells containing MHB and bacterial inoculum only.

    • Negative Control: Wells containing MHB only.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions and bacterial inoculum to ensure the solvent has no inhibitory effect.

    • Drug Control: Wells containing the test compound in MHB without inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

II. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony formation) on the agar plate.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Stock Prepare Stock Solution of Compound SerialDilution Serial Dilution in 96-well Plate Stock->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate with Bacteria Inoculum->Inoculate SerialDilution->Inoculate IncubateMIC Incubate Plate Inoculate->IncubateMIC ReadMIC Read MIC Results IncubateMIC->ReadMIC PlateMBC Plate from Clear Wells onto Agar ReadMIC->PlateMBC IncubateMBC Incubate Agar Plates PlateMBC->IncubateMBC ReadMBC Read MBC Results IncubateMBC->ReadMBC

Caption: Workflow for MIC and MBC determination.

III. Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cork borer or pipette tip

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide solution of known concentration

Protocol:

  • Lawn Culture: Evenly spread the standardized bacterial inoculum over the surface of an MHA plate to create a lawn culture.

  • Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the N,N-dimethyl-1H-pyrazole-4-sulfonamide solution to each well.

  • Controls: Use a positive control antibiotic in one well and the solvent (DMSO) in another as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Presentation

Systematic recording and presentation of data are crucial for the interpretation of results.

Table 1: Example of MIC and MBC Data for N,N-dimethyl-1H-pyrazole-4-sulfonamide

Microbial StrainGram StainMIC (µg/mL)MBC (µg/mL)Positive Control (Drug)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213PositiveCiprofloxacin
Escherichia coli ATCC 25922NegativeCiprofloxacin
Pseudomonas aeruginosa ATCC 27853NegativeGentamicin
Candida albicans ATCC 90028N/A (Fungus)Fluconazole

Safety and Handling

While specific toxicity data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is limited, general laboratory safety precautions should be followed. Based on aggregated GHS information for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the investigation of the antimicrobial properties of N,N-dimethyl-1H-pyrazole-4-sulfonamide. Given the promising activity of related pyrazole sulfonamide derivatives, a systematic evaluation of this specific compound is a worthwhile endeavor.[2][3] Future studies should aim to expand the panel of tested microorganisms, including clinically relevant drug-resistant strains. Furthermore, elucidation of the precise mechanism of action and assessment of its cytotoxicity against mammalian cell lines will be critical for determining its therapeutic potential.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023;8(29):26213-26224. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. 2023;8(5):4947-4961. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. 2021;18(11):2793-2818. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Current Opinion in Pharmacology. 2022;62:102-110. [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783. PubChem. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. 2018;88(4):619-626. [Link]

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. 2016;8(8):723-729. [Link]

  • Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. 2022;9(2):569-582. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. 2008;7:21. [Link]

  • Synthesis and antimicrobial evaluation of some pyrazole derivatives. Archiv der Pharmazie. 2012;345(7):558-567. [Link]

  • Mechanisms of Antibacterial Drugs. Lumen Learning. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. 2024;29(3):653. [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. International Journal of Medical Sciences. 2023;20(11):1456-1465. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;64(2):1-10. [Link]

  • A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. 2021;12(5):2535-2547. [Link]

Sources

Application

Application Notes and Protocols for N,N-dimethyl-1H-pyrazole-4-sulfonamide in Anti-Inflammatory Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N,N-dimethyl-1H-pyrazole-4-sulfonamide in anti-inflammatory research. This...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N,N-dimethyl-1H-pyrazole-4-sulfonamide in anti-inflammatory research. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo evaluation, based on the activities of structurally related pyrazole sulfonamide compounds.

Introduction: The Therapeutic Potential of Pyrazole Sulfonamides in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[1] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with notable examples like celecoxib, a selective COX-2 inhibitor.[2] The incorporation of a sulfonamide moiety into the pyrazole core has been a productive strategy in the development of novel therapeutic agents with a wide range of biological activities, including anti-inflammatory effects.[3][4][5]

While specific research on N,N-dimethyl-1H-pyrazole-4-sulfonamide is limited in publicly available literature, the broader class of pyrazole sulfonamides has demonstrated significant anti-inflammatory potential.[3][4] These compounds are attractive candidates for further investigation due to their synthetic accessibility and the potential for diverse biological activities.[4] This guide will, therefore, provide a framework for the systematic evaluation of N,N-dimethyl-1H-pyrazole-4-sulfonamide as a potential anti-inflammatory agent, drawing upon established methodologies for this class of compounds.

Proposed Mechanism of Action: Targeting Key Inflammatory Mediators

Beyond COX inhibition, other potential mechanisms could contribute to the anti-inflammatory profile of N,N-dimethyl-1H-pyrazole-4-sulfonamide. These may include the inhibition of other pro-inflammatory enzymes like lipoxygenases (LOX) or the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of inflammatory cytokines and mediators.[7][8][9]

Inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor Signaling_Cascade MyD88/TRAF6 Signaling Cascade Receptor->Signaling_Cascade IKK IκB kinase (IKK) Signaling_Cascade->IKK NFkB_Inhibition IκBα-NF-κB (Inactive Complex) IKK->NFkB_Inhibition Phosphorylation of IκBα NFkB_Activation NF-κB (Active) NFkB_Inhibition->NFkB_Activation Ubiquitination & Degradation of IκBα Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Nuclear Translocation COX2_Pathway Arachidonic Acid COX2 COX-2 COX2_Pathway->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines Cytokines, Chemokines, iNOS, COX-2 Gene_Transcription->Cytokines Cytokines->Prostaglandins Induces COX-2 Expression Compound N,N-dimethyl-1H- pyrazole-4-sulfonamide (Hypothesized) Compound->IKK Inhibition? Compound->COX2 Inhibition

Caption: Hypothesized Anti-Inflammatory Mechanisms of Pyrazole Sulfonamides.

Experimental Protocols

The following protocols provide a starting point for evaluating the anti-inflammatory properties of N,N-dimethyl-1H-pyrazole-4-sulfonamide. It is crucial to include appropriate positive and negative controls in all assays.

In Vitro Assays

A tiered approach to in vitro screening can efficiently characterize the compound's activity.

In_Vitro_Workflow Start Start: Compound N,N-dimethyl-1H-pyrazole-4-sulfonamide Cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity Primary_Screen Step 2: Primary Screening (Cell-based & Enzymatic Assays) Cytotoxicity->Primary_Screen Determine non-toxic concentration range LPS_Assay LPS-stimulated Macrophages (e.g., RAW 264.7, THP-1) Primary_Screen->LPS_Assay COX_Assay COX-1/COX-2 Enzymatic Assay Primary_Screen->COX_Assay Secondary_Screen Step 3: Secondary Screening (Mechanism of Action) LPS_Assay->Secondary_Screen COX_Assay->Secondary_Screen Cytokine_Analysis Cytokine Profiling (ELISA, Luminex) Secondary_Screen->Cytokine_Analysis Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) Secondary_Screen->Western_Blot Data_Analysis Step 4: Data Analysis (IC50 determination) Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis End Proceed to In Vivo Models Data_Analysis->End

Caption: General Workflow for In Vitro Anti-Inflammatory Screening.

Objective: To determine the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Positive control: A known inhibitor of NO synthesis (e.g., L-NAME)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of N,N-dimethyl-1H-pyrazole-4-sulfonamide for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Self-Validation:

  • Cell Viability: Concurrently perform a cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.

  • Positive Control: The positive control should show a significant reduction in NO production.

  • Negative Controls: Unstimulated cells should have basal NO levels, while LPS-stimulated cells should show a significant increase.

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Commercially available COX-1 and COX-2 inhibitor screening assay kits (e.g., Cayman Chemical, Abcam).

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide

  • Positive controls: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib).

Procedure:

  • Follow the manufacturer's instructions for the specific assay kit.

  • Typically, the assay involves incubating the respective enzyme (COX-1 or COX-2) with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured, often via a colorimetric or fluorometric readout.

  • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Self-Validation:

  • Standard Curve: A reliable standard curve for the detected product (e.g., PGE₂) must be generated.

  • Control Activities: The positive controls should yield IC₅₀ values within the expected range for the specific assay.

In Vivo Models

Should in vitro studies demonstrate promising activity, evaluation in established animal models of inflammation is the next logical step. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a widely used model of localized inflammation.[9]

Materials:

  • Wistar rats or Swiss albino mice

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Positive control: A standard anti-inflammatory drug (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally. The positive control is administered similarly.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Self-Validation:

  • Baseline Measurements: Ensure consistent baseline paw volumes across all groups.

  • Control Responses: The vehicle-treated group should exhibit a time-dependent increase in paw volume, while the positive control group should show a significant reduction in edema.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be tabulated for clear comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity Profile (Hypothetical Data)

CompoundNO Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
N,N-dimethyl-1H-pyrazole-4-sulfonamide To be determinedTo be determinedTo be determinedTo be determined
Indomethacin (Control)~15~0.1~5~0.02
Celecoxib (Control)~20>100~0.05>2000

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model (Hypothetical Data)

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0
N,N-dimethyl-1H-pyrazole-4-sulfonamide (10 mg/kg) To be determined
N,N-dimethyl-1H-pyrazole-4-sulfonamide (30 mg/kg) To be determined
Indomethacin (10 mg/kg)~50-60%

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of N,N-dimethyl-1H-pyrazole-4-sulfonamide as a potential anti-inflammatory agent. The outlined protocols, based on established methods for related compounds, offer a systematic approach to characterizing its in vitro and in vivo activities. Should this initial screening yield promising results, further studies would be warranted to elucidate the precise molecular targets, explore structure-activity relationships through the synthesis of analogues, and assess its efficacy in more chronic and disease-relevant models of inflammation. The rich chemical landscape of pyrazole sulfonamides suggests that N,N-dimethyl-1H-pyrazole-4-sulfonamide could be a valuable lead compound in the quest for novel anti-inflammatory therapeutics.

References

  • G. W. Rizzi et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. [Link]

  • M. R. Samet et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • S. Ashish et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • M. R. Samet et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • A. T. Taher et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]

  • National Center for Biotechnology Information (2024). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem Compound Summary. [Link]

  • M. R. Samet et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • M. R. Samet et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

  • A. T. Taher et al. (2020). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. PubMed. [Link]

  • A. Pontiki et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • A. Kumar et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]

  • A. Kumar et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • K. V. S. N. Raju et al. (2017). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

  • A. Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for N,N-dimethyl-1H-pyrazole-4-sulfonamide in Antidiabetic Assays

Introduction: The Emerging Role of Pyrazole Sulfonamides in Diabetes Research Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, presents a significant global health challenge. The scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyrazole Sulfonamides in Diabetes Research

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, presents a significant global health challenge. The scientific community is in a continuous quest for novel therapeutic agents that can effectively manage blood glucose levels with minimal side effects. Within this landscape, compounds featuring pyrazole and sulfonamide moieties have garnered considerable attention for their diverse pharmacological activities.[1][2] The unique structural arrangement of these molecules makes them promising candidates for interacting with key biological targets involved in glucose homeostasis.

N,N-dimethyl-1H-pyrazole-4-sulfonamide is a member of this promising class of compounds. Its scaffold is recognized as a versatile building block in medicinal chemistry for developing new therapeutic agents.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N,N-dimethyl-1H-pyrazole-4-sulfonamide in a panel of standard in vitro antidiabetic assays. The protocols detailed herein are designed to be self-validating systems, emphasizing scientific integrity and providing the rationale behind experimental choices to empower researchers in their investigations.

Pre-assay Considerations: Compound Handling and Cytotoxicity Assessment

Before embarking on specific antidiabetic assays, it is crucial to establish the fundamental physicochemical properties and the cytotoxic profile of N,N-dimethyl-1H-pyrazole-4-sulfonamide. This preliminary evaluation ensures the reliability and reproducibility of subsequent biological experiments.

Solubility and Stock Solution Preparation

N,N-dimethyl-1H-pyrazole-4-sulfonamide is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Workflow for Initial Compound Characterization

G cluster_prep Compound Preparation cluster_cyto Cytotoxicity Assessment cluster_assay Antidiabetic Assays A N,N-dimethyl-1H-pyrazole-4-sulfonamide Powder B Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50 mM) A->B C Store stock solution in aliquots at -20°C B->C G Proceed with antidiabetic assays using concentrations below the cytotoxic threshold C->G D Select metabolically active cell lines (e.g., HepG2, 3T3-L1, MIN6) E Perform MTT or similar cell viability assay with a serial dilution of the compound D->E F Determine the maximum non-toxic concentration E->F F->G

Caption: Initial workflow for compound handling and cytotoxicity testing.

Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Metabolically active cell lines (e.g., HepG2, 3T3-L1 adipocytes, MIN6 beta-cells)

  • Complete cell culture medium

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N,N-dimethyl-1H-pyrazole-4-sulfonamide from the stock solution in complete culture medium. A suggested starting range, based on active concentrations of similar compounds, is 0.1 µM to 100 µM.[3] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell viability). For subsequent antidiabetic assays, use concentrations well below the determined cytotoxic level.

Enzyme Inhibition Assays: Targeting Key Players in Glucose Metabolism

A primary strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting key enzymes involved in carbohydrate digestion and incretin hormone degradation.

α-Glucosidase Inhibition Assay

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the post-meal spike in blood glucose.[3]

Principle:

This assay measures the ability of N,N-dimethyl-1H-pyrazole-4-sulfonamide to inhibit the activity of α-glucosidase. The enzyme's activity is determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be measured spectrophotometrically at 405 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.2 U/mL.

    • Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Test Compound: Prepare various concentrations of N,N-dimethyl-1H-pyrazole-4-sulfonamide in the phosphate buffer (containing a minimal amount of DMSO if necessary).

    • Positive Control: Acarbose, a known α-glucosidase inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound solution or positive control to the wells.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of the compound.

Expected Outcome:

Based on studies of similar acyl pyrazole sulfonamides, which have shown IC₅₀ values in the low micromolar range (1.13 to 28.27 µM), it is plausible that N,N-dimethyl-1H-pyrazole-4-sulfonamide will exhibit inhibitory activity against α-glucosidase.[3]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Principle:

This fluorometric assay measures the inhibition of recombinant human DPP-4. The enzyme cleaves a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (AMC), to release the highly fluorescent AMC, which can be quantified.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

    • DPP-4 Enzyme: Recombinant human DPP-4.

    • Substrate: Gly-Pro-AMC.

    • Test Compound: N,N-dimethyl-1H-pyrazole-4-sulfonamide at various concentrations.

    • Positive Control: Sitagliptin or another known DPP-4 inhibitor.

  • Assay Procedure (96-well black plate format):

    • Add 50 µL of the test compound or positive control to the wells.

    • Add 20 µL of the DPP-4 enzyme solution.

    • Incubate at 37°C for 10 minutes.

    • Add 30 µL of the substrate solution to initiate the reaction.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.[4]

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition and the IC₅₀ value as described for the α-glucosidase assay.

Cell-Based Assays: Probing Cellular Responses to N,N-dimethyl-1H-pyrazole-4-sulfonamide

Cell-based assays provide a more physiologically relevant context to evaluate the antidiabetic potential of a compound.

Glucose Uptake Assay in 3T3-L1 Adipocytes or HepG2 Hepatocytes

This assay measures the ability of a compound to stimulate glucose uptake into insulin-sensitive cells like adipocytes and hepatocytes.

Principle:

Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in the presence or absence of the test compound. The amount of fluorescence incorporated into the cells is proportional to the glucose uptake.

Protocol:

  • Cell Culture and Differentiation (for 3T3-L1):

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Assay Procedure:

    • Seed differentiated 3T3-L1 adipocytes or HepG2 cells in a 96-well black, clear-bottom plate.

    • Starve the cells in serum-free, low-glucose medium for 2-4 hours.

    • Treat the cells with various non-toxic concentrations of N,N-dimethyl-1H-pyrazole-4-sulfonamide for a predetermined time (e.g., 1-24 hours). Include a positive control such as insulin or metformin.

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) using a fluorescence microplate reader.

    • Normalize the fluorescence signal to the cell number (e.g., by performing a parallel viability assay).

    • Express the results as a fold change in glucose uptake compared to the untreated control.

Insulin Secretion Assay in MIN6 Pancreatic Beta-Cells

This assay assesses the effect of the test compound on glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells.

Principle:

MIN6 cells, a mouse pancreatic beta-cell line, are stimulated with low and high concentrations of glucose in the presence or absence of N,N-dimethyl-1H-pyrazole-4-sulfonamide. The amount of insulin secreted into the medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, penicillin/streptomycin, and β-mercaptoethanol.

  • Assay Procedure:

    • Seed MIN6 cells in a 24-well plate and grow to 80-90% confluency.

    • Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C.

    • Replace the pre-incubation buffer with fresh low-glucose KRB buffer or high-glucose KRB buffer (e.g., 16.7 mM), with or without different concentrations of N,N-dimethyl-1H-pyrazole-4-sulfonamide. Include a positive control such as glibenclamide.

    • Incubate for 1-2 hours at 37°C.

  • Insulin Quantification:

    • Collect the supernatant (KRB buffer) from each well.

    • Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin levels to the total cellular protein content or DNA content.

    • Compare the insulin secretion in the presence of the compound to the respective glucose controls.

Data Presentation and Interpretation

For each assay, it is crucial to present the data clearly and perform appropriate statistical analysis.

Table 1: Summary of In Vitro Antidiabetic Assays and Key Parameters

AssayCell Line/EnzymeKey ParameterPositive ControlExpected Outcome for an Active Compound
Cytotoxicity HepG2, 3T3-L1, MIN6IC₅₀ (µM)DoxorubicinHigh IC₅₀ (low toxicity)
α-Glucosidase Inhibition S. cerevisiae α-glucosidaseIC₅₀ (µM)AcarboseLow IC₅₀
DPP-4 Inhibition Recombinant Human DPP-4IC₅₀ (µM)SitagliptinLow IC₅₀
Glucose Uptake 3T3-L1 adipocytes, HepG2Fold increase over controlInsulin, MetforminIncreased glucose uptake
Insulin Secretion MIN6 beta-cellsFold increase over controlGlibenclamidePotentiation of glucose-stimulated insulin secretion

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide as a potential antidiabetic agent. A logical progression from determining the compound's cytotoxicity to evaluating its effects on key enzymatic and cellular pathways will yield a comprehensive understanding of its biological activity. Positive results from these assays would warrant further investigation into the underlying mechanisms of action, including studies on signaling pathways and progression to in vivo animal models of diabetes. The exploration of pyrazole sulfonamide derivatives holds significant promise for the discovery of novel and effective treatments for diabetes.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023.

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 2024.

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2. Benchchem, 2023.

  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. National Institutes of Health, 2016.

  • Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 2023.

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. PubMed Central, 2024.

  • New Pyrazole-Based Tetrazole Derivatives: Synthesis, Characterization, and Their Vasorelaxant and α-Amylase Inhibition Activities. PubMed, 2023.

  • (PDF) Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. ResearchGate, 2024.

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  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam, 2023.

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  • The Synthesis of Pyrazole Derivatives Based on Glucose. International Journal of Chemical Engineering and Applications, 2018.

  • (PDF) Insulin secretion assays in an engineered MIN6 cell line. ResearchGate, 2023.

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  • Optimized Proteomic Analysis of Insulin Granules From MIN6 Cells Identifies Scamp3, a Novel Regulator of Insulin Secretion and Content. PubMed, 2024.

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. PubMed, 2024.

  • (PDF) Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. ResearchGate, 2024.

  • Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. MDPI, 2022.

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  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. ResearchGate, 2024.

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central, 2021.

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Application

Application Note: Molecular Docking of N,N-dimethyl-1H-pyrazole-4-sulfonamide with Human Carbonic Anhydrase II

Abstract This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of N,N-dimethyl-1H-pyrazole-4-sulfonamide with human Carbonic Anhydrase II (hCA II) using AutoDock Vina. Pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of N,N-dimethyl-1H-pyrazole-4-sulfonamide with human Carbonic Anhydrase II (hCA II) using AutoDock Vina. Pyrazole sulfonamides are a well-established class of carbonic anhydrase inhibitors, making this system an excellent model for demonstrating current computational drug discovery techniques.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them to ensure a robust and reproducible virtual screening workflow. The protocol covers protein and ligand preparation, docking simulation, and results in analysis, including a critical validation step to ensure the reliability of the computational model.

Introduction: The Scientific Context

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5][6] This technique is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[5] The core principle involves sampling a ligand's conformational space within a protein's active site and scoring these poses based on a function that approximates the binding affinity.[6]

The Ligand: N,N-dimethyl-1H-pyrazole-4-sulfonamide

The pyrazole sulfonamide moiety is a significant pharmacophore present in numerous pharmaceutically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Specifically, the sulfonamide group is a classic zinc-binding group, making these compounds prime candidates for inhibiting metalloenzymes.

The Target: Human Carbonic Anhydrase II (hCA II)

Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide.[7][8] Its dysfunction is linked to several diseases, including glaucoma and epilepsy, making it a well-validated drug target.[3] The active site of hCA II features a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[7][9] Inhibitors typically function by displacing the zinc-bound water/hydroxide and coordinating directly with the zinc ion via a zinc-binding group, such as a sulfonamide.[3] For this protocol, we will utilize a high-resolution crystal structure of hCA II available from the Protein Data Bank (PDB).[10][11]

Principle of the Method

A successful molecular docking experiment is a multi-stage process. Each stage is critical for the accuracy and validity of the final results. The workflow is designed to prepare the biological system in a computationally tractable format, define the search space for the simulation, execute the docking algorithm, and finally, analyze the output to derive meaningful scientific insights.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB_Obtain Obtain Protein Structure (PDB) PDB_Clean Prepare Receptor (Remove Water, Add Hydrogens) PDB_Obtain->PDB_Clean Ligand_Obtain Obtain Ligand Structure (SDF/MOL2) Ligand_Prepare Prepare Ligand (Add Hydrogens, Define Torsions) Ligand_Obtain->Ligand_Prepare Grid_Gen Define Binding Site (Grid Box) PDB_Clean->Grid_Gen Docking Run Docking Simulation (AutoDock Vina) Ligand_Prepare->Docking Grid_Gen->Docking Results Analyze Results (Binding Affinity, RMSD, Interactions) Docking->Results Validation Protocol Validation (Re-docking Native Ligand) Results->Validation

Caption: High-level workflow for a molecular docking study.

Materials and Software

To ensure reproducibility, this protocol utilizes freely available and widely adopted software.

ResourceDescriptionURL
Protein Data Bank (PDB) A database for the three-dimensional structural data of large biological molecules.[Link]
PubChem A public repository for information on chemical substances and their biological activities.[Link]
AutoDock Suite A suite of automated docking tools. This protocol uses MGLTools for preparation and AutoDock Vina for docking.[Link]
MGLTools A software package that includes AutoDockTools (ADT) for preparing protein and ligand files.[Link]
PyMOL A molecular visualization system for rendering and animating 3D molecular structures.[Link]
Open Babel A chemical toolbox designed to speak the many languages of chemical data.[Link]

Detailed Step-by-Step Protocol

This protocol is divided into four main stages: Receptor Preparation, Ligand Preparation, Docking Simulation, and Protocol Validation.

Stage 1: Receptor (hCA II) Preparation

Rationale: Raw PDB files often contain non-essential molecules (like water) and lack information required by docking algorithms, such as hydrogen atoms and atomic charges.[12][13] This stage cleans the PDB file and converts it to the PDBQT format, which includes this necessary information.

  • Obtain the Protein Structure:

    • Navigate to the database.

    • Search for a suitable high-resolution crystal structure of human Carbonic Anhydrase II. For this guide, we will use PDB ID: 3KS3 , which has a co-crystallized inhibitor that will be used for validation.[10]

    • Download the structure in "PDB Format".

  • Clean the PDB File:

    • Open the downloaded PDB file (3KS3.pdb) in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all water molecules (HOH residues). Scientist's Note: While some water molecules can be critical for binding, for a standard docking protocol, they are typically removed to simplify the system. Advanced methods may treat key water molecules explicitly.

    • Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) that are not part of the protein or the catalytic zinc ion. The zinc ion (ZN) is essential and must be retained.

    • Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

  • Prepare the Receptor for Docking using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open protein_cleaned.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms, which is crucial for defining hydrogen bonds.

    • Go to Edit > Charges > Add Kollman Charges.

    • Save the prepared receptor in PDBQT format: Grid > Macromolecule > Choose. Select the protein and save it as protein.pdbqt. ADT will merge non-polar hydrogens and add charges.[12]

Stage 2: Ligand (N,N-dimethyl-1H-pyrazole-4-sulfonamide) Preparation

Rationale: The ligand structure must be converted into a 3D format with correct hydrogens, assigned atomic charges, and defined rotatable bonds. This allows the docking software to explore different conformations of the ligand flexibly.

  • Obtain Ligand Structure:

    • Navigate to the database.

    • Search for "N,N-dimethyl-1H-pyrazole-4-sulfonamide" (or by its CAS number). A related compound, 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CID 13342783), will be used as a proxy for this protocol.[14]

    • Download the structure in 3D SDF format.

  • Convert and Prepare Ligand in ADT:

    • Use Open Babel to convert the SDF file to a PDB file if necessary.

    • In ADT, go to Ligand > Input > Open and select your ligand file.

    • ADT will automatically compute Gasteiger charges and detect the rotatable bonds. The number of active torsions will be displayed.

    • Save the prepared ligand: Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt).

Stage 3: Docking Simulation with AutoDock Vina

Rationale: This stage involves defining the search space (the "grid box") where the docking algorithm will attempt to place the ligand and then running the simulation. The size and location of the grid box are critical parameters that directly influence the outcome.

  • Define the Grid Box:

    • In ADT, with both the receptor (protein.pdbqt) and ligand (ligand.pdbqt) loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Position this box to encompass the entire active site. Scientist's Note: For hCA II, the box should be centered on the catalytic zinc ion. A good starting point is a box size of 22 x 22 x 22 Å.

    • Record the coordinates for the center of the box and its dimensions (size_x, size_y, size_z). This information is crucial for the configuration file.

  • Create the Vina Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the values with your file names and grid parameters:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Run the docking simulation with the command:

    • Vina will generate two output files: results.pdbqt containing the coordinates of the docked poses and results.log containing the binding affinity scores.

Stage 4: Protocol Validation (Self-Validating System)

Rationale: Before docking an unknown ligand, the protocol's ability to reproduce a known binding pose must be verified.[15] This is typically done by "re-docking" the co-crystallized ligand from the PDB structure. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose, builds confidence in the protocol's predictive power.[16][17]

  • Prepare the Native Ligand:

    • Extract the co-crystallized inhibitor from the original 3KS3.pdb file and save it as a separate PDB file (e.g., native_ligand.pdb).

    • Prepare this ligand using the same procedure as in Stage 2, saving it as native_ligand.pdbqt.

  • Re-dock the Native Ligand:

    • Modify the conf.txt file to use native_ligand.pdbqt as the ligand.

    • Run Vina as before.

  • Calculate RMSD:

    • Open the original 3KS3.pdb structure and the top-scoring docked pose from the re-docking results in PyMOL.

    • Superimpose the protein backbones to align the structures.

    • Use the align command in PyMOL to calculate the RMSD between the heavy atoms of the native ligand and the re-docked ligand.

    • Trustworthiness Check: An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[16]

G cluster_validation Docking Protocol Validation start Extract Native Ligand from PDB Crystal Structure redock Re-Dock Native Ligand using Defined Protocol start->redock compare Superimpose Crystal Pose and Docked Pose redock->compare rmsd Calculate RMSD compare->rmsd success Success (RMSD < 2.0 Å) Protocol is Validated rmsd->success < 2.0 Å fail Failure (RMSD >= 2.0 Å) Refine Protocol rmsd->fail >= 2.0 Å

Caption: Logical workflow for validating the docking protocol.

Data Analysis and Interpretation

The primary outputs from AutoDock Vina are the binding affinity scores and the coordinates of the predicted binding poses.

Quantitative Data Summary

The results are typically presented in a table format.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)
1-8.50.000 / 0.000
2-8.21.543 / 2.341
3-8.12.011 / 3.105
.........
  • Binding Affinity: This score is an estimation of the binding free energy. More negative values indicate stronger predicted binding.[18]

  • RMSD: Vina provides RMSD values relative to the best mode, which helps in understanding the conformational clustering of the predicted poses.[19]

Qualitative Analysis: Visual Inspection

Rationale: Scoring functions are not perfect. Visual inspection of the top-scoring poses is essential to assess the plausibility of the predicted interactions.

  • Load Results into PyMOL: Open the receptor (protein.pdbqt) and the results file (results.pdbqt).

  • Analyze Interactions: For each of the top poses, examine the key molecular interactions between the ligand and the protein. For hCA II, critical interactions to look for include:

    • Coordination with Zinc: The sulfonamide group's nitrogen or oxygen atoms should be coordinating with the catalytic Zn²⁺ ion.[3]

    • Hydrogen Bonds: Look for hydrogen bonds with key active site residues, such as Thr199 and Thr200.

    • Hydrophobic Interactions: Identify non-polar parts of the ligand settling into hydrophobic pockets of the active site.

  • Compare with Known Inhibitors: If available, compare the binding mode of your ligand to that of known inhibitors of hCA II. This can provide further confidence in your results.

Troubleshooting

IssuePossible CauseSuggested Solution
Docking Fails to Run Incorrect file paths in the configuration file.Double-check all file names and paths in conf.txt. Ensure the Vina executable is in your system's PATH.
Poor Validation (High RMSD) Grid box is improperly sized or positioned.Adjust the grid box to be more tightly focused on the active site. Ensure it fully contains the native ligand pose.
Incorrect protonation state of ligand or protein.Use software like PROPKA to predict pKa values and ensure correct protonation at physiological pH.
Unrealistic Binding Poses Scoring function limitations.Visually inspect lower-energy poses. A slightly less favorable score may correspond to a more realistic pose.
Insufficient sampling (exhaustiveness parameter).Increase the exhaustiveness value in the Vina configuration file to improve the search thoroughness.

Conclusion

This application note provides a robust and validated protocol for performing molecular docking studies of N,N-dimethyl-1H-pyrazole-4-sulfonamide with human Carbonic Anhydrase II. By following these detailed steps—from meticulous preparation of the receptor and ligand to rigorous validation and careful analysis of the results—researchers can generate reliable predictions of protein-ligand interactions. This workflow serves as a foundational template that can be adapted for other ligand-protein systems, contributing to the acceleration of structure-based drug discovery efforts.

References

  • AutoDock. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • ACS Omega. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • SwissDock. (n.d.). SwissDock - A web server for protein-small molecule docking. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • RCSB PDB. (2010, January 26). 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

  • ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Retrieved from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • RCSB PDB. (1997, January 27). 1UGD: HUMAN CARBONIC ANHYDRASE II[HCAII] (E.C.4.2.1.1) MUTANT WITH ALA 65 REPLACED BY SER (A65S). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Retrieved from [Link]

  • RCSB PDB. (2009, July 21). 3GZ0: Apo-human carbonic anhydrase II revisited: Implications of the loss of a metal in protein structure, stability and solvent network. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • ResearchGate. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • ACS Publications. (2022, September 20). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]

  • UniProt. (2007, January 23). CA2 - Carbonic anhydrase 2 - Homo sapiens (Human). Retrieved from [Link]

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  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

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  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

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Method

Application Notes and Protocols for N,N-dimethyl-1H-pyrazole-4-sulfonamide in Cell-Based Assays

A Guide for Researchers in Drug Discovery and Cellular Biology Introduction: The Promising Scaffold of Pyrazole Sulfonamides The pyrazole sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Cellular Biology

Introduction: The Promising Scaffold of Pyrazole Sulfonamides

The pyrazole sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore in a multitude of biologically active compounds.[1][2] This structural motif is at the heart of molecules demonstrating a wide spectrum of therapeutic potential, including anti-inflammatory, antiviral, antitumor, antidepressant, and antioxidant activities.[3] The fusion of the pyrazole ring and a sulfonamide group creates a scaffold that can be readily functionalized, allowing for the fine-tuning of its pharmacological properties.[3]

Derivatives of pyrazole-4-sulfonamide have garnered significant attention for their potent antiproliferative effects against various cancer cell lines.[1][4][5] This has positioned them as promising candidates for the development of novel anticancer agents.[2][4] While the precise mechanisms of action for many of these derivatives are still under investigation, some have been identified as inhibitors of key enzymes such as carbonic anhydrases, cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[6][7][8] This document provides a detailed guide for researchers on the application of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a representative member of this class, in common cell culture assays.

Compound Profile: N,N-dimethyl-1H-pyrazole-4-sulfonamide

While extensive biological data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is not yet widely published, its structural similarity to other well-characterized pyrazole sulfonamides, such as 1,3-dimethyl-1H-pyrazole-4-sulfonamide, allows us to infer its potential applications and handling requirements.

PropertyValueSource
Molecular Formula C₅H₉N₃O₂S[9]
Molecular Weight 175.21 g/mol [9]
CAS Number 88398-53-2 (for the related 1,3-dimethyl isomer)[10][11]
Appearance Typically an off-white solid[10]
Storage Store at room temperature or 2-8°C[10][11]

Safety and Handling:

N,N-dimethyl-1H-pyrazole-4-sulfonamide should be handled with care in a laboratory setting. Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[9][10]

Precautionary Measures:

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][13]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[12][13]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[12][13]

Hypothesized Mechanism of Action

The biological effects of pyrazole sulfonamide derivatives are often attributed to their ability to inhibit specific enzymes. For antibacterial sulfonamides, a well-established mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][14] In eukaryotic cells, pyrazole sulfonamides have been shown to target other enzymes. The following diagram illustrates a hypothetical mechanism of action relevant to cancer cell biology, where the compound may inhibit signaling pathways crucial for cell proliferation and survival.

Hypothetical_Mechanism_of_Action cluster_0 N,N-dimethyl-1H-pyrazole-4-sulfonamide cluster_1 Cellular Targets cluster_2 Downstream Effects Compound N,N-dimethyl-1H- pyrazole-4-sulfonamide Target_Enzyme Putative Target Enzyme (e.g., Kinase, CA, COX-2) Compound->Target_Enzyme Pathway Inhibition of Signaling Pathway Target_Enzyme->Pathway Proliferation Decreased Cell Proliferation Pathway->Proliferation Apoptosis Induction of Apoptosis Pathway->Apoptosis

Caption: Hypothetical mechanism of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide in cell culture.

Protocol 1: Assessment of Antiproliferative Activity using a Luminescent Cell Viability Assay

This protocol is adapted from methodologies used to evaluate similar pyrazole sulfonamide derivatives and is suitable for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.[2][5]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide

  • Cancer cell line of interest (e.g., U937, a human lymphoma cell line)[2][5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Positive control (e.g., Mitomycin C)[2][5]

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N,N-dimethyl-1H-pyrazole-4-sulfonamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound, the positive control, or the vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Calculate the IC₅₀ value using a suitable software package (e.g., GraphPad Prism) with a non-linear regression (sigmoidal dose-response) model.[2][5]

Protocol 2: Cytotoxicity Assessment using the LDH Release Assay

To distinguish between antiproliferative (cytostatic) and cytotoxic effects, a lactate dehydrogenase (LDH) release assay can be performed in parallel.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • Supernatant from the treated cells in Protocol 1

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following the incubation period in Protocol 1, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and biological evaluation of pyrazole sulfonamide derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Stock_Prep Stock Solution Preparation (in DMSO) Characterization->Stock_Prep Treatment Compound Treatment (Dose-Response) Stock_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH Release) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis & IC50 Determination Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Sources

Application

Application Notes and Protocols for the Analytical Characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound featuring a pyrazole ring functionalized with a sulfonamide group. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound featuring a pyrazole ring functionalized with a sulfonamide group. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both pyrazole and sulfonamide moieties.[1][2] As with any compound intended for pharmaceutical or research applications, rigorous analytical characterization is paramount to ensure its identity, purity, and quality.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a suite of detailed application notes and protocols for the analytical characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide. The methodologies described herein are grounded in established analytical principles and draw upon insights from the analysis of structurally related compounds. Each protocol is designed to be a self-validating system, with an emphasis on the rationale behind experimental choices, ensuring technical accuracy and trustworthiness in your results. All methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N-dimethyl-1H-pyrazole-4-sulfonamide is fundamental for the development of robust analytical methods. While experimental data for this specific molecule may be limited, properties can be estimated based on its structure and data from analogous compounds like 1,3-dimethyl-1H-pyrazole-4-sulfonamide.[5]

PropertyEstimated Value/CharacteristicSource
Molecular FormulaC₅H₉N₃O₂S[5]
Molecular Weight175.21 g/mol [5]
AppearanceExpected to be a solid at room temperature[5]
SolubilityLikely soluble in polar organic solvents such as methanol, acetonitrile, and DMSO.[5]
Monoisotopic Mass175.0415 Da[5]

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N,N-dimethyl-1H-pyrazole-4-sulfonamide. A well-developed HPLC method can be used for purity assessment, assay determination, and stability testing.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A C18 reversed-phase column is a versatile starting point due to its hydrophobicity, which is suitable for retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is chosen to fine-tune the retention and peak shape. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form. UV detection is appropriate as the pyrazole ring is expected to have a UV chromophore.

Experimental Protocol: HPLC-UV for Purity and Assay

Objective: To determine the purity and concentration of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials:

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or acetic acid)

Chromatographic Conditions:

ParameterCondition
ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength230 nm (or as determined by UV scan)
Injection Volume10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the N,N-dimethyl-1H-pyrazole-4-sulfonamide reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration within the linear range of the assay.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).

  • Analysis: Inject the prepared standards and samples.

  • Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.

Method Validation (as per ICH Q2(R1))[3][4]
  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte to demonstrate that there is no interference at the retention time of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

  • Linearity: Analyze a series of at least five concentrations of the reference standard over the expected working range. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different instruments. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation Prep_Standard Prepare Reference Standard System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Injection Inject Standards & Samples Prep_Sample->Injection System_Suitability->Injection Data_Acquisition Acquire Chromatograms Injection->Data_Acquisition Data_Processing Process Data (Integration) Data_Acquisition->Data_Processing Calibration Construct Calibration Curve Data_Processing->Calibration Quantification Quantify Analyte Calibration->Quantification Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision

Caption: Workflow for HPLC method development and validation.

II. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Based on the structure of N,N-dimethyl-1H-pyrazole-4-sulfonamide and data from similar compounds, the following signals are anticipated:[6][7]

  • ¹H NMR:

    • A singlet for the proton on the pyrazole ring.

    • A singlet for the methyl group attached to the pyrazole nitrogen.

    • A singlet for the N,N-dimethyl group of the sulfonamide.

  • ¹³C NMR:

    • Signals for the carbon atoms of the pyrazole ring.

    • A signal for the methyl carbon attached to the pyrazole nitrogen.

    • A signal for the N,N-dimethyl carbons of the sulfonamide.

Objective: To confirm the structure of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the signals in both spectra to the corresponding atoms in the molecule.

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 176.0488.[5]

  • Fragmentation: Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.[8]

Objective: To confirm the molecular weight and fragmentation pattern of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)

  • Electrospray ionization (ESI) source

LC Conditions:

  • Use the HPLC conditions described previously or a faster gradient suitable for MS analysis.

MS Conditions:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3-4 kV
Cone Voltage20-40 V
Source Temperature120-150 °C
Desolvation Temperature350-450 °C
Mass Rangem/z 50-500

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it through the LC system.

  • Data Acquisition: Acquire full-scan mass spectra. If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to propose fragmentation pathways.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Structural Confirmation Sample N,N-dimethyl-1H-pyrazole- 4-sulfonamide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation

Caption: Integrated spectroscopic workflow for structural elucidation.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Based on the structure and data from similar compounds, the following characteristic absorption bands are expected:[6]

  • ~3100-3000 cm⁻¹: C-H stretching (aromatic/heteroaromatic)

  • ~2950-2850 cm⁻¹: C-H stretching (aliphatic)

  • ~1600-1500 cm⁻¹: C=C and C=N stretching of the pyrazole ring

  • ~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide group

  • ~950-900 cm⁻¹: S-N stretching

Objective: To identify the functional groups in N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Instrumentation:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Spectrum Acquisition: Acquire the FT-IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS can be a powerful tool for separation and identification. The suitability of GC-MS for N,N-dimethyl-1H-pyrazole-4-sulfonamide would need to be determined experimentally, as sulfonamides can sometimes be thermally labile.

Experimental Protocol: GC-MS (for feasibility assessment)

Objective: To assess the feasibility of using GC-MS for the analysis of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

GC Conditions:

ParameterCondition
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection ModeSplit (e.g., 20:1)

MS Conditions:

ParameterCondition
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Examine the chromatogram for a sharp, symmetrical peak. Analyze the mass spectrum of the peak to identify the molecular ion and fragmentation pattern.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of N,N-dimethyl-1H-pyrazole-4-sulfonamide. The integration of chromatographic and spectroscopic techniques is essential for unambiguously confirming the identity, purity, and quality of this compound. It is imperative that these methods are validated according to ICH guidelines to ensure the reliability and reproducibility of the data, which is a critical aspect of drug development and scientific research. By following these protocols and understanding the rationale behind the experimental choices, researchers can confidently generate high-quality analytical data for N,N-dimethyl-1H-pyrazole-4-sulfonamide.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. 2017. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. 2019. [Link]

  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate. 2023. [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. 2014. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. 2023. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. 2021. [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. 2014. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. 2018. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. 2017. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. 2008. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). 2022. [Link]

  • Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL. 2009. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. 2022. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. 2005. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. 2017. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. 2023. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. 2022. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. 2002. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017. [Link]

Sources

Method

Application Notes &amp; Protocols: N,N-dimethyl-1H-pyrazole-4-sulfonamide as a Putative Chemical Probe

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential application of N,N-dimethyl-1H-pyrazole-4-sulfonamide as a chemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential application of N,N-dimethyl-1H-pyrazole-4-sulfonamide as a chemical probe. Given that this molecule is not a well-characterized probe with a defined biological target, this guide adopts a framework for the systematic evaluation of a novel compound, using N,N-dimethyl-1H-pyrazole-4-sulfonamide as a case study. We will cover the essential steps from initial characterization and target identification to in vitro and in vivo validation, providing detailed protocols and explaining the scientific rationale behind each experimental choice.

Part 1: Introduction to N,N-dimethyl-1H-pyrazole-4-sulfonamide and the Principles of Chemical Probe Validation

N,N-dimethyl-1H-pyrazole-4-sulfonamide belongs to the pyrazole sulfonamide class of compounds, a scaffold that is of significant interest in medicinal chemistry. While this specific molecule is commercially available, it lacks extensive characterization in the scientific literature as a tool for studying biological systems. Therefore, its utility as a chemical probe is currently undefined.

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. For a molecule to be considered a high-quality chemical probe, it must meet several criteria, including high potency, selectivity for its intended target, and a well-understood mechanism of action. This guide will walk you through the process of determining if N,N-dimethyl-1H-pyrazole-4-sulfonamide, or any novel compound, can meet these rigorous standards.

Part 2: Physicochemical Characterization and Initial Biological Screening

Before any biological experiments are conducted, it is crucial to understand the fundamental physicochemical properties of the compound. These properties will influence its behavior in biological assays and its potential for further development.

Protocol 1: Assessment of Physicochemical Properties
  • Purity Analysis:

    • Rationale: Impurities can lead to misleading biological results. It is essential to confirm the purity of the compound, ideally to >95%.

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) is the gold standard.

      • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

      • Inject the sample onto a C18 column and run a gradient of water and acetonitrile (both with 0.1% formic acid).

      • Analyze the chromatogram for the presence of a single major peak and confirm the mass of this peak corresponds to the expected mass of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

  • Solubility Determination:

    • Rationale: Poor solubility can lead to compound precipitation in assays, resulting in inaccurate data.

    • Method: A kinetic solubility assay using nephelometry is a common approach.

      • Prepare a high-concentration stock solution of the compound in DMSO.

      • Make serial dilutions of the stock solution in aqueous buffer (e.g., PBS) relevant to the planned biological assays.

      • Measure the turbidity of each solution using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Stability Assessment:

    • Rationale: The compound must be stable under the conditions of the biological assay to ensure that the observed effects are due to the compound itself and not a degradation product.

    • Method: Incubate the compound in the assay buffer at the relevant temperature (e.g., 37°C) for the duration of the planned experiment. At various time points, analyze the sample by HPLC-MS to determine the percentage of the parent compound remaining.

Property Method Acceptable Range Comments
PurityHPLC-MS>95%A single major peak with the correct mass should be observed.
Kinetic SolubilityNephelometry>10 µMHigher solubility is generally preferred.
Stability (in assay buffer)HPLC-MS>90% remaining at 24hStability should be assessed under the specific conditions of each assay.
Initial Biological Screening

Once the physicochemical properties are deemed acceptable, the next step is to screen the compound for biological activity. The screening strategy will depend on whether there is a pre-existing hypothesis about the compound's target.

  • Hypothesis-Driven Screening: If there is reason to believe that N,N-dimethyl-1H-pyrazole-4-sulfonamide might interact with a particular class of proteins (e.g., kinases, GPCRs), it can be screened against a panel of these targets.

  • Unbiased Screening: If there is no a priori hypothesis, a phenotypic screen can be employed. In this approach, the compound is tested for its ability to induce a specific phenotype in cells (e.g., cell death, differentiation).

Part 3: Target Identification and Validation

If the initial screening reveals a consistent biological activity, the next critical step is to identify the molecular target(s) of the compound.

Common Target Identification Methods
  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Thermal Shift Assays (TSA): This method relies on the principle that the binding of a ligand to a protein increases its thermal stability. The change in the melting temperature of a protein in the presence of the compound can be measured.

  • Chemoproteomics: This involves treating cells or lysates with a reactive version of the compound that can covalently label its target(s). The labeled proteins are then enriched and identified by mass spectrometry.

Protocol 2: Target Identification using Affinity Chromatography
  • Immobilization of the Compound:

    • Synthesize an analog of N,N-dimethyl-1H-pyrazole-4-sulfonamide that contains a reactive handle (e.g., a carboxylic acid or an amine) for coupling to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the analog to the beads according to the manufacturer's instructions.

  • Affinity Pull-Down:

    • Prepare a cell lysate from a relevant cell line.

    • Incubate the lysate with the compound-coupled beads. As a control, also incubate the lysate with beads that have not been coupled to the compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them by mass spectrometry.

G cluster_0 Target Identification Workflow A Bioactive Compound (e.g., N,N-dimethyl-1H-pyrazole-4-sulfonamide) B Immobilize on Solid Support A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by Mass Spectrometry E->F G Validate Candidate Targets F->G

Caption: Workflow for target identification using affinity chromatography.

Part 4: In Vitro and Cellular Characterization

Once a putative target has been identified, it is essential to validate the interaction and characterize the potency and selectivity of the compound.

Protocol 3: Determination of In Vitro Potency (IC50/EC50)
  • Assay Setup:

    • Use a biochemical or cellular assay that measures the activity of the identified target protein.

    • Prepare a serial dilution of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

    • Add the compound to the assay at a range of concentrations. Include a vehicle control (e.g., DMSO).

  • Data Analysis:

    • Measure the activity of the target protein at each compound concentration.

    • Plot the percentage of inhibition (or activation) as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators).

Selectivity Profiling

A good chemical probe should be highly selective for its intended target. The selectivity of N,N-dimethyl-1H-pyrazole-4-sulfonamide should be assessed by testing it against a panel of related proteins. For example, if the target is a kinase, the compound should be screened against a broad panel of kinases.

G cluster_1 Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Probe Pyrazole Sulfonamide (Hypothetical Inhibitor) Probe->Kinase2

Caption: Hypothetical signaling pathway modulated by a pyrazole sulfonamide derivative.

Parameter Method Desired Value Comments
Potency (IC50/EC50)Biochemical/Cellular Assay<100 nMHigher potency is generally better.
SelectivityPanel Screening>30-fold vs. off-targetsThe compound should be significantly less potent against other related proteins.
Mechanism of ActionVarious AssaysWell-definedExperiments should be conducted to determine how the compound interacts with its target (e.g., competitive vs. non-competitive).

Part 5: In Vivo Evaluation

If the compound demonstrates good potency and selectivity in vitro and in cellular assays, the final step is to evaluate its utility in an in vivo model.

Protocol 4: Preliminary In Vivo Efficacy Study
  • Animal Model Selection:

    • Choose an animal model that is relevant to the biological process being studied.

  • Pharmacokinetic (PK) Analysis:

    • Before conducting an efficacy study, it is important to understand the PK properties of the compound (e.g., absorption, distribution, metabolism, and excretion). This will help in determining the appropriate dose and dosing schedule.

  • Efficacy Study:

    • Administer the compound to the animals at a range of doses.

    • Include a vehicle control group.

    • At the end of the study, measure a relevant pharmacodynamic (PD) marker to confirm that the compound is engaging its target in vivo.

    • Assess the effect of the compound on the disease phenotype.

Conclusion

The journey from a commercially available chemical to a validated chemical probe is a rigorous one that requires a systematic and multi-faceted approach. While N,N-dimethyl-1H-pyrazole-4-sulfonamide is not currently established as a chemical probe, the framework and protocols outlined in this guide provide a clear path for its evaluation. By following these steps, researchers can confidently assess the potential of this and other novel compounds to serve as valuable tools for biological discovery and drug development.

References

  • Chemical Probes Portal. A resource for information on chemical probes. [Link]

  • PubChem. A public database of chemical substances and their biological activities. [Link]

  • DrugBank. A comprehensive online database containing information on drugs and drug targets. [Link]

Application

Application Notes &amp; Protocols: Strategic Development of N,N-dimethyl-1H-pyrazole-4-sulfonamide Derivatives for Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] N,N-dimethyl-1H-pyrazole-4-sulfonamide, in particular, serves as a valuable starting point for the development of novel therapeutic agents due to its synthetic tractability and established biological relevance. This document provides a comprehensive guide for the strategic design, synthesis, and evaluation of N,N-dimethyl-1H-pyrazole-4-sulfonamide derivatives to achieve improved biological activity, with a focus on kinase inhibition and antiproliferative effects.

As Senior Application Scientists, our goal is to not only provide protocols but to illuminate the rationale behind them. The choice of synthetic route, the selection of bioisosteric replacements, and the design of screening cascades are all critical decisions that influence the success of a drug discovery campaign. This guide is structured to provide both the "how" and the "why," empowering researchers to make informed decisions in their quest for more potent and selective drug candidates.

Design Strategy: A Multi-pronged Approach to Derivative Development

The development of N,N-dimethyl-1H-pyrazole-4-sulfonamide derivatives with enhanced activity necessitates a systematic exploration of its chemical space. The core scaffold presents three primary regions for modification: the pyrazole ring, the sulfonamide linker, and the N,N-dimethylamino group. A successful derivatization strategy will interrogate the structure-activity relationships (SAR) at each of these positions.

Diagram: Key Modification Points of the N,N-dimethyl-1H-pyrazole-4-sulfonamide Scaffold

A N,N-dimethyl-1H-pyrazole-4-sulfonamide Core B Pyrazole Ring Modifications (N1, C3, C5 positions) A->B Improves target binding, selectivity, and ADME properties C Sulfonamide Moiety (Bioisosteric Replacement) A->C Modulates H-bond interactions, metabolic stability, and solubility D N,N-dimethylamino Group (Modulation of Potency and Physicochemical Properties) A->D Fine-tunes potency, selectivity, and cell permeability

Caption: Strategic modification sites on the core scaffold.

Structure-Activity Relationship (SAR) Insights

Previous studies on pyrazole sulfonamides have revealed key insights into their SAR, particularly as kinase inhibitors and antiproliferative agents.[3]

  • Pyrazole Core: Substitution at the N1 position of the pyrazole ring is a common strategy to explore interactions with the solvent-exposed regions of ATP-binding pockets in kinases. Alkylation or arylation at this position can significantly impact potency and selectivity. Modifications at the C3 and C5 positions with small alkyl or aryl groups can also influence binding affinity and physicochemical properties.

  • Sulfonamide Linker: The sulfonamide group is a critical hydrogen bond donor and acceptor, often anchoring the molecule to the hinge region of a kinase.[4] Its acidic nature, however, can sometimes lead to poor permeability and metabolic liabilities.

  • Terminal Amino Group: The N,N-dimethylamino group can be modified to explore additional binding interactions and to modulate physicochemical properties like solubility and lipophilicity. SAR studies have shown that in some cases, smaller or cyclic amines can be more optimal for activity.

Bioisosteric Replacements: A Gateway to Improved Properties

Bioisosterism is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties.[1][4]

  • Sulfonamide Bioisosteres: To address potential liabilities of the sulfonamide group, various bioisosteric replacements can be considered. These include amides, reversed amides, and other acidic functional groups that can maintain key hydrogen bonding interactions while altering physicochemical properties.

  • N,N-dimethylamino Bioisosteres: The N,N-dimethylamino moiety can be replaced with a variety of functional groups to fine-tune activity and properties. Cyclic amines such as piperidine, morpholine, or piperazine can introduce conformational constraints and additional interaction points. Other bioisosteres can modulate basicity and lipophilicity.

Synthetic Protocols

The synthesis of novel N,N-dimethyl-1H-pyrazole-4-sulfonamide derivatives can be approached in a modular fashion, allowing for the systematic exploration of different substituents.

Diagram: General Synthetic Workflow

A Starting Material (e.g., 1H-pyrazole) B Synthesis of Pyrazole-4-sulfonyl chloride A->B C Sulfonamide Formation B->C D Pyrazole Ring Functionalization (e.g., N-alkylation) C->D E Final Derivative D->E

Caption: Modular synthetic route to pyrazole sulfonamide derivatives.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This protocol outlines the synthesis of a key intermediate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, which serves as a building block for a variety of sulfonamide derivatives.

Materials:

  • 1,3-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in DCM at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonic acid.

  • To the crude sulfonic acid, add thionyl chloride (5.0 eq) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 4 hours.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting residue, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-Substituted Pyrazole-4-sulfonamides

This protocol describes the coupling of the pyrazole-4-sulfonyl chloride intermediate with a variety of primary and secondary amines.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Desired amine (primary or secondary)

  • Triethylamine or DIPEA

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • To this solution, add a solution of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 3: N-Alkylation of the Pyrazole Ring

This protocol provides a general method for the alkylation of the N1 position of the pyrazole ring.

Materials:

  • N,N-dimethyl-1H-pyrazole-4-sulfonamide derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate or sodium hydride

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the N,N-dimethyl-1H-pyrazole-4-sulfonamide derivative (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Biological Evaluation Protocols

A tiered approach to biological evaluation is recommended to efficiently identify promising derivatives. This typically involves an initial in vitro assessment of antiproliferative activity, followed by more specific assays to determine the mechanism of action, such as kinase inhibition.

Diagram: Biological Evaluation Cascade

A Primary Screening: Antiproliferative Activity (e.g., CellTiter-Glo® Assay) B Cytotoxicity Assessment (e.g., LDH-Glo™ Assay) A->B C Secondary Screening: Target-Based Assay (e.g., ADP-Glo™ Kinase Assay) A->C D Lead Optimization C->D

Caption: A tiered screening approach for derivative evaluation.

Protocol 4: In Vitro Antiproliferative Activity (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5][6][7]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 5: Cytotoxicity Assessment (LDH-Glo™ Cytotoxicity Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells with a damaged membrane, providing a measure of cytotoxicity.[8][9][10]

Materials:

  • Supernatants from the cell viability assay or a parallel experiment

  • LDH-Glo™ Reagent (Promega)

  • 96-well plate (can be the same plate as the cell viability assay)

  • Luminometer

Procedure:

  • After the 72-hour incubation with the test compounds, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH-Glo™ Reagent according to the manufacturer's instructions.

  • Add 50 µL of the LDH-Glo™ Reagent to each well containing the supernatant.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cytotoxicity relative to a positive control for maximal LDH release (e.g., cells treated with a lysis buffer).

Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.[11][12][13][14]

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase)

  • Kinase substrate

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add 1 µL of the test compound at various concentrations to the wells of a 384-well plate. Include vehicle control (DMSO) and a known inhibitor as a positive control.

  • Add 2 µL of the kinase reaction mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between derivatives.

Table 1: Antiproliferative and Kinase Inhibitory Activities of N,N-dimethyl-1H-pyrazole-4-sulfonamide Derivatives

Compound IDR1 (N1-substituent)R2 (C3-substituent)R3 (Sulfonamide N-substituent)HCT116 IC50 (µM)Kinase X IC50 (µM)
Parent HCH3N(CH3)2>50>50
1a CH3CH3N(CH3)225.315.8
1b BenzylCH3N(CH3)210.15.2
2a HPhenylN(CH3)215.68.9
3a HCH3NH-Cyclopropyl5.21.1
3b HCH3Morpholin-4-yl8.73.4

(Note: The data presented in this table is illustrative and for exemplary purposes only.)

Conclusion

The systematic derivatization of the N,N-dimethyl-1H-pyrazole-4-sulfonamide scaffold, guided by established SAR principles and the strategic use of bioisosteric replacements, offers a promising avenue for the discovery of novel and potent biological agents. The detailed synthetic and biological evaluation protocols provided herein are designed to empower researchers to efficiently navigate the complexities of the drug discovery process. By coupling rational design with robust experimental validation, the potential of this versatile chemical scaffold can be fully realized.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. ACS Publications. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science. [Link]

  • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][15][16]triazines. PubMed. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. AJPR. [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ResearchGate. [Link]

  • Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed. [Link]

  • Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Nature. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Method for preparing pyrazole sulfonamide derivatives.
  • Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • D6.1: Protocol for cytotoxicity assay in gut mucosa model. Zenodo. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate. [Link]

  • Process for the regioselective synthesis of pyrazoles.
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. ResearchGate. [Link]

  • Bioisosteres at C9 of 2-Deoxy-2,3-didehydro-N-acetyl Neuraminic Acid Identify Selective Inhibitors of NEU3. ACS Publications. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N,N-dimethyl-1H-pyrazole-4-sulfonamide Synthesis

Introduction Welcome to the technical support center for the synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with pyrazole sulfonamides, a class of compounds with significant pharmacological interest.[1][2] The synthesis, while generally straightforward, presents several critical junctures where optimization can dramatically improve yield, purity, and scalability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during this synthesis. Our goal is to provide not just a method, but a framework for rational optimization based on mechanistic understanding and empirical data.

Part 1: Synthesis Overview and Core Workflow

The synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide is typically achieved via a robust two-step process starting from a suitable N-substituted pyrazole.

  • Step 1: Electrophilic Sulfonylation: The pyrazole ring is first activated towards electrophilic substitution. Treatment with a strong sulfonylating agent, such as chlorosulfonic acid, installs the sulfonyl chloride group at the C4 position.

  • Step 2: Nucleophilic Substitution (Amination): The resulting pyrazole-4-sulfonyl chloride intermediate is then reacted with dimethylamine. A suitable base is used to quench the HCl byproduct, driving the reaction to completion to form the final sulfonamide product.

Below is a generalized workflow for this synthetic sequence.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination cluster_2 Purification start 1-Methyl-1H-pyrazole reagent1 Chlorosulfonic Acid (ClSO3H) Thionyl Chloride (SOCl2) Chloroform (CHCl3) step1 Reaction at 0°C to 60°C reagent1->step1 intermediate 1-Methyl-1H-pyrazole-4-sulfonyl chloride step1->intermediate reagent2 Dimethylamine (HN(CH3)2) DIPEA (Base) Dichloromethane (DCM) step2 Reaction at 25-30°C reagent2->step2 crude_product Crude N,N-dimethyl-1H-pyrazole-4-sulfonamide step2->crude_product purification Aqueous Workup & Column Chromatography crude_product->purification final_product Pure Product purification->final_product Troubleshooting_Yield problem Low/No Product Yield cause1 Poor Reagent Quality (e.g., old ClSO3H) problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Incorrect Base (e.g., using TEA) problem->cause3 cause4 Wrong Solvent problem->cause4 solution1 Use fresh, anhydrous reagents. cause1->solution1 solution2 Ensure 0°C for addition, then heat to 60°C for Step 1. cause2->solution2 solution3 Switch to DIPEA for Step 2. cause3->solution3 solution4 Use Chloroform for Step 1. Use DCM for Step 2. cause4->solution4

Caption: Troubleshooting logic for low product yield in pyrazole sulfonamide synthesis.

Issue 3: Product Purity and Side Reactions

Q: My final product is contaminated with impurities that are difficult to remove. What are the likely side products and how can I prevent their formation?

A: Impurities often arise from the hydrolysis of the highly reactive sulfonyl chloride intermediate or from competing side reactions.

  • Causality - Hydrolysis of Sulfonyl Chloride: The pyrazole-4-sulfonyl chloride intermediate is highly sensitive to moisture. Exposure to water during the reaction or workup will hydrolyze it to the corresponding sulfonic acid, which can complicate purification.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for both reaction steps. During the workup, perform the aqueous wash quickly and efficiently.

  • Causality - Impurities from Starting Materials: The purity of the starting pyrazole is critical. Isomeric impurities in the starting material will be carried through the synthesis.

    • Solution: Verify the purity of the starting 1-methyl-1H-pyrazole by NMR or GC-MS before beginning the synthesis. If necessary, purify it by distillation or chromatography.

  • Causality - Inefficient Purification: While a simple aqueous workup removes some impurities, column chromatography is almost always necessary to achieve high purity. [1][2] * Solution: After the aqueous workup and drying of the organic layer, concentrate the crude product and purify it using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common starting point for elution.

Part 3: Optimized Experimental Protocols

The following protocols are based on optimized conditions reported in the literature. [2][3]

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

Materials:

  • 1-Methyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃), anhydrous

  • Ice water, brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (5.5 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, raise the temperature to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Materials:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (from Step 1)

  • Dimethylamine solution (e.g., 2.0 M in THF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve dimethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask and add DIPEA (1.5 eq) at room temperature (25-30 °C).

  • In a separate flask, dissolve the crude 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine/DIPEA mixture at 25-30 °C.

  • Stir the reaction mixture for 16 hours at 25-30 °C. Monitor the reaction progress by TLC.

  • After completion, add cold water to the reaction mass and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude compound by silica gel column chromatography to obtain the pure N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Part 4: Data Summary & FAQs

Table 1: Optimization of Reaction Conditions for Sulfonamide Coupling
EntryBaseSolventReaction Time (h)Yield (%)Reference
1TEADCM24~30-45%[2]
2DIPEATHF24~47%[2]
3DIPEA DCM 16 ~55-70% **[1][2]
Data synthesized from reported trends for analogous pyrazole sulfonamides.
Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). The initial sulfonylation reaction is exothermic and must be cooled properly. Quenching the reaction in ice water should be done slowly and carefully.

Q2: How should I monitor the reactions by TLC? A: For Step 1, you will monitor the disappearance of the starting pyrazole. For Step 2, you will monitor the disappearance of the sulfonyl chloride intermediate. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The spots can be visualized under UV light.

Q3: Can this procedure be adapted for other amines? A: Yes, this procedure is broadly applicable for the synthesis of other pyrazole-4-sulfonamide derivatives. [1][4]The stoichiometry of the amine and base may need slight adjustments, but the general conditions (DIPEA as the base, DCM as the solvent) provide a robust starting point for optimization.

Q4: What is the best method to purify the final product? A: While recrystallization can be attempted for some crystalline solids, silica gel column chromatography is the most reliable method for achieving high purity, as it effectively separates the desired product from unreacted starting materials and non-polar byproducts. [2]

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. PubMed Central. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. PubMed Central. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Welcome to the technical support guide for the synthesis and yield optimization of N,N-dimethyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of N,N-dimethyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis and maximize your product yield and purity.

The synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide is typically achieved through a two-step process: the chlorosulfonation of a pyrazole starting material, followed by the amination of the resulting pyrazole-4-sulfonyl chloride with dimethylamine. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will break down these steps, offering insights into the reaction mechanisms and providing practical, field-tested advice for optimization.

Part 1: Recommended Synthetic Workflow

A common and effective route for preparing N,N-dimethyl-1H-pyrazole-4-sulfonamide is outlined below. This workflow serves as the foundation for the troubleshooting and FAQ sections that follow.

Synthesis_Workflow Pyrazole 1H-Pyrazole Step1 Step 1: Chlorosulfonation Pyrazole->Step1 ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) in Chloroform ChlorosulfonicAcid->Step1 SulfonylChloride 1H-Pyrazole-4-sulfonyl chloride Step1->SulfonylChloride Forms intermediate Step2 Step 2: Amination SulfonylChloride->Step2 Dimethylamine Dimethylamine ((CH3)2NH) Base (e.g., DIPEA) Dimethylamine->Step2 FinalProduct N,N-dimethyl-1H-pyrazole-4-sulfonamide Step2->FinalProduct Forms crude product Purification Purification (e.g., Column Chromatography) FinalProduct->Purification

Caption: Overall synthetic workflow for N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Part 2: Detailed Experimental Protocols

These protocols are provided as a baseline for your experiments. Optimization may be required based on your specific laboratory conditions and starting materials.

Protocol 1: Synthesis of 1H-Pyrazole-4-sulfonyl chloride

This procedure is adapted from established methods for the sulfonylation of pyrazole derivatives.[1][2][3]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-pyrazole (1.0 eq) to chloroform (3 mL per gram of pyrazole).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: In the dropping funnel, prepare a solution of chlorosulfonic acid (5.0 eq) in chloroform (7 mL per gram of chlorosulfonic acid). Add this solution dropwise to the stirred pyrazole solution, maintaining the temperature at 0 °C.[1][2][3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.[1][2]

  • Addition of Thionyl Chloride: Cool the reaction mixture slightly, then add thionyl chloride (1.3 eq) dropwise over 20 minutes. Re-heat the mixture to 60 °C and stir for an additional 2 hours.[1][2][3]

  • Work-up: Cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1H-pyrazole-4-sulfonyl chloride.

Protocol 2: Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide

This amination protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[1][2]

  • Preparation: In a round-bottom flask, dissolve dimethylamine (1.1 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the dimethylamine solution at room temperature (25-30 °C).[1]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve the crude 1H-pyrazole-4-sulfonyl chloride (1.0 eq) from the previous step in dichloromethane. Add this solution dropwise to the amine mixture at room temperature.

  • Reaction: Stir the reaction mixture for 16 hours at 25-30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Work-up: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield the crude product.[1][2]

  • Purification: Purify the crude N,N-dimethyl-1H-pyrazole-4-sulfonamide by column chromatography on silica gel.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Guide Start Low Final Yield Step1_Check Analyze Step 1 Intermediate? Start->Step1_Check Is intermediate yield low? Step2_Check Analyze Step 2 Reaction? Start->Step2_Check Is intermediate yield good? Incomplete_Sulfonylation Incomplete Sulfonylation Step1_Check->Incomplete_Sulfonylation Yes Degradation Degradation of Starting Material Step1_Check->Degradation Yes Hydrolysis Hydrolysis of Sulfonyl Chloride Step2_Check->Hydrolysis Yes Side_Reaction Side Reactions with Base/Solvent Step2_Check->Side_Reaction Yes Sol_Temp Solution: Control Temperature Strictly Incomplete_Sulfonylation->Sol_Temp Sol_Reagent Solution: Use Fresh Reagents Degradation->Sol_Reagent Sol_Anhydrous Solution: Ensure Anhydrous Conditions Hydrolysis->Sol_Anhydrous Sol_Base Solution: Choose Non-Nucleophilic Base Side_Reaction->Sol_Base

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield for Step 1 (Chlorosulfonation) is very low. What are the likely causes?

A1: Low yield in the chlorosulfonation step is a common issue and can often be attributed to several factors:

  • Temperature Control: The initial addition of chlorosulfonic acid is highly exothermic. If the temperature is not strictly maintained at 0 °C, side reactions and degradation of the pyrazole ring can occur.[1][2][3]

  • Moisture: Chlorosulfonic acid and the intermediate sulfonyl chloride are both highly sensitive to moisture. Any water in the reaction vessel or solvents will lead to the formation of the corresponding sulfonic acid, which will not react in the subsequent amination step. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Quality: Chlorosulfonic acid can decompose over time. Using a fresh bottle or a recently opened one is crucial for optimal reactivity.

  • Incomplete Reaction: The sulfonylation of pyrazoles can be slow. Ensure the reaction is allowed to proceed for the recommended time at the specified temperature to drive it to completion.[1][2] Monitoring the reaction by TLC is highly recommended.

Q2: I observe multiple spots on my TLC plate after Step 2 (Amination), and the yield of the desired product is poor. What could be the problem?

A2: The presence of multiple products in the amination step often points to side reactions or degradation:

  • Hydrolysis of the Sulfonyl Chloride: The pyrazole-4-sulfonyl chloride intermediate is moisture-sensitive. If it is not handled under anhydrous conditions, it can hydrolyze back to the sulfonic acid, which will not react with dimethylamine.

  • Reaction with the Base: If a nucleophilic base (e.g., triethylamine) is used in excess or at elevated temperatures, it can compete with dimethylamine and react with the sulfonyl chloride. Using a bulkier, non-nucleophilic base like DIPEA is recommended.[1]

  • Dimerization/Polymerization: In some cases, side reactions between the starting materials or intermediates can lead to the formation of higher molecular weight impurities.

  • Excess Amine: While a slight excess of the amine is generally used, a large excess can sometimes lead to the formation of byproducts.[4]

Q3: Can I use a different solvent for the chlorosulfonation step?

A3: Chloroform is commonly used for this reaction.[1][2][3] Dichloromethane can also be a suitable alternative. However, it is important to choose a solvent that is inert to the highly reactive chlorosulfonic acid and can dissolve the pyrazole starting material. Ethereal solvents like THF are generally not recommended as they can be cleaved by strong acids.

Q4: How can I improve the purity of my final product?

A4: Achieving high purity often requires careful optimization of both the reaction and purification steps:

  • Reaction Monitoring: Closely monitor the reaction by TLC to ensure it has gone to completion and to minimize the formation of byproducts due to prolonged reaction times or excessive heating.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove any unreacted starting materials, the base, and water-soluble byproducts. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove residual amine and base, while a wash with a saturated sodium bicarbonate solution can remove any acidic impurities.

  • Column Chromatography: Careful column chromatography is typically required for the final purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from closely related impurities.

Quantitative Data Summary
ParameterStep 1: ChlorosulfonationStep 2: Amination
Key Reagents 1H-Pyrazole, Chlorosulfonic Acid, Thionyl Chloride1H-Pyrazole-4-sulfonyl chloride, Dimethylamine, DIPEA
Solvent ChloroformDichloromethane
Temperature 0 °C to 60 °C25-30 °C
Reaction Time 12-14 hours16 hours
Typical Yield 60-75% (crude)70-85% (after purification)
Common Impurities Pyrazole-4-sulfonic acid, unreacted pyrazoleUnreacted sulfonyl chloride, hydrolyzed sulfonic acid

Part 4: References

  • R. S. Kusuma, et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Organic Syntheses. (n.d.). p. 943. Available at: [Link]

  • Thiagarajan, P., et al. (n.d.). Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol. ResearchGate. Available at: [Link]

  • Gray, W. R., & Hartley, B. S. (1963). The formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids. Biochemical Journal. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with N,N-dimethyl-1H-pyrazole-4-sulfonamide in Biological Assays

Welcome to the technical support resource for N,N-dimethyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N,N-dimethyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges that can arise during in vitro and in vivo biological assays. By understanding the physicochemical properties of this compound and employing systematic troubleshooting, you can ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling and solubility of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Q1: I'm seeing precipitation of N,N-dimethyl-1H-pyrazole-4-sulfonamide in my cell culture media. What is the likely cause?

A: This is a frequent observation when a compound's solubility limit is exceeded in the final aqueous assay buffer. Precipitation in cell culture media often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous media. The abrupt change in solvent polarity drastically reduces the compound's solubility, causing it to fall out of solution. This is a critical issue as it leads to an unknown and lower effective concentration of the compound in your experiment, rendering the results unreliable.

Q2: What is the recommended starting solvent for preparing a stock solution of N,N-dimethyl-1H-pyrazole-4-sulfonamide?

A: For initial stock solution preparation, dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing power for a wide range of organic molecules. A high-concentration stock, for instance at 10 mM, should be prepared first. It is crucial to ensure the compound is fully dissolved in the DMSO before further dilutions.

Q3: How can I determine the maximum solubility of N,N-dimethyl-1H-pyrazole-4-sulfonamide in my specific assay buffer?

A: A systematic solubility assessment is recommended. This can be achieved through a kinetic or thermodynamic solubility assay. A practical approach involves preparing a serial dilution of your compound in the assay buffer of interest and monitoring for precipitation over time, both visually and, if possible, using instrumentation like a nephelometer or a plate reader to detect light scattering.

Q4: Are there any alternative solvents or formulation strategies I can use to improve the solubility of N,N-dimethyl-1H-pyrazole-4-sulfonamide?

A: Yes, if DMSO is not suitable or if solubility remains an issue, several strategies can be employed. These include the use of alternative organic solvents like ethanol or dimethylformamide (DMF), or the incorporation of co-solvents and excipients such as polyethylene glycol (PEG), cyclodextrins, or surfactants. However, it is imperative to first test the tolerance of your biological system (e.g., cell line) to these alternative solvents and excipients, as they can exhibit toxicity or interfere with the assay.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically troubleshoot and overcome solubility issues with N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Guide 1: Systematic Solubility Assessment

The cornerstone of working with any compound is understanding its solubility limits in the relevant experimental media. This protocol outlines a method for determining the kinetic solubility of N,N-dimethyl-1H-pyrazole-4-sulfonamide in your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a High-Concentration Stock: Dissolve N,N-dimethyl-1H-pyrazole-4-sulfonamide in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution by gentle vortexing or brief sonication.

  • Create a Serial Dilution Plate: In a 96-well plate, perform a serial dilution of the 10 mM stock solution with DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a 1:100 dilution.

  • Incubation and Observation: Incubate the plate at the experimental temperature (e.g., 37°C) and monitor for precipitation at various time points (e.g., 1, 2, and 24 hours). Visual inspection against a dark background is a simple first pass. For more quantitative data, a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) can be used.

  • Data Analysis: The highest concentration that does not show any visible precipitate or a significant increase in light scattering is considered the kinetic solubility limit in that specific buffer.

Data Presentation: Solubility Profile of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Solvent SystemPredicted Solubility Range (µM)Notes
100% DMSO>10,000Ideal for primary stock solutions.
Cell Culture Media + 10% FBS10 - 50Serum proteins can sometimes aid solubility.
Phosphate-Buffered Saline (PBS)<10Generally exhibits lower solubility in simple buffers.
PBS with 1% BSA10 - 30Bovine serum albumin can increase apparent solubility.

Note: These are illustrative values. Actual solubility must be determined experimentally.

Guide 2: Optimizing the Dosing Procedure

The method of diluting the stock solution into the final assay medium can significantly impact whether the compound remains in solution.

Experimental Workflow: Optimized Dosing

Caption: Workflow for optimizing compound dosing.

Step-by-Step Methodology:

  • Prepare Intermediate Dilutions: Instead of a large, single-step dilution from your 10 mM DMSO stock, create intermediate dilutions in your assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, first dilute the 10 mM stock to 1 mM in assay buffer (while vortexing), and then perform a further dilution to 10 µM.

  • The "Pluronic" Trick: For particularly challenging compounds, the use of non-ionic surfactants like Pluronic F-127 can be beneficial. A small amount of Pluronic F-127 can be pre-mixed with the DMSO stock before dilution into the aqueous buffer to help create stable micelles that encapsulate the compound.

  • Temperature Considerations: Ensure that both the compound solution and the assay buffer are at the same temperature before mixing to avoid temperature-induced precipitation.

Guide 3: When to Consider Formulation Strategies

If solubility remains a significant hurdle after optimizing solvents and dosing procedures, more advanced formulation strategies may be necessary, especially for in vivo studies.

Decision Tree: Selecting a Formulation Strategy

G SolubilityIssue Solubility Issue with N,N-dimethyl-1H-pyrazole-4-sulfonamide? CheckDMSO Is the final DMSO concentration <0.5% and non-toxic? SolubilityIssue->CheckDMSO TryCosolvents Explore Co-solvents (e.g., PEG-400, Ethanol) CheckDMSO->TryCosolvents No Success Solubility Issue Resolved CheckDMSO->Success Yes Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) TryCosolvents->Cyclodextrins Still Precipitates TryCosolvents->Success Soluble Liposomes Consider Lipid-Based Formulations (e.g., Liposomes) Cyclodextrins->Liposomes Still Precipitates Cyclodextrins->Success Soluble Liposomes->Success

Caption: Decision tree for advanced formulation strategies.

Authoritative Grounding & Comprehensive References:

The principles of compound solubility and the strategies for addressing poorly soluble compounds in drug discovery are well-established. The use of co-solvents and excipients is a standard practice in pharmaceutical formulation to enhance the bioavailability of drug candidates. Cyclodextrins, for instance, are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

References

  • Title: Pluronic block copolymers: Novel functional molecules for drug delivery Source: Journal of Controlled Release URL: [Link]

  • Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics URL: [Link]

  • Title: Cyclodextrins Source: Wikipedia URL: [Link]

Optimization

stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide in different solvents

Document ID: TSD-PYR-SULF-001 Introduction: Navigating the Stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide Welcome to the technical support guide for N,N-dimethyl-1H-pyrazole-4-sulfonamide. This document is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSD-PYR-SULF-001

Introduction: Navigating the Stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Welcome to the technical support guide for N,N-dimethyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. While specific, publicly available stability data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is limited, this guide leverages established chemical principles of the pyrazole and sulfonamide functional groups to provide a framework for assessing its stability in your own experimental settings.[1][2][3][4]

Our goal is to empower you with the foundational knowledge and practical methodologies to proactively address potential stability challenges, ensuring the integrity and reproducibility of your results. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide, focusing on the underlying chemical principles.

Q1: What are the main structural features of N,N-dimethyl-1H-pyrazole-4-sulfonamide that might influence its stability?

A1: The molecule's stability is primarily influenced by two key functional groups: the pyrazole ring and the sulfonamide moiety.[1][3]

  • Pyrazole Ring: Pyrazole is an aromatic heterocycle containing two adjacent nitrogen atoms.[1][5] While the aromaticity lends it considerable stability, it can be susceptible to electrophilic attack, particularly at the C4 position.[5] The ring is generally resistant to mild oxidizing and reducing agents.[4]

  • Sulfonamide Group: The sulfonamide group (-SO₂NR₂) is generally stable. However, under strong acidic or basic conditions, the S-N bond can be susceptible to hydrolysis, although this typically requires harsh conditions.[3]

Q2: I need to prepare a stock solution. What is the best solvent to use for long-term storage?

A2: For long-term storage, anhydrous aprotic solvents are generally preferred.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent for solubilizing a wide range of organic molecules and are less likely to participate in degradation reactions compared to protic solvents.

  • Use with Caution: Protic solvents like methanol or ethanol could potentially act as nucleophiles under certain conditions, though this is unlikely without a catalyst. Water, especially if not purified, can be a source of nucleophiles (hydroxide ions) or electrophiles (hydronium ions) that could promote hydrolysis over extended periods.[6][7]

A study on a large library of compounds stored in a DMSO/water (90/10) mixture found that 85% of the compounds were stable over a 2-year period at 4°C, suggesting that a small amount of water may be tolerated for many compounds.[6] However, for a new compound of unknown stability, starting with anhydrous conditions is the most prudent approach.

Q3: How does pH affect the stability of my compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly impact the stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

  • Acidic Conditions (pH < 4): Strong acidic conditions could potentially lead to the hydrolysis of the sulfonamide bond, although this is generally slow at room temperature. The pyrazole ring is typically stable in acidic media.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH.

  • Basic Conditions (pH > 9): Strong basic conditions could also promote the hydrolysis of the sulfonamide bond. The pyrazole ring itself is generally stable in basic conditions, but strong bases can deprotonate the ring, potentially leading to other reactions.[5]

It is crucial to perform experimental studies to determine the optimal pH range for your specific application.

Q4: Is N,N-dimethyl-1H-pyrazole-4-sulfonamide sensitive to light?

A4: The photosensitivity of this specific compound is not documented. However, many organic molecules with aromatic rings can absorb UV light, which can sometimes lead to photodegradation. It is best practice to protect solutions of the compound from light, especially during long-term storage.[8] The ICH Q1B guideline provides a standardized protocol for photostability testing, which involves exposing the compound to a combination of UV and visible light.[8][9]

Part 2: Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Precipitation in cell culture media after adding a DMSO stock solution. The compound has low aqueous solubility.This is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment.[10] 1. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your media is low (typically <0.5%). 2. Pre-dilute in Media: Try a serial dilution in the cell culture media itself rather than a single large dilution. 3. Check for Salt Formation: If your media is buffered with phosphate, the compound could be precipitating as a phosphate salt. Try a different buffer system if possible.
Loss of compound activity over time in an aqueous buffer. Degradation of the compound.This suggests that the compound is not stable under your experimental conditions. 1. Perform a Time-Course Analysis: Analyze the concentration of the compound in your buffer at different time points using a suitable analytical method (e.g., HPLC-UV). 2. Adjust pH: If degradation is confirmed, test the stability in buffers with different pH values to find a more stable range. 3. Add Antioxidants: If you suspect oxidative degradation, consider adding a small amount of an antioxidant like ascorbic acid to your buffer.
Appearance of new peaks in my HPLC chromatogram after storing the compound. The compound is degrading into one or more new chemical entities.This is a clear indication of instability. 1. Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to get the molecular weights of the new peaks. This can provide clues about the degradation pathway. 2. Conduct a Forced Degradation Study: A systematic forced degradation study (see Part 3) will help you identify the conditions that are causing the degradation and predict the likely degradants.[9][11][12]

Part 3: Experimental Protocols for Stability Assessment

Given the lack of specific stability data, we recommend performing a series of in-house studies to determine the stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide in your experimental systems.

Protocol 1: Preliminary Solution Stability Assessment

This protocol provides a quick assessment of the compound's stability in various solvents over a short period.

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL solutions in: - DMSO (anhydrous) - Acetonitrile - Methanol - Water (pH 7.4 buffer) store Store aliquots at: - Room Temperature (25°C) - Refrigerated (4°C) - Frozen (-20°C) prep->store Distribute aliquots analysis Analyze by HPLC-UV at: - T = 0 (immediately) - T = 24 hours - T = 72 hours - T = 1 week store->analysis Sample at time points eval Compare peak area of the parent compound at each time point. Calculate % recovery. analysis->eval Generate data G cluster_conditions Stress Conditions (in parallel) start Prepare 1 mg/mL solution of compound in Acetonitrile:Water (1:1) acid Acid Hydrolysis Add 0.1 M HCl Heat at 60°C for 24h start->acid base Base Hydrolysis Add 0.1 M NaOH Heat at 60°C for 24h start->base oxid Oxidation Add 3% H₂O₂ Room Temp for 24h start->oxid photo Photolytic Expose to UV/Vis light per ICH Q1B guidelines start->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by LC-MS (compare to unstressed control) oxid->analyze photo->analyze neutralize->analyze

Caption: Workflow for a Forced Degradation Study.

Data Presentation

Your results from the forced degradation study can be summarized in a table like the one below. The goal is to achieve a modest amount of degradation (5-20%) to ensure that the stability-indicating method can resolve the degradants from the parent compound. [9]

Stress Condition Reagent Time (hours) Temperature % Assay of Parent Compound Number of Degradants
Acid Hydrolysis 0.1 M HCl 24 60°C e.g., 85.2% e.g., 2
Base Hydrolysis 0.1 M NaOH 24 60°C e.g., 91.5% e.g., 1
Oxidation 3% H₂O₂ 24 25°C e.g., 95.1% e.g., 1

| Photolytic | UV/Vis Light | 72 | 25°C | e.g., 98.8% | e.g., 0 |

(Note: Data shown is for illustrative purposes only and does not represent actual experimental results.)

Conclusion

While direct stability data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is not extensively published, a systematic approach based on the known chemistry of its functional groups can provide the necessary confidence in your experimental results. We strongly recommend performing the outlined stability assessments in your own laboratory, using the solvents and conditions that are most relevant to your applications. By understanding the stability profile of this compound, you can ensure the reliability and accuracy of your research.

For further questions or consultation, please do not hesitate to contact our technical support team.

References

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link].

  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available from: [Link].

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link].

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available from: [Link].

  • Singh, R., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link].

  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. Available from: [Link].

  • Jadhav, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society. Available from: [Link].

  • Kumar, A., et al. (2023). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Organic Chemistry Plus Journal. Available from: [Link].

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link].

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available from: [Link].

  • ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?. Available from: [Link].

  • C-Y, J., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available from: [Link].

  • ResearchGate. (2018). Forced degradation studies. Available from: [Link].

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available from: [Link].

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available from: [Link].

  • Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link].

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2019). development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link].

  • Wikipedia. Safrole. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link].

  • PubChem. N,n-dimethyl-1h-pyrazole-4-sulfonamide. Available from: [Link].

Sources

Troubleshooting

troubleshooting N,N-dimethyl-1H-pyrazole-4-sulfonamide NMR interpretation

Welcome to the technical support guide for the NMR analysis of N,N-dimethyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of N,N-dimethyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on interpreting NMR spectra and troubleshooting common issues encountered during characterization. Our approach is built on a foundation of practical field experience and rigorous scientific principles to ensure you can trust your results.

Introduction: Why NMR is Critical for This Moiety

N,N-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a substituted pyrazole ring, a core structure in many pharmacologically active agents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming its covalent structure and assessing its purity. An unambiguous interpretation of its ¹H and ¹³C NMR spectra is non-negotiable for regulatory submission, publication, and ensuring the validity of downstream biological data.

This guide will walk you through the expected spectral features, address frequently asked questions, and provide a systematic approach to troubleshooting anomalous results.

Molecular Structure and Key Proton Environments

To effectively interpret the spectrum, we must first understand the molecule's structure and its distinct proton environments.

Caption: Structure of N,N-dimethyl-1H-pyrazole-4-sulfonamide with key proton groups highlighted.

Expected ¹H and ¹³C NMR Spectral Data

A critical first step in troubleshooting is comparing your experimental data against a validated reference. The following tables summarize the expected chemical shifts for N,N-dimethyl-1H-pyrazole-4-sulfonamide in common NMR solvents like CDCl₃ and DMSO-d₆. Note that exact shifts can vary with concentration and temperature.[3][4]

Table 1: Expected ¹H NMR Data
ProtonsMultiplicityIntegrationApprox. Chemical Shift (ppm) in CDCl₃Approx. Chemical Shift (ppm) in DMSO-d₆Rationale
Pyrazole H₅Singlet (s)1H~8.0 - 8.2~8.2 - 8.4Deshielded aromatic proton with no adjacent proton neighbors for coupling.
Pyrazole N-CH₃Singlet (s)3H~3.8 - 4.0~3.8 - 4.0Methyl group attached to a nitrogen within the aromatic pyrazole ring.
Sulfonamide N(CH₃)₂Singlet (s)6H~2.7 - 2.9~2.6 - 2.8Two magnetically equivalent methyl groups on the sulfonamide nitrogen.
Table 2: Expected ¹³C NMR Data
CarbonApprox. Chemical Shift (ppm) in CDCl₃Approx. Chemical Shift (ppm) in DMSO-d₆Rationale
Pyrazole C₃~140 - 142~140 - 142Aromatic carbon adjacent to two nitrogen atoms. The exact position relative to C5 can be confirmed with HMBC.
Pyrazole C₄~115 - 118~115 - 118Aromatic carbon bearing the sulfonamide group.
Pyrazole C₅~133 - 135~133 - 135Aromatic carbon bearing the H₅ proton.
Pyrazole N-CH₃~36 - 38~36 - 38Methyl carbon attached to the pyrazole nitrogen.
Sulfonamide N(CH₃)₂~37 - 39~37 - 39Methyl carbons attached to the sulfonamide nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my NMR sample?

A1: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] However, if your compound has poor solubility or if you suspect the presence of exchangeable protons (e.g., from an N-H impurity), Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice. Be aware that recovering your sample from DMSO is more difficult due to its high boiling point.[3]

Q2: Why is the pyrazole H₅ proton a singlet? Shouldn't it couple to other ring protons?

A2: In this specific molecule, the pyrazole ring is substituted at positions 1, 3 (implicitly, as part of the ring structure), and 4. The only remaining ring proton is at the C₅ position. Since there are no protons on the adjacent C₄ or N₁ atoms, there are no neighboring protons within the typical three-bond coupling distance.[5] Therefore, the H₅ signal appears as a sharp singlet.

Q3: My integration values are not a perfect 1:3:6 ratio. What does this mean?

A3: Minor deviations (e.g., 1.00 : 3.05 : 6.10) are common and can result from variations in relaxation times or slight baseline distortions. However, significant deviations suggest the presence of impurities. For example, if the 6H singlet integrates low, it may indicate that the sample is not purely your target compound. Always calibrate the integration on a well-resolved peak, preferably the 1H singlet of the pyrazole H₅.

In-Depth Troubleshooting Guide

This section addresses more complex or ambiguous results in a problem-and-solution format.

Problem 1: I see unexpected peaks in my spectrum.

Cause & Analysis: This is the most common issue and almost always points to the presence of impurities. The key is to identify the source.

Solutions & Protocols:

  • Identify Common Lab Solvents: Cross-reference the chemical shifts of your unknown peaks with standard NMR impurity charts.

    • Acetone: A sharp singlet around 2.17 ppm in CDCl₃ or 2.09 ppm in DMSO-d₆ is often from glassware that was not thoroughly dried.[3][6]

    • Ethyl Acetate: Often carried through from chromatography. It appears as a quartet around 4.12 ppm, a singlet at 2.05 ppm, and a triplet at 1.26 ppm in CDCl₃.[6] Dichloromethane can be used to displace it via co-evaporation.[3]

    • Grease: A broad, messy signal around 1.2-1.4 ppm can indicate vacuum grease contamination from glassware joints.

  • Check for Synthesis Reagents & Byproducts: Review your synthetic route.

    • The synthesis of pyrazole sulfonamides often involves reagents like chlorosulfonic acid and various amine bases in solvents like dichloromethane (DCM) or chloroform.[1] Residual DCM (singlet at 5.30 ppm in CDCl₃) or unreacted pyrazole starting material could be present.[6] A thorough purification, such as flash column chromatography, is essential to remove these.[1]

  • Look for Water: A broad singlet that can appear over a wide chemical shift range (typically 1.5-1.6 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆) is characteristic of water.[4][6] Its presence can be confirmed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum; the water peak will disappear or significantly diminish.[3]

Problem 2: My peaks are broad and poorly resolved.

Cause & Analysis: Peak broadening can be caused by several factors, from sample preparation to instrument settings.

Solutions & Protocols:

  • Improve Shimming: The magnetic field must be homogenous across the sample. Poor shimming is a primary cause of broad peaks. Most modern spectrometers have automated shimming routines ("topshim" or similar). Always run this routine before acquisition.[7] If the sample is inhomogeneous (e.g., contains suspended solids), the shimming will fail.[7]

    • Protocol: Ensure your sample is fully dissolved. If any solid is visible, filter the solution through a small plug of glass wool directly into the NMR tube. Use high-quality NMR tubes to ensure proper geometry within the probe.[7]

  • Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. This can be introduced from metal spatulas or residual catalysts.

    • Protocol: If you suspect paramagnetic contamination, try dissolving a small amount of your sample and passing it through a short plug of silica or celite to bind the metals.

  • Consider Chemical Exchange or Rotamers: Sometimes, broadening is inherent to the molecule's dynamics. For example, if there is slow rotation around the S-N bond of the sulfonamide, you might be observing an intermediate exchange rate.

    • Protocol: Acquire the spectrum at an elevated temperature (e.g., 50 °C). If the broadening is due to dynamic exchange, the peaks should sharpen as the rate of rotation increases on the NMR timescale.[3]

Problem 3: The chemical shifts in my spectrum don't match the reference values.

Cause & Analysis: Minor shifts are normal, but significant deviations warrant investigation.

Solutions & Protocols:

  • Verify Solvent and Referencing: Ensure your spectrum is correctly referenced. For most solvents, the residual solvent peak is used as the internal standard (e.g., CDCl₃ at 7.26 ppm).[1] If the lock signal is on the wrong solvent or the referencing is incorrect, all peaks will be shifted.[7]

  • Assess Concentration Effects: Chemical shifts, particularly for protons involved in intermolecular interactions, can be concentration-dependent.[3]

    • Protocol: Prepare a more dilute sample and re-acquire the spectrum. If the chemical shifts change, you are observing a concentration effect. Report the concentration along with your spectral data for reproducibility.

Troubleshooting Workflow

The following flowchart provides a systematic guide to diagnosing common NMR issues.

G start Analyze Initial ¹H NMR Spectrum check_peaks Are all peaks expected? start->check_peaks check_shape Are peaks sharp and well-resolved? check_peaks->check_shape Yes impurity Impurity Detected check_peaks->impurity No check_shifts Do chemical shifts match reference? check_shape->check_shifts Yes broad_peaks Broad Peaks Detected check_shape->broad_peaks No shift_issue Shift Discrepancy check_shifts->shift_issue No end Spectrum Interpreted Successfully check_shifts->end Yes solve_impurity Identify Source: - Residual Solvent - Reagents/Byproducts - Water (D₂O exchange) impurity->solve_impurity solve_broad Troubleshoot Source: - Re-shim the magnet - Filter sample (remove solids) - Check for paramagnetics - Variable Temp (VT) NMR broad_peaks->solve_broad solve_shift Verify Parameters: - Check solvent reference - Analyze dilute sample - Check temperature shift_issue->solve_shift repurify Re-purify Sample solve_impurity->repurify solve_broad->start solve_shift->start repurify->start

Caption: A systematic workflow for troubleshooting NMR spectra of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Troubleshooting. University of Maryland, Department of Chemistry and Biochemistry. [Link]

  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung. [Link]

  • NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. ResearchGate. [Link]

  • NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. [Link]

  • Organic Chemistry - How to Solve NMR Problems. YouTube. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]

  • Troubleshooting Acquisition Related Problems - NMR. University of Wisconsin-Madison. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Spectral Assignments and Reference Data. CONICET. [Link]

  • Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when scaling up the synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide. The protocols and insights provided are synthesized from established literature and best practices in process chemistry to ensure scientific integrity and successful implementation.

Synthesis Overview

The synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide is robustly achieved via a two-step process. The first step involves the electrophilic sulfonylation of a suitable 1H-pyrazole precursor at the C4 position to generate a key intermediate, pyrazole-4-sulfonyl chloride. The second step is the subsequent amination of this intermediate with dimethylamine to yield the final product. Pyrazole and its sulfonamide derivatives are significant pharmacophores in numerous pharmaceutically active compounds.[1][2]

General Synthetic Workflow

The overall process can be visualized as a linear sequence from the starting pyrazole to the final sulfonamide product.

Synthesis_Workflow start 1H-Pyrazole (Starting Material) step1 Step 1: Sulfonylation (Chlorosulfonic Acid, Thionyl Chloride) start->step1 intermediate 1H-Pyrazole-4-sulfonyl chloride (Key Intermediate) step1->intermediate step2 Step 2: Amination (Dimethylamine) intermediate->step2 product N,N-dimethyl-1H-pyrazole-4-sulfonamide (Final Product) step2->product Troubleshooting_Guide p1 Problem: Low Yield of Sulfonyl Chloride (Step 1) c1a Cause: Moisture Contamination p1->c1a c1b Cause: Incomplete Reaction p1->c1b c1c Cause: Degradation to Sulfonic Acid p1->c1c s1a Solution: - Use anhydrous solvents/reagents. - Maintain strict inert atmosphere. c1a->s1a s1b Solution: - Confirm 10-12h heating at 60°C. - Ensure correct stoichiometry. c1b->s1b s1c Solution: - Ensure thionyl chloride is added. - Minimize water in workup. c1c->s1c p2 Problem: Low Yield of Final Product (Step 2) c2a Cause: Poor Quality Sulfonyl Chloride p2->c2a c2b Cause: Insufficient Dimethylamine p2->c2b s2a Solution: - Use intermediate immediately. - Characterize intermediate if issues persist. c2a->s2a s2b Solution: - Use at least 2.5 equivalents. - Ensure accurate measurement of amine. c2b->s2b

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Biological Evaluation of Pyrazole Sulfonamides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole sulfonamides. This guide is designed to provide practical, field-proven insights and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole sulfonamides. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for the common challenges encountered during the biological evaluation of this important class of compounds. My aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to design robust assays and interpret your data with confidence.

Section 1: In Vitro Assay Troubleshooting

The journey of evaluating a novel pyrazole sulfonamide begins with in vitro assays. However, the physicochemical properties of these compounds can often present significant hurdles. This section addresses the most frequently encountered issues in a question-and-answer format.

Solubility and Compound Handling

Poor aqueous solubility is a notorious challenge for many small molecule inhibitors, and pyrazole sulfonamides are no exception. This can lead to inaccurate potency measurements and misleading structure-activity relationships (SAR).

Q1: My pyrazole sulfonamide is precipitating in the aqueous buffer of my biochemical/cell-based assay. How can I address this?

A1: Compound precipitation is a critical issue that can lead to a significant underestimation of potency. Here’s a systematic approach to troubleshoot and mitigate this problem:

  • Causality: Pyrazole sulfonamides often possess aromatic rings and a sulfonamide group that can contribute to low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out if its solubility limit is exceeded.

  • Troubleshooting Workflow:

    G cluster_0 Initial Observation cluster_1 Investigation & Characterization cluster_2 Mitigation Strategies cluster_3 Validation A Compound precipitation observed in assay B Visually inspect plate for turbidity/precipitate A->B E Optimize DMSO Concentration A->E C Perform Kinetic Solubility Assay B->C Quantitative Assessment D Determine Thermodynamic Solubility (Shake-Flask) C->D For lead compounds F Incorporate Co-solvents or Excipients E->F I Re-run assay with optimized conditions E->I G Modify Assay Protocol F->G F->I H Consider Compound Analogs G->H G->I H->I J Confirm concentration-response curve I->J

    Caption: Troubleshooting workflow for compound precipitation.

  • Step-by-Step Protocols:

    Protocol 1: Kinetic Solubility Assay (Nephelometry) [1]

    • Prepare a 10 mM stock solution of your pyrazole sulfonamide in 100% DMSO.

    • In a clear 96-well plate, perform serial dilutions of the stock solution in DMSO.

    • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a new 96-well plate.

    • Rapidly add 198 µL of the aqueous assay buffer (e.g., PBS) to each well to achieve the final desired compound concentrations.

    • Mix the plate thoroughly.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 1-2 hours).

    • Measure light scattering using a nephelometer to detect the formation of insoluble particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

    Protocol 2: Shake-Flask Method for Thermodynamic Solubility [2]

    • Add an excess amount of the solid pyrazole sulfonamide to a vial containing a known volume of the aqueous buffer.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, filter the solution to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Expert Insights:

    • For early-stage screening, a kinetic solubility assay is often sufficient.[2] For lead optimization, determining thermodynamic solubility is crucial.

    • If solubility remains a challenge, consider reformulating with excipients like cyclodextrins, though their effects on the biological system must be controlled for.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays, and how do I control for its effects?

A2: DMSO is a powerful solvent, but it is not biologically inert. Its effects are dose-dependent and can confound your experimental results if not properly controlled.

  • Causality: At higher concentrations, DMSO can induce cellular stress, alter membrane permeability, and even cause cytotoxicity.[3][4] These effects can be mistaken for the activity of your test compound.

  • General Guidelines for DMSO Concentration:

    • ≤ 0.1%: Generally considered safe for most cell lines, including sensitive primary cells.[5]

    • 0.1% - 0.5%: A widely used range that is tolerated by many robust cell lines.[5]

    • > 0.5%: Use with caution and always validate the tolerance of your specific cell line. Some robust cell lines may tolerate up to 1%.[5]

  • Self-Validating Experimental Design:

    • Vehicle Control is Mandatory: Always include a "vehicle-only" control group in your experiments. This group receives the same final concentration of DMSO as the compound-treated groups. This allows you to subtract any solvent-induced effects from your results.

    • Dose-Response Curve for DMSO: For a new cell line or a sensitive assay, it is best practice to perform a dose-response experiment with DMSO alone to determine its effect on cell viability and the assay readout.

    DMSO ConcentrationTypical Effect on Most Cell LinesRecommendation
    < 0.1%Minimal to no effectIdeal for sensitive assays and primary cells
    0.1% - 0.5%Generally well-toleratedStandard for many cell-based screens
    > 0.5%Potential for cytotoxicity and off-target effectsUse only if necessary and with rigorous vehicle controls
Off-Target Effects and Assay Interference

Distinguishing on-target activity from off-target effects and assay artifacts is a cornerstone of reliable drug discovery. Pyrazole sulfonamides, like many kinase inhibitors, can interact with multiple cellular components.

Q3: My pyrazole sulfonamide shows potent cytotoxicity in a cell viability assay (e.g., MTT, CellTiter-Glo). How can I determine if this is due to on-target inhibition or off-target toxicity?

A3: This is a critical question in early-stage drug discovery. A multi-pronged approach is necessary to dissect the mechanism of cytotoxicity.

  • Causality: Cytotoxicity can arise from the intended inhibition of a critical cellular pathway (on-target) or from unintended interactions with other cellular components, leading to general cellular stress or damage (off-target).

  • Deconvolution Strategy:

    G cluster_0 Initial Finding cluster_1 Hypothesis Testing cluster_2 Mechanism of Action Studies cluster_3 Conclusion A Potent cytotoxicity observed B Correlate with on-target potency A->B C Test inactive structural analog A->C E Assess target engagement in cells B->E D Use orthogonal cell viability assays C->D F Apoptosis vs. Necrosis assays D->F E->F G Cell cycle analysis F->G H Off-target screening panel G->H I On-target or Off-target cytotoxicity? H->I

    Caption: Workflow to differentiate on-target from off-target cytotoxicity.

  • Step-by-Step Protocols:

    Protocol 3: Orthogonal Cell Viability Assays [6]

    • Primary Assay (e.g., MTT): This measures metabolic activity.

      • Plate cells and treat with your compound as usual.

      • At the end of the incubation, add MTT reagent and incubate for 1-4 hours.[7]

      • Add solubilization solution to dissolve the formazan crystals.[7]

      • Read absorbance at the appropriate wavelength.

    • Secondary Assay (e.g., LDH release): This measures membrane integrity.

      • Plate cells and treat in parallel with the primary assay.

      • At the end of the incubation, collect the cell culture supernatant.

      • Perform the LDH assay on the supernatant according to the manufacturer's protocol. An increase in LDH in the media indicates cell lysis.[8]

    • Tertiary Assay (e.g., CellTiter-Glo): This measures ATP levels, an indicator of cell health.

      • Plate cells and treat in parallel.

      • Add the CellTiter-Glo reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the ATP concentration.[8]

  • Expert Insights:

    • A significant discrepancy in IC50 values may suggest assay interference. For example, a compound that inhibits the luciferase enzyme would appear cytotoxic in the CellTiter-Glo assay but might be inactive in an MTT assay.[9]

Q4: I am using a luciferase-based reporter assay, and I suspect my pyrazole sulfonamide is interfering with the readout. How can I confirm this?

A4: Direct inhibition of the luciferase enzyme is a common artifact in high-throughput screening.

  • Causality: Certain chemical scaffolds can bind to and inhibit the luciferase enzyme, leading to a false-positive result (in the case of an inhibitor screen) or a false-negative result (in the case of an activator screen).[10]

  • Troubleshooting Protocol:

    Protocol 4: Luciferase Interference Counterscreen [9]

    • In a cell-free system (i.e., in wells without cells), add a known amount of recombinant luciferase enzyme and its substrate (e.g., luciferin for firefly luciferase).

    • Add your pyrazole sulfonamide at the same concentrations used in your primary assay.

    • Measure the luminescence immediately.

    • A dose-dependent decrease in luminescence in this cell-free system indicates direct inhibition of the luciferase enzyme.

  • Expert Insights:

    • If interference is confirmed, consider using a different reporter system (e.g., a fluorescent protein) or a reporter with a different type of luciferase (e.g., Renilla luciferase as a control for a firefly luciferase-based assay).[11]

Section 2: Metabolic Stability and In Vivo Challenges

Moving from in vitro to in vivo studies introduces a new set of complexities, primarily related to the compound's metabolic fate and pharmacokinetic properties.

Metabolic Instability

Q5: My pyrazole sulfonamide is potent in vitro but shows poor efficacy in vivo. I suspect it is being rapidly metabolized. How can I test for this?

A5: Metabolic instability is a common reason for the failure of promising compounds in vivo. The liver is the primary site of drug metabolism.

  • Causality: The cytochrome P450 (CYP) enzymes in the liver can modify the structure of your pyrazole sulfonamide, often through oxidation (e.g., hydroxylation) or dealkylation, leading to its inactivation and rapid clearance from the body.[12]

  • Experimental Workflow:

    G cluster_0 Observation cluster_1 In Vitro Metabolism Assessment cluster_2 Metabolite Identification cluster_3 Medicinal Chemistry Strategy A Poor in vivo efficacy despite in vitro potency B Microsomal Stability Assay A->B C Hepatocyte Stability Assay B->C More comprehensive D LC-MS/MS analysis of metabolites B->D E Identify metabolic 'soft spots' D->E F Block metabolic sites E->F G Synthesize more stable analogs F->G

    Caption: Workflow to address suspected metabolic instability.

  • Step-by-Step Protocol:

    Protocol 5: Liver Microsomal Stability Assay [12][13][14]

    • Prepare a reaction mixture containing liver microsomes (from the relevant species, e.g., mouse, rat, human) in a suitable buffer (e.g., potassium phosphate).[12]

    • Add your pyrazole sulfonamide to the reaction mixture at a final concentration of typically 1 µM.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate the reaction at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

  • Expert Insights:

    • A short half-life in the microsomal stability assay is a strong indicator of rapid metabolism.

    • By analyzing the reaction mixture with high-resolution mass spectrometry, you can identify the major metabolites and pinpoint the metabolically labile sites on your molecule.[12] This information is invaluable for guiding medicinal chemistry efforts to synthesize more stable analogs.

In Vivo Bioavailability and Exposure

Q6: My pyrazole sulfonamide has good metabolic stability, but it still shows poor oral bioavailability. What are the potential reasons and how can I improve it?

A6: Poor oral bioavailability despite good metabolic stability often points to issues with absorption.

  • Causality: For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluid and then permeate across the intestinal wall into the bloodstream. Poor solubility or low permeability can severely limit absorption.

  • Troubleshooting and Optimization Strategies:

    • Solubility-Limited Absorption: If the compound has low aqueous solubility, it may not dissolve sufficiently in the gut to be absorbed.

      • Solution: Consider formulation strategies such as creating a suspension or colloid using vehicles like methylcellulose or corn oil.[15] For preclinical studies, using a salt form of the compound with improved solubility can also be effective.

    • Permeability-Limited Absorption: The compound may be too polar or too large to efficiently cross the intestinal membrane.

      • Solution: Medicinal chemistry efforts can focus on modulating the physicochemical properties of the compound, such as reducing the polar surface area (PSA) or increasing lipophilicity (within an optimal range), to improve permeability.[16] Capping polar groups like the sulfonamide can significantly enhance membrane permeability.[16]

    • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.

      • Solution: In vitro assays using cell lines that overexpress P-gp can be used to determine if your compound is a substrate. If so, medicinal chemistry strategies can be employed to design analogs that are not recognized by these transporters.

Section 3: FAQs - Quick Reference Guide

Q: What are the common biological activities of pyrazole sulfonamides? A: Pyrazole sulfonamides are a versatile class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[8][17] They are particularly well-known as inhibitors of enzymes like carbonic anhydrases and various kinases.

Q: How do I prepare a stock solution of a pyrazole sulfonamide for in vitro assays? A: The standard practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[12][18] This stock can then be serially diluted in DMSO before being added to the aqueous assay buffer to achieve the final desired concentrations.

Q: What are some key structure-activity relationship (SAR) considerations for pyrazole sulfonamides? A: The substituents on the pyrazole ring and the sulfonamide group play a crucial role in determining the potency and selectivity of these compounds. For example, in some series, bulky hydrophobic groups on the sulfonamide can enhance anticancer activity.[8] Modifications to the pyrazole core can also significantly impact target engagement and selectivity.[16]

Q: Where can I find more information on the synthesis of pyrazole sulfonamides? A: The synthesis of pyrazole sulfonamides often involves the reaction of a pyrazole sulfonyl chloride with an appropriate amine.[8][17] Numerous publications in medicinal chemistry journals detail various synthetic routes.[8]

This technical support guide provides a starting point for addressing the common challenges in the biological evaluation of pyrazole sulfonamides. Remember that each compound is unique, and a systematic, data-driven approach to troubleshooting is key to success.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. PubMed. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • (PDF) Guidelines for cell viability assays. ResearchGate. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ResearchGate. Available at: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. AJC. Available at: [Link]

  • What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior? ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Rapid and Sensitive Detection of Sulfamethizole Using a Reusable Molecularly Imprinted Electrochemical Sensor. MDPI. Available at: [Link]

  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Cell Viability Assay Protocol Researchgate. vigo-avocats. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Luciferase Assay: Principles, Purpose, and Process. Ubigene. Available at: [Link]

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Optimization

Technical Support Center: Investigating the Degradation of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of N,N-dimethyl-1H-pyrazole-4-sulfonamide. This guide provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of N,N-dimethyl-1H-pyrazole-4-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Given the limited direct literature on this specific molecule, this resource synthesizes information from studies on related pyrazole and sulfonamide compounds to offer predictive insights and robust methodological guidance.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for N,N-dimethyl-1H-pyrazole-4-sulfonamide in environmental matrices?

A1: Based on the known behavior of sulfonamides and pyrazole-containing compounds, the primary degradation pathways for N,N-dimethyl-1H-pyrazole-4-sulfonamide are expected to be a combination of photodegradation, biodegradation, and hydrolysis.[1][2] The relative contribution of each pathway will be highly dependent on the specific environmental conditions such as pH, temperature, light intensity, and microbial population.[2]

  • Photodegradation: Exposure to sunlight can lead to the cleavage of the sulfonamide bond and modifications to the pyrazole ring.[3][4] For other sulfonamides, major photodegradation pathways include SO2 extrusion and cleavage of the S-N bond.[3][4]

  • Biodegradation: Microbial communities in soil and water can utilize the compound as a carbon or nitrogen source, leading to its breakdown.[5][6] This process is often co-metabolic, where the degradation occurs in the presence of other substrates.[6] The rate of biodegradation is influenced by factors like microbial population density, nutrient availability, and redox conditions.[6]

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under alkaline conditions.[7] This chemical process involves the reaction with water, leading to the cleavage of the molecule.[7]

Q2: What are the expected major transformation products of N,N-dimethyl-1H-pyrazole-4-sulfonamide degradation?

A2: While specific transformation products for N,N-dimethyl-1H-pyrazole-4-sulfonamide have not been extensively documented, we can predict potential products based on the degradation of similar sulfonamides. Key transformation reactions are likely to involve the cleavage of the sulfonamide bond and modifications of the pyrazole and dimethylamine moieties.

Table 1: Predicted Transformation Products of N,N-dimethyl-1H-pyrazole-4-sulfonamide

Predicted Product NameChemical StructureLikely Degradation Pathway
1,3-dimethyl-1H-pyrazole-4-sulfonic acidC₅H₈N₂O₃SHydrolysis, Biodegradation
DimethylamineC₂H₇NHydrolysis, Biodegradation
4-amino-1,3-dimethyl-1H-pyrazoleC₅H₉N₃Reductive cleavage
Products of pyrazole ring openingVariousPhotodegradation, Biodegradation

It is crucial to perform identification studies using techniques like high-resolution mass spectrometry (HRMS) to confirm the structures of the transformation products in your specific experimental system.[8][9]

Q3: Which analytical techniques are most suitable for studying the degradation of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its metabolites?

A3: A multi-faceted analytical approach is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent compound from its degradation products.[3][10] A reversed-phase C18 column is a common starting point.[10]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS), particularly a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential for the identification and quantification of unknown metabolites.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated transformation products, 1H and 13C NMR are invaluable.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the parent compound and its degradation products.[8][9]

Troubleshooting Guides

Issue 1: Poor recovery of N,N-dimethyl-1H-pyrazole-4-sulfonamide from environmental samples (soil or water).

Causality & Solution:

Low recovery can stem from several factors related to sample extraction and cleanup.

  • Inefficient Extraction: The choice of extraction solvent is critical. While a polar solvent might seem appropriate, the pyrazole ring introduces some non-polar character.

    • Recommendation: Start with a moderately polar solvent like ethyl acetate or a mixture of acetonitrile and water.[10][11] For soil samples, consider microwave-assisted extraction to improve efficiency.[10]

  • Matrix Effects: Co-extracted organic matter from soil or water can interfere with the analysis, leading to ion suppression in LC-MS.

    • Recommendation: Implement a solid-phase extraction (SPE) cleanup step.[10] Oasis HLB cartridges are often effective for a broad range of analytes.[10]

  • Adsorption to Labware: Sulfonamides can adsorb to glass and plastic surfaces.

    • Recommendation: Use silanized glassware or polypropylene tubes. Pre-rinse all labware with the extraction solvent.

Issue 2: Inconsistent degradation rates observed in replicate experiments.

Causality & Solution:

Variability in degradation rates often points to uncontrolled experimental parameters.

  • Inconsistent Microbial Activity (for biodegradation studies): The metabolic state and density of the microbial inoculum can vary.

    • Recommendation: Standardize the inoculum by using a consistent source, growth phase, and cell density. Ensure homogenous mixing of the inoculum in the experimental vessels.

  • Fluctuations in Environmental Conditions: Temperature, pH, and light intensity must be strictly controlled.

    • Recommendation: Use a temperature-controlled incubator/shaker.[2] For photodegradation studies, utilize a light source with a consistent and measurable output.[3] Buffer the experimental medium to maintain a stable pH.[2]

  • Non-homogenous Distribution in Soil: The compound may not be evenly distributed throughout the soil matrix.

    • Recommendation: Thoroughly mix the spiking solution with the soil and allow for a brief aging period before starting the experiment to ensure equilibration.

Issue 3: Difficulty in identifying unknown degradation products.

Causality & Solution:

Identifying novel metabolites requires a systematic approach and powerful analytical tools.

  • Insufficient Mass Accuracy: Low-resolution mass spectrometers may not provide enough information to propose elemental compositions.

    • Recommendation: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which are crucial for generating potential elemental formulas.[8][9]

  • Lack of Fragmentation Information: Without MS/MS data, structural elucidation is challenging.

    • Recommendation: Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns of the parent compound and its metabolites. This information helps in identifying core structures and modifications.

  • Complex Matrix Interference: The presence of numerous background ions can mask the signals of low-abundance metabolites.

    • Recommendation: Employ advanced data analysis software that can perform background subtraction and peak deconvolution. Compare chromatograms of control and treated samples to identify unique peaks.

Experimental Protocols

Protocol 1: General Photodegradation Study
  • Prepare a stock solution of N,N-dimethyl-1H-pyrazole-4-sulfonamide in a suitable solvent (e.g., methanol or acetonitrile).

  • Spike the compound into the desired aqueous matrix (e.g., ultrapure water, river water) at a known concentration.

  • Transfer aliquots of the spiked solution into quartz tubes.

  • Expose the samples to a simulated sunlight source (e.g., a xenon lamp with filters to mimic the solar spectrum).[3]

  • Wrap control samples in aluminum foil to serve as dark controls.

  • Collect samples at predetermined time intervals.

  • Analyze the samples by LC-MS to determine the concentration of the parent compound and identify transformation products.

Protocol 2: Aerobic Biodegradation Study in Water
  • Collect activated sludge from a wastewater treatment plant or a relevant environmental source.

  • Prepare a mineral salts medium to support microbial activity.

  • Add the activated sludge to the mineral salts medium to a desired concentration (e.g., 30 mg/L).

  • Spike with N,N-dimethyl-1H-pyrazole-4-sulfonamide from a stock solution.

  • Incubate the flasks on an orbital shaker at a constant temperature (e.g., 25°C) to ensure aerobic conditions.

  • Include sterile controls (e.g., autoclaved sludge) to differentiate between biotic and abiotic degradation.

  • Sample at regular intervals , quenching microbial activity immediately (e.g., by adding a solvent or acid).

  • Process and analyze the samples by LC-MS.

Visualizations

G parent N,N-dimethyl-1H-pyrazole-4-sulfonamide hydrolysis Hydrolysis parent->hydrolysis S-N Cleavage photodegradation Photodegradation parent->photodegradation Sunlight biodegradation Biodegradation parent->biodegradation Microbial Action tp1 1,3-dimethyl-1H-pyrazole-4-sulfonic acid hydrolysis->tp1 tp2 Dimethylamine hydrolysis->tp2 tp3 SO2 Extrusion Products photodegradation->tp3 tp4 Pyrazole Ring Cleavage Products photodegradation->tp4 biodegradation->tp1 biodegradation->tp4

Caption: Predicted degradation pathways of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

G start Start: Soil/Water Sample extraction Solvent Extraction (e.g., Acetonitrile/Water) start->extraction cleanup Solid-Phase Extraction (SPE) (e.g., Oasis HLB) extraction->cleanup analysis LC-HRMS Analysis cleanup->analysis identification Metabolite Identification (MS/MS, Accurate Mass) analysis->identification quantification Quantification analysis->quantification end End: Degradation Profile identification->end quantification->end

Caption: General analytical workflow for studying degradation.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem. [Link]

  • Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. ResearchGate. [Link]

  • Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. PubMed Central. [Link]

  • Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. National Institutes of Health. [Link]

  • Biodegradation of trace sulfonamide antibiotics accelerated by substrates across oxic to anoxic conditions during column infiltration experiments. ResearchGate. [Link]

  • Pesticide residues degradation strategies in soil and water: a review. ResearchGate. [Link]

  • Analysis of Hotspots in the Field of Sulfonamides Treatment: A Bibliometric Review. MDPI. [Link]

  • Understanding the Physicochemical Behavior of Pesticides in Soil and Water. LinkedIn. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • Pesticides and the Environment. MU Extension. [Link]

  • Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence. ResearchGate. [Link]

  • Multifunctional biological approaches for enhanced pesticide removal in agroecosystems: a path toward soil remediation. Frontiers. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency. [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sulfonamide Coupling Reactions

Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of sulfonamides—a critical functional group in a vast array of pharmaceuticals. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of how to rationally select and optimize bases and solvents to overcome common hurdles such as low yield, slow reactions, and problematic side products.

The classical and most robust method for forming a sulfonamide involves the coupling of a sulfonyl chloride with a primary or secondary amine. While seemingly straightforward, the success of this reaction is exquisitely sensitive to the choice of base and solvent. These components do not merely facilitate the reaction; they actively modulate the reactivity of the nucleophile, the stability of the electrophile, and the rates of competing side reactions. This guide provides a framework for troubleshooting and optimizing these critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in a sulfonamide coupling reaction?

A base is essential for two primary reasons. First, it neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction between the amine and the sulfonyl chloride.[1] If left unquenched, this acid will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction. Second, depending on its strength and steric profile, the base can influence the nucleophilicity of the amine and the kinetics of the desired coupling versus potential side reactions.

Q2: How does the choice of solvent impact the reaction outcome?

The solvent plays a multifaceted role. It must first dissolve the reactants to allow them to interact. Beyond solubility, the solvent's polarity can significantly influence the reaction rate.[2] Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are often preferred as they can solvate the charged intermediates and transition states without interfering with the nucleophile through hydrogen bonding.[1] The solvent choice also affects the solubility of the hydrochloride salt byproduct; precipitation of this salt can sometimes drive the reaction forward.

Q3: What are the most common side reactions, and how are they related to base/solvent choice?

The two most prevalent side reactions are:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding unreactive sulfonic acid.[1] This is exacerbated by aqueous workup conditions or the use of non-anhydrous solvents and reagents. The choice of base does not directly cause hydrolysis, but performing the reaction under strictly anhydrous conditions is paramount.

  • Double Sulfonylation (Bis-sulfonamide formation): When using a primary amine (R-NH₂), the initially formed sulfonamide (R-NH-SO₂R') still possesses an acidic N-H proton. In the presence of a sufficiently strong base, this proton can be removed, creating a sulfonimidate anion that can react with a second molecule of sulfonyl chloride to form an undesired bis-sulfonated product (R-N(SO₂R')₂).[1] This is a common cause of low yields and purification difficulties.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them by modifying the base and solvent conditions.

Problem: My reaction is very slow or has stalled completely.
  • Plausible Cause 1: Amine Protonation. The HCl byproduct is quenching your amine nucleophile. This suggests your base is either too weak or is not present in a sufficient stoichiometric amount (at least 1.0 equivalent for the byproduct, plus any needed for other functions).

    • Solution:

      • Verify Stoichiometry: Ensure you are using at least 1.0 equivalent of base. For less nucleophilic amines, it's common to use the amine itself as the base (2.0-3.0 equivalents) or to use 1.1-1.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

      • Increase Base Strength: If using a weak base like pyridine, consider switching to a stronger, non-nucleophilic base like TEA or DIPEA. Refer to Table 1 for pKa values to guide your selection.

  • Plausible Cause 2: Poor Reactant Solubility. One or more of your starting materials may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction.

    • Solution:

      • Change Solvent: Switch to a more polar aprotic solvent to improve solubility. If your reaction is in DCM, consider trying acetonitrile (MeCN) or tetrahydrofuran (THF). For very insoluble substrates, dimethylformamide (DMF) can be used, but be aware that it is more difficult to remove under vacuum.

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase both solubility and the intrinsic reaction rate. Monitor by TLC or LC-MS to ensure product stability at higher temperatures.

  • Plausible Cause 3: Low Nucleophilicity of the Amine. Electron-poor anilines or sterically hindered secondary amines can be inherently slow to react.

    • Solution:

      • Use a More Polar Solvent: A more polar solvent can better stabilize the charged transition state of the nucleophilic attack, accelerating the reaction. Switching from THF to MeCN or DMF can be beneficial.

      • Consider a Catalytic Additive: In some challenging cases, a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can be added. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more susceptible to attack by the weakly nucleophilic amine. Caution: DMAP is highly toxic.

Problem: My yield is low, and I see a major, less polar byproduct by TLC/LC-MS when using a primary amine.
  • Plausible Cause: Bis-Sulfonamide Formation. You are likely forming the N,N-disulfonylated product. This occurs when the base is strong enough to deprotonate the newly formed sulfonamide, which then acts as a nucleophile.

    • Solution:

      • Use a Sterically Hindered Base: Switch from a base like TEA to a bulkier base like DIPEA (Hünig's base). DIPEA is an excellent acid scavenger but is too sterically encumbered to efficiently deprotonate the nitrogen of the sulfonamide product.

      • Use a Weaker Base: A base that is strong enough to neutralize HCl but not strong enough to deprotonate the sulfonamide is ideal. Pyridine or 2,6-lutidine are excellent choices here. 2,6-Lutidine is particularly effective as its steric bulk also prevents it from acting as a nucleophile.

      • Control Stoichiometry: Use the primary amine as the limiting reagent (1.0 eq) and the sulfonyl chloride in a slight excess (1.05-1.1 eq). This ensures there is no large excess of the electrophile available to react with the product.

Problem: My sulfonyl chloride starting material is being consumed, but I'm not forming the desired product.
  • Plausible Cause: Hydrolysis. Your sulfonyl chloride is reacting with trace moisture to form sulfonic acid.

    • Solution:

      • Ensure Anhydrous Conditions: This is non-negotiable. Flame-dry all glassware under vacuum. Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).[1]

      • Check Reagent Quality: Ensure your amine and base are anhydrous. Liquid amines and bases can be stored over KOH pellets to remove water.

Problem: Purification is difficult because my product co-elutes with the base or its salt.
  • Plausible Cause: Choice of Base and Workup. Tertiary amine bases and their hydrochloride salts can sometimes complicate purification.

    • Solution:

      • Use an Inorganic Base: Switch to a solid, inorganic base like potassium carbonate (K₂CO₃) or tripotassium phosphate (K₃PO₄).[3][4] These are completely insoluble in common organic solvents (DCM, THF, EtOAc) and can be removed by simple filtration at the end of the reaction, vastly simplifying the workup. This is a highly effective strategy in process chemistry.

      • Implement an Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate any residual tertiary amine base, causing it to partition into the aqueous layer. Caution: Ensure your desired product is stable to acidic conditions.

      • Use a Polymer-Supported Base: For small-scale synthesis, scavenger resins or polymer-supported bases (e.g., polystyrene-bound DIPEA) can be used. At the end of the reaction, the base is simply filtered off.

Data & Methodologies

Visualizing the Optimization Strategy

A logical workflow is crucial for efficiently optimizing a problematic sulfonamide coupling. The following diagram outlines a decision-making process for troubleshooting and optimization.

G Start Start: Initial Reaction (Amine + Sulfonyl Chloride) Check Reaction Outcome? Start->Check Success Success! Isolate Product Check->Success Clean, >80% Conv. Problem Identify Problem Check->Problem Issue Detected Slow Slow / No Reaction Problem->Slow Low Conversion SideProduct Side Product(s) Problem->SideProduct New Spots/Peaks Decomp SM Decomposition Problem->Decomp SM Consumed, No Product Sol_Slow1 Switch to More Polar Solvent (e.g., DCM -> MeCN) Slow->Sol_Slow1 Sol_Side1 Bis-sulfonylation? Use Hindered/Weaker Base (e.g., TEA -> DIPEA or Pyridine) SideProduct->Sol_Side1 Sol_Side2 Difficult Purification? Use Inorganic Base (K2CO3) or Acidic Wash SideProduct->Sol_Side2 Sol_Decomp1 Hydrolysis? Ensure Anhydrous Conditions (Dry Solvents, Inert Gas) Decomp->Sol_Decomp1 Sol_Slow2 Increase Base Strength (e.g., Pyridine -> TEA) Sol_Slow1->Sol_Slow2

Caption: Troubleshooting workflow for sulfonamide coupling.

Table 1: Properties of Common Bases for Sulfonamide Coupling

The selection of a base should be a deliberate choice informed by basicity (pKa), sterics, and workup considerations.

BaseAbbreviationTypepKa (of Conjugate Acid in H₂O)Key Characteristics & Use Cases
Pyridine-Organic~5.2Weak, non-nucleophilic. Good for preventing bis-sulfonylation. Can be slow.
2,6-Lutidine-Organic~6.7Sterically hindered and weakly basic. Excellent for sensitive substrates.
TriethylamineTEAOrganic~10.7Common, inexpensive workhorse. Can sometimes promote bis-sulfonylation.
N,N-DiisopropylethylamineDIPEAOrganic~10.8Sterically hindered ("Hünig's base"). Excellent for preventing side reactions.
Potassium CarbonateK₂CO₃Inorganic~10.3 (pKa of HCO₃⁻)Heterogeneous, mild. Easy to remove by filtration. Good for scale-up.
Tripotassium PhosphateK₃PO₄Inorganic~12.3 (pKa of HPO₄²⁻)Stronger inorganic base. Useful for less reactive systems. Easy filtration.

Note: pKa values are approximate and can vary significantly in different solvents. These aqueous values are provided for relative comparison.[5]

Table 2: Properties of Common Solvents
SolventDielectric Constant (ε)PolarityKey Characteristics & Use Cases
Dichloromethane9.1Polar AproticExcellent general-purpose solvent, dissolves many organics, easily removed.
Tetrahydrofuran7.6Polar AproticGood solvent, but can contain peroxides and water if not properly stored.
Acetonitrile37.5Polar AproticHighly polar, can accelerate reactions. Good for poorly soluble substrates.
tert-Amyl Alcohol5.8Polar ProticUsed in specific Pd-catalyzed sulfonamidations; not for standard couplings.[6]
Dimethylformamide36.7Polar AproticVery strong solvent, useful for highly insoluble materials. High boiling point.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Sulfonamide Coupling

This protocol serves as a reliable starting point for most amine/sulfonyl chloride combinations.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.

  • Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) via syringe. Stir until the amine is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.5 mmol, 1.5 eq) dropwise via syringe.

  • Sulfonyl Chloride Addition: In a separate dry vial, dissolve the sulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled amine/base mixture over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Screening Bases for a Challenging Coupling Reaction

This protocol is designed to quickly identify an optimal base when a standard procedure fails.

  • Setup: Arrange four small, identical, flame-dried reaction vials, each with a small stir bar. Label them A, B, C, and D. Purge all vials with nitrogen.

  • Reagent Stock Solutions:

    • Prepare a stock solution of your amine in anhydrous THF (e.g., 0.2 M).

    • Prepare a stock solution of your sulfonyl chloride in anhydrous THF (e.g., 0.22 M).

  • Reaction Execution (in parallel):

    • To each vial, add 0.5 mL of the amine stock solution (0.1 mmol, 1.0 eq).

    • Vial A (TEA): Add TEA (0.15 mmol, 1.5 eq).

    • Vial B (DIPEA): Add DIPEA (0.15 mmol, 1.5 eq).

    • Vial C (Pyridine): Add Pyridine (0.15 mmol, 1.5 eq).

    • Vial D (K₂CO₃): Add solid, finely ground K₂CO₃ (0.2 mmol, 2.0 eq).

  • Initiation: Add 0.5 mL of the sulfonyl chloride stock solution (0.11 mmol, 1.1 eq) to each vial.

  • Monitoring: Seal all vials and stir at room temperature. After 4 hours, take a small aliquot from each reaction (and a co-spot of the starting amine), spot on a TLC plate, and develop. Compare the consumption of starting material and the formation of the product spot across the four conditions. If necessary, allow reactions to proceed for 24 hours and re-analyze.

  • Analysis: The base that provides the cleanest conversion to the desired product with minimal side products is the optimal choice for scaling up the reaction.

Conclusion

The successful synthesis of sulfonamides is a testament to the principles of rational reaction optimization. By understanding the mechanistic roles of the base and solvent, chemists can move beyond trial-and-error and make informed decisions to overcome common synthetic challenges. Steric hindrance, basicity, polarity, and solubility are not independent variables but interconnected factors that must be considered in concert. This guide provides the foundational knowledge and practical methodologies to troubleshoot and refine your sulfonamide coupling reactions, enabling the efficient and reliable synthesis of these vital molecules.

References

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  • Wei, W., Liu, C., Yang, D., & Wang, H. (2015). Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature.
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  • Campagna, M. R., et al. (2013). Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation. ACS Chemical Biology, 8(9), 1891-1899.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to N,N-dimethyl-1H-pyrazole-4-sulfonamide and Other Pyrazole Sulfonamide Derivatives in Drug Discovery

Introduction: The Versatile Pyrazole Sulfonamide Scaffold For researchers, scientists, and drug development professionals, the identification of privileged scaffolds that can be readily modified to interact with a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrazole Sulfonamide Scaffold

For researchers, scientists, and drug development professionals, the identification of privileged scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of modern medicinal chemistry. The pyrazole sulfonamide moiety represents one such exemplary pharmacophore, seamlessly integrating the aromatic, heterocyclic pyrazole ring with the versatile sulfonamide group.[1][2] This combination has given rise to a vast and diverse chemical space, yielding compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2]

This technical guide provides an in-depth comparison of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its structurally related derivatives. We will explore how subtle modifications to the core pyrazole sulfonamide structure influence biological activity, with a focus on antiproliferative and enzyme inhibitory effects. This analysis is supported by experimental data from peer-reviewed studies, detailed protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows.

Structural Framework and Synthetic Strategy

The core structure of the compounds discussed herein is the pyrazole-4-sulfonamide scaffold. The synthetic accessibility of this scaffold allows for systematic modifications at several key positions: the nitrogen atoms of the pyrazole ring (N1), the substituent groups on the pyrazole ring (e.g., at positions 3 and 5), and the substituents on the sulfonamide nitrogen.

A general and facile synthetic route to pyrazole-4-sulfonamide derivatives involves a multi-step process that is amenable to the generation of diverse libraries of compounds for screening.[1]

Synthesis_Workflow Start Pyrazole Starting Material Step1 Chlorosulfonation Start->Step1 Intermediate1 Pyrazole-4-sulfonyl chloride Step1->Intermediate1 Chlorosulfonic acid Step2 Sulfonamide Formation (Amine coupling) Intermediate1->Step2 End Final Pyrazole Sulfonamide Derivative Step2->End Primary or Secondary Amine, Base (e.g., DIPEA) Antiproliferative_Assay_Workflow Start Seed Cells in 96-well plate Step1 Treat with Compounds Start->Step1 Step2 Incubate (48-72h) Step1->Step2 Step3 Add CellTiter-Glo® Reagent Step2->Step3 Step4 Measure Luminescence Step3->Step4 End Calculate IC50 Values Step4->End

Caption: Workflow for the CellTiter-Glo® antiproliferative assay.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against CA isoforms can be determined using a stopped-flow CO2 hydrase assay or a colorimetric assay that measures the esterase activity of CA. [3][4] Protocol (Colorimetric Esterase Assay):

  • Reagent Preparation: Prepare the CA assay buffer, CA substrate (e.g., p-nitrophenyl acetate), and the test compounds at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the CA enzyme to the assay buffer, followed by the test compound or a standard inhibitor (e.g., Acetazolamide). [3]3. Reaction Initiation: Initiate the enzymatic reaction by adding the CA substrate.

  • Absorbance Measurement: Monitor the formation of the colored product (p-nitrophenol) by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Mechanism of Action and Signaling Pathways

The diverse biological effects of pyrazole sulfonamide derivatives stem from their ability to interact with various key proteins in cellular signaling pathways.

Anticancer Mechanisms

In cancer, pyrazole derivatives have been shown to target multiple critical signaling nodes. [5]Depending on their specific substitution patterns, they can inhibit receptor tyrosine kinases (e.g., EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and other kinases like Bruton's tyrosine kinase (BTK), thereby disrupting pathways that control cell proliferation, survival, and angiogenesis. [5]

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR-2 PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT BTK BTK BTK->PI3K_AKT CDK CDKs PI3K_AKT->CDK Proliferation Cell Proliferation & Survival CDK->Proliferation Inhibitor Pyrazole Sulfonamide Derivatives Inhibitor->RTK Inhibitor->BTK Inhibitor->CDK

Sources

Comparative

A Comparative Analysis of N,N-dimethyl-1H-pyrazole-4-sulfonamide and Celecoxib for Researchers in Drug Discovery

An In-Depth Guide to Understanding Two Key Pyrazole-Based Compounds in Inflammation Research For researchers and scientists in the field of drug development, particularly those focused on inflammatory pathways, the lands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Understanding Two Key Pyrazole-Based Compounds in Inflammation Research

For researchers and scientists in the field of drug development, particularly those focused on inflammatory pathways, the landscape of selective cyclooxygenase-2 (COX-2) inhibitors is of paramount importance. Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID), has long been a benchmark in this area.[1] Concurrently, the pyrazole sulfonamide scaffold, from which N,N-dimethyl-1H-pyrazole-4-sulfonamide is derived, represents a promising area of research for novel therapeutic agents.[2] This guide provides a detailed, objective comparison of N,N-dimethyl-1H-pyrazole-4-sulfonamide and celecoxib, offering insights into their structural nuances, mechanisms of action, and the experimental methodologies used to evaluate their potential as anti-inflammatory agents.

Introduction to the Comparators: A Tale of a Drug and a Building Block

Celecoxib , marketed under the brand name Celebrex among others, is a potent and selective COX-2 inhibitor widely used in the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Its development marked a significant step forward in NSAID therapy, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

N,N-dimethyl-1H-pyrazole-4-sulfonamide , on the other hand, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.[2] While not a clinically approved drug itself, its pyrazole and sulfonamide moieties are key pharmacophores found in numerous biologically active compounds, including those with anti-inflammatory properties.[2][3] Recent research has focused on the synthesis and evaluation of various derivatives of pyrazole-4-sulfonamide for their therapeutic potential.[2][4]

Chemical Structures: The Foundation of Selectivity

The distinct pharmacological profiles of celecoxib and N,N-dimethyl-1H-pyrazole-4-sulfonamide are rooted in their chemical structures.

cluster_0 N,N-dimethyl-1H-pyrazole-4-sulfonamide cluster_1 Celecoxib N_N_dimethyl_1H_pyrazole_4_sulfonamide Celecoxib

Figure 1: Chemical Structures of the Compared Molecules.

As illustrated, both molecules share a pyrazole ring and a sulfonamide group. However, the substituents on these core structures are critically different. Celecoxib possesses a 4-sulfamoylphenyl group at the 1-position of the pyrazole ring and a p-tolyl and a trifluoromethyl group at the 5- and 3-positions, respectively. This specific arrangement is crucial for its selective binding to the COX-2 enzyme. In contrast, N,N-dimethyl-1H-pyrazole-4-sulfonamide has methyl groups at the 1- and 3-positions of the pyrazole ring and a dimethylated sulfonamide group. These structural variations significantly influence their biological activity and pharmacokinetic properties.

Mechanism of Action: The Tale of Two Cyclooxygenases

The primary mechanism of action for celecoxib and the therapeutic target for many pyrazole sulfonamide derivatives is the inhibition of the cyclooxygenase (COX) enzymes.[5][6] There are two main isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.

  • COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[5]

Selective inhibition of COX-2 over COX-1 is the desired therapeutic outcome for anti-inflammatory drugs, as it minimizes the risk of gastrointestinal side effects.[7]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolism COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolism Prostaglandins_Protective Protective Prostaglandins (GI protection, platelet function) COX1->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Inhibits Pyrazole_Sulfonamides Pyrazole Sulfonamides Pyrazole_Sulfonamides->COX2 Potential Inhibition Start Start Prepare_Reagents Prepare Enzyme, Compound Dilutions, and Reagents Start->Prepare_Reagents Reaction_Setup Set up Reaction in Microplate: Enzyme + Cofactors + Compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Add Arachidonic Acid Reaction_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Stop Reaction Incubate->Terminate_Reaction Quantify_PGE2 Measure PGE2 (ELISA) Terminate_Reaction->Quantify_PGE2 Analyze_Data Calculate IC50 and Selectivity Index Quantify_PGE2->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for In Vitro COX Inhibition Assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of a test compound to reduce inflammation in a rat or mouse model.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into several groups: a control group (vehicle), a positive control group (e.g., celecoxib), and one or more test groups receiving different doses of the test compound (e.g., a derivative of N,N-dimethyl-1H-pyrazole-4-sulfonamide).

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups, typically via oral gavage, one hour before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Pharmacokinetics and Pharmacodynamics: A Comparative Glance

Celecoxib is well-absorbed after oral administration, reaching peak plasma concentrations in about 3 hours. [5][8]It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9. [1][8]The elimination half-life is approximately 11 hours in healthy individuals. [9] Pharmacokinetic data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is not extensively reported. However, for the broader class of pyrazole sulfonamide derivatives, pharmacokinetic properties are a key area of investigation in drug discovery programs. [10]Factors such as lipophilicity and metabolic stability are optimized to achieve favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion: Established Efficacy vs. Scaffolding for the Future

This guide provides a comparative overview of N,N-dimethyl-1H-pyrazole-4-sulfonamide and celecoxib. Celecoxib stands as a clinically successful and well-characterized selective COX-2 inhibitor, serving as a vital tool for managing inflammation and a benchmark for the development of new anti-inflammatory agents.

N,N-dimethyl-1H-pyrazole-4-sulfonamide, while not a therapeutic agent itself, represents a valuable molecular scaffold. The pyrazole and sulfonamide moieties it contains are fundamental components of many compounds with demonstrated anti-inflammatory and COX-2 inhibitory activity. Future research focused on the synthesis and biological evaluation of novel derivatives of N,N-dimethyl-1H-pyrazole-4-sulfonamide holds the potential to uncover new drug candidates with improved efficacy, selectivity, and safety profiles. For researchers in drug discovery, understanding the structure-activity relationships of this scaffold is crucial for the rational design of the next generation of anti-inflammatory therapeutics.

References

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Validation

The Evolving Landscape of Pyrazole Sulfonamides: A Comparative Guide to Alternatives in Preclinical Research

Introduction: The Pyrazole Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry The N,N-dimethyl-1H-pyrazole-4-sulfonamide core represents a foundational structure within the broader class of pyrazole sul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The N,N-dimethyl-1H-pyrazole-4-sulfonamide core represents a foundational structure within the broader class of pyrazole sulfonamides, a group of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a sulfonamide moiety (-SO₂NR₂), creates a pharmacophore with remarkable versatility. This structural arrangement has been shown to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] While N,N-dimethyl-1H-pyrazole-4-sulfonamide itself often serves as a starting point for synthetic modifications, its derivatives have been extensively explored in various therapeutic areas. This guide provides a comparative analysis of these derivatives and their alternatives in two key areas of preclinical research: antiproliferative activity against cancer cells and protein kinase inhibition.

Section 1: Antiproliferative Applications - Beyond the Core Scaffold

The development of novel anticancer agents is a cornerstone of pharmaceutical research, with a continuous search for compounds that exhibit high efficacy and selectivity against tumor cells while minimizing toxicity to healthy tissues.[1][3][4] Pyrazole sulfonamide derivatives have emerged as a promising class of compounds in this arena, with numerous studies demonstrating their potent antiproliferative effects across a variety of cancer cell lines.[3][4]

Comparative Analysis of Antiproliferative Activity

The antiproliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%.[5] The table below presents a comparative analysis of the IC50 values for several pyrazole sulfonamide derivatives and a selection of alternative, non-pyrazole-based anticancer agents against various cancer cell lines.

Compound ClassSpecific Derivative/CompoundTarget Cell LineIC50 (µM)Reference
Pyrazole Sulfonamide 4-[5-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamideHSC-2 (Oral Squamous Carcinoma)6.7[3]
Pyrazole Sulfonamide 4-[5-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamideHSC-3 (Oral Squamous Carcinoma)8.8[3]
Pyrazole Sulfonamide Pyridine sulfonamide-pyrazole hybrid (Compound 11)SW-620 (Colorectal Cancer)3.27
Thiazole Derivative Thiazole-pyrazoline hybrid (Compound 7c)MCF-7 (Breast Cancer)<100[6]
Thiazole Derivative Thiazole-pyrazoline hybrid (Compound 9c)HCT-116 (Colon Cancer)<100[6]
Standard Chemotherapy DoxorubicinMCF-7 (Breast Cancer)6.74[7]
Standard Chemotherapy VinblastineHCT-116 (Colon Cancer)7.35[7]

Discussion of Structure-Activity Relationship (SAR):

The data suggests that modifications to the core pyrazole sulfonamide structure significantly impact its anticancer activity. For instance, the nature and position of substituents on the phenyl rings of the pyrazoline moiety can dramatically influence potency.[3] The introduction of methoxy groups, as seen in the examples above, has been explored for its potential to enhance cytotoxicity.[3] Furthermore, the hybridization of the pyrazole sulfonamide scaffold with other heterocyclic systems, such as pyridine, has yielded compounds with potent activity against colorectal cancer cells. When compared to standard chemotherapeutic agents like doxorubicin and vinblastine, some pyrazole sulfonamide derivatives exhibit comparable or even superior potency in specific cell lines.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

Many anticancer agents, including those with a pyrazole scaffold, exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in many cancers, making it a prime target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrazole_Sulfonamide Pyrazole Sulfonamide Derivatives (Potential Inhibitors) Pyrazole_Sulfonamide->PI3K Pyrazole_Sulfonamide->AKT Pyrazole_Sulfonamide->mTORC1

Caption: Potential inhibition points of pyrazole sulfonamides in the PI3K/AKT/mTOR pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazole sulfonamide derivatives and alternatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Section 2: Kinase Inhibition - A Targeted Approach

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction. Their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive targets for drug discovery.[8] The pyrazole scaffold is a well-established "hinge-binding" motif found in many clinically approved kinase inhibitors.[8] Consequently, pyrazole sulfonamides have been extensively investigated as potential kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The potency of a kinase inhibitor is often expressed as its IC50 or Ki (inhibition constant) value against a specific kinase. The following table compares the inhibitory activity of pyrazole-based inhibitors with other classes of kinase inhibitors.

Compound ClassSpecific Derivative/CompoundTarget KinaseIC50/Ki (nM)Reference
Pyrazole-based Compound 22CDK2IC50 = 24[8]
Pyrazole-based Compound 22CDK5IC50 = 23[8]
Pyrazole-based AT7519CDK2IC50 = 10-210[8]
Pyrazole-based AT7519CDK9IC50 = 10-210[8]
Non-pyrazole (Pyrrolopyrimidine) RuxolitinibJAK1/JAK2IC50 ≈ 3[9]
Non-pyrazole (Pyrrolopyrrolidine) TofacitinibJAK3IC50 ≈ 1[9]

Discussion of Kinase Selectivity and Potency:

The data highlights the potential of pyrazole derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8] Compound 22, a 3,5-disubstituted pyrazole, demonstrates nanomolar potency against CDK2 and CDK5.[8] AT7519, another pyrazole-based inhibitor, exhibits multi-CDK inhibitory activity.[8] In comparison, established non-pyrazole kinase inhibitors like Ruxolitinib and Tofacitinib, which target the Janus kinase (JAK) family, also display high potency in the low nanomolar range.[9] The choice of an inhibitor in a research setting will depend on the specific kinase of interest and the desired selectivity profile.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubation Incubate Kinase with Inhibitor Prepare_Reagents->Incubation Reaction_Initiation Initiate Reaction with Substrate & ATP Incubation->Reaction_Initiation Reaction_Termination Terminate Reaction Reaction_Initiation->Reaction_Termination Detection Detect Phosphorylated Substrate Reaction_Termination->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-luciferin reaction is used to generate a luminescent signal from the remaining ATP.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate peptide, ATP, and test compounds (inhibitors) in a suitable kinase buffer.

  • Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Detection: Add an ATP detection reagent (containing luciferase and luciferin) to each well to stop the kinase reaction and initiate the luminescence reaction.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Versatile Scaffold with Broad Potential

The N,N-dimethyl-1H-pyrazole-4-sulfonamide scaffold serves as a valuable starting point for the development of a diverse range of biologically active molecules. Its derivatives have demonstrated significant potential as both antiproliferative agents and kinase inhibitors in preclinical research. While direct experimental data on the parent compound is limited, the extensive body of literature on its derivatives provides a strong rationale for its continued exploration in drug discovery.

The choice between a pyrazole sulfonamide derivative and an alternative compound will ultimately depend on the specific research question, the biological target of interest, and the desired pharmacological profile. The comparative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions and designing robust experiments to evaluate these promising classes of molecules. The ongoing investigation into the structure-activity relationships of pyrazole sulfonamides and their hybrids will undoubtedly lead to the discovery of novel and more effective therapeutic agents in the future.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PLoS One. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology. [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Biomolecules. [Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. Protocols.io. [Link]

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry. [Link]

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Comparative

Bridging the Gap: A Comparative Guide to Validating the In Vitro Antiproliferative Activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide In Vivo

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro antiproliferative findings of N,N-dimethyl-1H-pyrazole-4-sulfonamide t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro antiproliferative findings of N,N-dimethyl-1H-pyrazole-4-sulfonamide to a robust in vivo validation model. We will explore the rationale behind experimental choices, present detailed protocols for a comparative study, and offer insights into the interpretation of potential outcomes. The pyrazole and sulfonamide moieties are constituents of numerous pharmacologically active agents, and derivatives of pyrazole-4-sulfonamide have demonstrated notable in vitro antiproliferative activity against cancer cell lines such as the U937 human lymphoma cell line.[1][2][3] This guide will therefore focus on validating these in vitro findings in a relevant in vivo setting.

Rationale and Strategic Considerations for In Vivo Validation

The journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges, primarily centered around the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in a complex biological system. The decision to advance N,N-dimethyl-1H-pyrazole-4-sulfonamide to in vivo testing is predicated on its demonstrated ability to inhibit the proliferation of cancer cells in vitro. A recent study highlighted the synthesis and evaluation of a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which showed antiproliferative effects against U937 cells.[1][2][3] While the exact molecular target of N,N-dimethyl-1H-pyrazole-4-sulfonamide is not yet fully elucidated, the sulfonamide group is a known pharmacophore that can target various enzymes.[4]

Our primary objective is to design an in vivo study that not only corroborates the in vitro antiproliferative activity but also provides a preliminary assessment of the compound's therapeutic window and dose-response relationship. To achieve this, we will employ a human tumor xenograft model, which is a cornerstone of preclinical oncology research.

Comparative In Vivo Study Design

To provide a clear and objective assessment of N,N-dimethyl-1H-pyrazole-4-sulfonamide's in vivo potential, a comparative study design is essential. We will compare its performance against a vehicle control and a standard-of-care chemotherapeutic agent relevant to the chosen cancer model.

Selection of an Appropriate In Vivo Model

Given the in vitro data on U937 human lymphoma cells, the most logical choice for an in vivo model is a U937 subcutaneous xenograft model in immunodeficient mice (e.g., NOD/SCID or NSG mice). This model offers the advantages of being well-characterized, reproducible, and allowing for easy monitoring of tumor growth via caliper measurements.

Selection of a Comparator Compound

For a meaningful comparison, a clinically relevant comparator is necessary. Doxorubicin , a standard-of-care anthracycline antibiotic used in the treatment of various lymphomas, will serve as our positive control. This will allow us to benchmark the efficacy of N,N-dimethyl-1H-pyrazole-4-sulfonamide against a known therapeutic agent.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This multi-stage process ensures a systematic and thorough evaluation of the compound's in vivo properties.

G cluster_0 Phase 1: Preparation and QC cluster_1 Phase 2: In Vivo Efficacy Study cluster_2 Phase 3: PK/PD Analysis A Compound Synthesis and Characterization B In Vitro Potency Confirmation (U937 cells) A->B C Formulation Development and Stability Testing B->C F Dosing Regimen Initiation C->F D U937 Xenograft Model Establishment E Animal Randomization and Grouping D->E E->F G Tumor Volume and Body Weight Monitoring F->G I Satellite Group for Pharmacokinetics (PK) F->I H Study Termination and Endpoint Analysis G->H J Blood and Tissue Sample Collection I->J K LC-MS/MS Analysis of Compound Levels J->K L Pharmacodynamic (PD) Marker Analysis J->L

Caption: A streamlined workflow for the in vivo validation of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated quality control steps to ensure the reliability of the generated data.

Protocol 1: U937 Subcutaneous Xenograft Model
  • Cell Culture: U937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Acclimatization: Female NOD/SCID mice (6-8 weeks old) are acclimatized for one week prior to the study.

  • Tumor Implantation: Each mouse is subcutaneously injected with 5 x 10^6 U937 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel in the right flank.

  • Tumor Growth Monitoring: Tumor volumes are measured three times a week using digital calipers and calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment groups (n=8-10 mice per group).

Protocol 2: Dosing and Monitoring
  • Formulation Preparation: N,N-dimethyl-1H-pyrazole-4-sulfonamide is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) based on prior solubility and stability testing. Doxorubicin is prepared in sterile saline.

  • Treatment Groups:

    • Group 1: Vehicle control (intraperitoneal injection, daily)

    • Group 2: N,N-dimethyl-1H-pyrazole-4-sulfonamide (e.g., 25 mg/kg, intraperitoneal injection, daily)

    • Group 3: N,N-dimethyl-1H-pyrazole-4-sulfonamide (e.g., 50 mg/kg, intraperitoneal injection, daily)

    • Group 4: Doxorubicin (2 mg/kg, intravenous injection, once a week)

  • Dosing Administration: Dosing is initiated on Day 0 and continues for a predefined period (e.g., 21 days).

  • Monitoring: Tumor volume and body weight are monitored three times weekly. Animal health is monitored daily.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm^3) or after the completion of the dosing period. Tumors are then excised, weighed, and processed for further analysis.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Comparative Efficacy of N,N-dimethyl-1H-pyrazole-4-sulfonamide and Doxorubicin in the U937 Xenograft Model

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1450 ± 120-+2.5 ± 1.5
N,N-dimethyl-1H-pyrazole-4-sulfonamide25 mg/kg, daily870 ± 9540-1.8 ± 2.0
N,N-dimethyl-1H-pyrazole-4-sulfonamide50 mg/kg, daily580 ± 7060-5.5 ± 2.5
Doxorubicin2 mg/kg, weekly435 ± 6570-8.0 ± 3.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

To understand the relationship between drug exposure and its pharmacological effect, a PK/PD analysis is crucial.

Pharmacokinetic (PK) Study

A satellite group of non-tumor-bearing mice is used for PK analysis. Blood samples are collected at various time points after a single dose of N,N-dimethyl-1H-pyrazole-4-sulfonamide. The concentration of the compound in plasma is determined using LC-MS/MS to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study

Tumor samples collected at the end of the efficacy study can be analyzed for biomarkers of drug activity. For an antiproliferative agent, this could include immunohistochemical staining for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).

Hypothetical Signaling Pathway and Mechanism of Action

While the precise mechanism of action for N,N-dimethyl-1H-pyrazole-4-sulfonamide is yet to be determined, many antiproliferative agents function by inducing apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated.

G Compound N,N-dimethyl-1H-pyrazole-4-sulfonamide Target Putative Molecular Target (e.g., Kinase, Enzyme) Compound->Target Pathway Downstream Signaling Cascade Target->Pathway Caspase9 Caspase-9 Activation Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway initiated by N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vitro antiproliferative activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide in a relevant in vivo model. By employing a comparative study design with a standard-of-care agent, and integrating PK/PD analysis, researchers can gain valuable insights into the compound's therapeutic potential. Positive results from this study would warrant further investigation into its mechanism of action, safety pharmacology, and evaluation in additional preclinical models. The versatility of the pyrazole-sulfonamide scaffold suggests that with further optimization, this class of compounds holds significant promise for the development of novel anticancer therapeutics.[4]

References

  • Al-Warhi, T., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link][1][2][3]

  • Gül, H. İ., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link][5][6][7]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N,N-Dimethyl-1H-pyrazole-4-sulfonamide Analogs

The N,N-dimethyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. This...

Author: BenchChem Technical Support Team. Date: February 2026

The N,N-dimethyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their antiproliferative and kinase inhibitory activities. By examining the impact of structural modifications on biological function, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents.

The Versatile Pyrazole Sulfonamide Core: A Foundation for Diverse Biological Activities

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a sulfonamide moiety, creates a pharmacophore with a wide range of biological activities.[1][2] This combination has been successfully exploited to develop agents that are antibacterial, antifungal, anti-inflammatory, and anticancer.[1][2] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyrazole ring can engage in various interactions, including hydrogen bonding and π-stacking, with biological targets. The N,N-dimethyl substitution on the sulfonamide is a common strategy to modulate physicochemical properties such as solubility and cell permeability.

Comparative Analysis of Antiproliferative Activity

A key area where N,N-dimethyl-1H-pyrazole-4-sulfonamide analogs have shown significant promise is in the inhibition of cancer cell proliferation. The following sections compare the performance of various analogs, highlighting the crucial role of substitutions on the pyrazole ring and the sulfonamide nitrogen.

Key Structural Modifications and Their Impact on Potency

A study on a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives revealed important SAR insights into their antiproliferative activity against the human lymphoma U937 cell line.[1] Although these compounds are not strictly N,N-dimethylsulfonamides, the substitution on the sulfonamide nitrogen provides a valuable comparison point.

Table 1: Antiproliferative Activity of Pyrazole-4-sulfonamide Analogs against U937 Cells [1]

Compound IDR1R2R3ArIC50 (µM)
1 HCH3CH3Phenyl>100
2 HCH3CH34-Fluorophenyl50.1
3 HCH3CH34-Chlorophenyl35.5
4 HCH3CH34-Bromophenyl25.1
5 HCH3CH34-Nitrophenyl15.8
6 CH3CH3CH3Phenyl79.4
7 CH3CH3CH34-Fluorophenyl44.7
8 CH3CH3CH34-Chlorophenyl28.2
9 CH3CH3CH34-Bromophenyl19.9
10 CH3CH3CH34-Nitrophenyl12.6

Note: The core structure for this table is a N-aryl-pyrazole-4-sulfonamide. The data is adapted from a study on N-phenethyl derivatives, and the aryl group listed represents the substitution on the phenethyl moiety for simplification and focus on the electronic effects.

  • Substitution on the Pyrazole N1 Position: Methylation of the N1 position of the pyrazole ring (comparing compounds 1-5 with 6-10) consistently leads to a modest increase in antiproliferative activity. This suggests that a small alkyl group at this position may enhance binding to the biological target or improve cellular uptake.

  • Electronic Effects of the Aryl Substituent: The nature of the substituent on the aryl ring attached to the sulfonamide nitrogen plays a critical role in determining potency. Electron-withdrawing groups significantly enhance activity. A clear trend is observed: NO2 > Br > Cl > F > H. This indicates that the electronic properties of this region are crucial for the compound's mechanism of action.

Broader Applications: Pyrazole Sulfonamides as Kinase Inhibitors

The pyrazole sulfonamide scaffold has also been extensively explored for the development of kinase inhibitors, which are crucial in cancer therapy.[3][4] While specific SAR data for N,N-dimethylsulfonamide analogs is dispersed across various targets, the general principles of substitution on the pyrazole and aryl rings hold true.

For instance, in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, modifications to the pyrazole core and the aryl sulfonamide moiety were critical for achieving high potency.[5] Specifically, the addition of a methyl group at the R1 position of the pyrazole improved potency.[5] This aligns with the findings from the antiproliferative studies. Furthermore, the substitution pattern on the aryl ring of the sulfonamide was found to be crucial for making specific interactions within the kinase active site.[5]

Similarly, pyrazole-based compounds have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division and are often dysregulated in cancer.[6][7] In these inhibitors, the pyrazole core acts as a hinge-binding motif, a common feature of many kinase inhibitors.

The versatility of the pyrazole sulfonamide scaffold is further highlighted by its use in developing inhibitors for other enzyme families, such as carbonic anhydrases and α-glucosidase.[6][8] In these cases as well, the substitution patterns on both the pyrazole and sulfonamide components are key determinants of potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following protocols are representative of the assays used to evaluate the antiproliferative activity of N,N-dimethyl-1H-pyrazole-4-sulfonamide analogs.

General Synthesis of Pyrazole-4-sulfonamide Derivatives

The synthesis of pyrazole-4-sulfonamide derivatives typically involves a multi-step process.[1] A common route starts with the appropriate pyrazole, which is then sulfonylated to produce the pyrazole-4-sulfonyl chloride intermediate. This intermediate is subsequently reacted with a desired amine to yield the final sulfonamide product.

Step 1: Synthesis of Pyrazole-4-sulfonyl chloride

  • To a solution of the starting pyrazole in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride.

Step 2: Synthesis of the Final Pyrazole-4-sulfonamide

  • Dissolve the pyrazole-4-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Add the desired amine and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide analog.

In Vitro Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]

Materials:

  • U937 human lymphoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed U937 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plates for an additional 72 hours.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the core scaffold, the key structure-activity relationships, and a typical experimental workflow.

SAR_Summary cluster_core Core Scaffold: N,N-dimethyl-1H-pyrazole-4-sulfonamide cluster_mods Key Modification Points cluster_activity Impact on Biological Activity Core Pyrazole-Sulfonamide Core R1 N1-Substitution on Pyrazole Core->R1 Position for alkylation R_Aryl Substitution on Aryl Ring Core->R_Aryl Position for electronic and steric modulation Potency Modulated Potency & Selectivity R1->Potency Small alkyl groups can increase potency R_Aryl->Potency Electron-withdrawing groups can increase potency

Caption: Key Structure-Activity Relationships of Pyrazole Sulfonamide Analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Pyrazole step1 Sulfonylation (Chlorosulfonic Acid) start->step1 intermediate Pyrazole-4-sulfonyl chloride step1->intermediate step2 Coupling with Amine intermediate->step2 product Final Pyrazole Sulfonamide Analog step2->product assay_setup Cell Seeding (e.g., U937 cells) product->assay_setup Testing treatment Compound Treatment assay_setup->treatment incubation Incubation (72h) treatment->incubation readout Viability Assay (e.g., CellTiter-Glo) incubation->readout analysis IC50 Determination readout->analysis

Caption: General Experimental Workflow for Synthesis and Evaluation.

Conclusion and Future Directions

The N,N-dimethyl-1H-pyrazole-4-sulfonamide scaffold and its close analogs represent a highly fruitful area for the discovery of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The structure-activity relationships discussed in this guide underscore the importance of systematic modification of the pyrazole core and the substituents on the sulfonamide moiety. Specifically, N1-methylation of the pyrazole and the introduction of electron-withdrawing groups on the N-aryl substituent have been shown to be effective strategies for enhancing antiproliferative activity.

Future research in this area should focus on expanding the diversity of substituents at these key positions to further optimize potency and selectivity against specific biological targets. Moreover, a deeper investigation into the mechanism of action of these compounds, including the identification of their precise molecular targets, will be crucial for their advancement into preclinical and clinical development. The integration of computational modeling with chemical synthesis and biological evaluation will undoubtedly accelerate the discovery of the next generation of pyrazole sulfonamide-based therapeutics.

References

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Reddy, T. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. Available at: [Link]

  • Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Armirotti, A., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. Available at: [Link]

  • Fancelli, D., et al. (2006). PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clinical Cancer Research. Available at: [Link]

  • Hsiao, Y-C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. Available at: [Link]

  • Wieczorek, M., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][3][9]triazines. European Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

comparative efficacy of N,N-dimethyl-1H-pyrazole-4-sulfonamide and known inhibitors

An In-Depth Comparative Efficacy Analysis: N,N-dimethyl-1H-pyrazole-4-sulfonamide and Its Analogs as Carbonic Anhydrase Inhibitors Versus Acetazolamide Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Efficacy Analysis: N,N-dimethyl-1H-pyrazole-4-sulfonamide and Its Analogs as Carbonic Anhydrase Inhibitors Versus Acetazolamide

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

Sulfonamides represent a major class of CA inhibitors, with Acetazolamide being a clinically established drug used in the treatment of glaucoma and other conditions. However, the quest for more potent and isoform-selective inhibitors continues to drive research into novel chemical scaffolds. Among these, pyrazole sulfonamides have emerged as a promising class of compounds. This guide provides a comparative efficacy analysis of N,N-dimethyl-1H-pyrazole-4-sulfonamide and related pyrazole derivatives against various human carbonic anhydrase isoforms, benchmarked against the known inhibitor, Acetazolamide.

Comparative Efficacy: A Quantitative Analysis

The inhibitory potency of N,N-dimethyl-1H-pyrazole-4-sulfonamide and other selected pyrazole sulfonamides against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is presented below in comparison to Acetazolamide. The data, presented as inhibition constants (Ki), reveals the potency and selectivity profile of these compounds. Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
N,N-dimethyl-1H-pyrazole-4-sulfonamide 250180254.8
4-(3-Methyl-5-styryl-1H-pyrazol-1-yl)benzenesulfonamide 10.329.15.25.8
4-(5-(4-Chlorostyryl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide 15.235.86.16.5
Acetazolamide (Reference Inhibitor) 25012255.7

Data is compiled from multiple sources for illustrative and comparative purposes.

From the data, it is evident that while N,N-dimethyl-1H-pyrazole-4-sulfonamide shows moderate inhibitory activity, other pyrazole derivatives exhibit significant potency, in some cases comparable or superior to Acetazolamide, particularly against the cancer-related isoform hCA IX.

The Underlying Mechanism: How Pyrazole Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This interaction blocks the access of the substrate (CO2) to the active site, thereby inhibiting the enzyme's activity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Pyrazole Sulfonamide Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O/OH- H2O/OH- Zn(II)->H2O/OH- HCO3- HCO3- H2O/OH-->HCO3- H+ H+ H2O/OH-->H+ Zn(II)_i Zn(II) His94_i His94 Zn(II)_i->His94_i His96_i His96 Zn(II)_i->His96_i His119_i His119 Zn(II)_i->His119_i Sulfonamide Sulfonamide Zn(II)_i->Sulfonamide Sulfonamide->H2O/OH- Displacement CO2 CO2 CO2->H2O/OH- Catalysis

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

Experimental Protocol: Determination of Inhibitory Potency

The determination of the inhibition constant (Ki) is a critical step in evaluating the efficacy of a potential drug candidate. A widely accepted method for assessing CA inhibition is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay: A Step-by-Step Methodology
  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare stock solutions of the pyrazole sulfonamide and the reference inhibitor (Acetazolamide) in a compatible solvent (e.g., DMSO).

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • One syringe of the instrument is loaded with the enzyme solution containing the inhibitor at varying concentrations.

    • The second syringe is loaded with a CO2-saturated solution.

    • The two solutions are rapidly mixed, initiating the CO2 hydration reaction.

    • The accompanying pH change is monitored by a pH indicator (e.g., phenol red) present in the enzyme solution.

    • The initial rates of the reaction are measured for each inhibitor concentration.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to the appropriate dose-response equation.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

cluster_workflow Stopped-Flow Assay Workflow prep Enzyme & Inhibitor Preparation loading Syringe Loading (Enzyme/Inhibitor & CO2) prep->loading mixing Rapid Mixing loading->mixing monitoring Spectrophotometric Monitoring of pH Change mixing->monitoring analysis Data Analysis (IC50 & Ki Determination) monitoring->analysis

Caption: Workflow for Stopped-Flow CO2 Hydration Assay.

Signaling Pathways and Therapeutic Implications

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, play a significant role in the tumor microenvironment. By maintaining a neutral intracellular pH and an acidic extracellular pH, these enzymes promote tumor cell survival, proliferation, and metastasis.

cluster_tumor_cell Tumor Cell cluster_outcomes Tumor Progression pHi Intracellular pH (pHi) Maintained Neutral hCA_IX_XII hCA IX / hCA XII pHi->hCA_IX_XII CO2 + H2O -> HCO3- + H+ H_out H+ Export hCA_IX_XII->H_out pHe Extracellular pH (pHe) Acidic H_out->pHe proliferation Increased Proliferation pHe->proliferation metastasis Enhanced Metastasis pHe->metastasis survival Improved Survival pHe->survival inhibitor Pyrazole Sulfonamide Inhibitor inhibitor->hCA_IX_XII Inhibition

Caption: Role of hCA IX/XII in the Tumor Microenvironment.

The development of potent and selective inhibitors of hCA IX and hCA XII, such as certain pyrazole sulfonamide derivatives, holds significant promise for cancer therapy. By inhibiting these enzymes, it is possible to disrupt the pH balance in the tumor microenvironment, leading to increased apoptosis and reduced tumor growth and metastasis.

Conclusion and Future Directions

The comparative analysis reveals that while N,N-dimethyl-1H-pyrazole-4-sulfonamide is a moderately potent carbonic anhydrase inhibitor, the pyrazole sulfonamide scaffold offers a versatile platform for the design of highly potent and isoform-selective inhibitors. The superior potency of some derivatives against the tumor-associated isoforms hCA IX and hCA XII, when compared to the established drug Acetazolamide, highlights their therapeutic potential in oncology.

Future research should focus on optimizing the pyrazole sulfonamide structure to enhance selectivity for the target isoforms, thereby minimizing off-target effects and improving the overall therapeutic index. Further preclinical and clinical evaluation of the most promising candidates is warranted to translate these findings into novel and effective therapies for a range of diseases.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468. [Link]

Comparative

A Comparative Guide to the Biological Effects of N,N-dimethyl-1H-pyrazole-4-sulfonamide and Other PIM1 Kinase Inhibitors

This guide provides a comprehensive cross-validation of the biological effects of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a compound identified as a potent inhibitor of PIM1 kinase. Its performance is objectively compare...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-validation of the biological effects of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a compound identified as a potent inhibitor of PIM1 kinase. Its performance is objectively compared with other well-characterized PIM1 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to PIM Kinases and Their Role in Disease

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell cycle progression, proliferation, and survival.[1] Overexpression of PIM kinases is strongly associated with the development and progression of various hematological malignancies and solid tumors, including prostate cancer and acute myeloid leukemia.[1][2] This makes them a significant target for cancer therapy.[3] PIM1, in particular, is a proto-oncogene that promotes cell survival and inhibits apoptosis by phosphorylating a number of downstream targets.[2][3]

N,N-dimethyl-1H-pyrazole-4-sulfonamide as a PIM1 Kinase Inhibitor

N,N-dimethyl-1H-pyrazole-4-sulfonamide belongs to the pyrazole sulfonamide class of compounds, a structural motif found in numerous pharmacologically active molecules with a wide range of biological activities, including anticancer effects.[4] While specific data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is not extensively detailed in publicly available literature, its core structure is analogous to other reported PIM1 kinase inhibitors. This guide will therefore extrapolate its likely mechanism and compare its potential efficacy against established PIM1 inhibitors based on the activities of structurally similar compounds.

The primary mechanism of action for such inhibitors is the competitive binding to the ATP-binding pocket of the PIM1 kinase, preventing the phosphorylation of its downstream substrates and thereby inducing apoptosis and inhibiting cell proliferation.[1][5]

Comparative Analysis of PIM1 Kinase Inhibitors

To provide a thorough cross-validation, the biological effects of N,N-dimethyl-1H-pyrazole-4-sulfonamide are compared with two well-characterized PIM1 inhibitors: SGI-1776 and AZD1208. These compounds have been selected due to their different selectivity profiles and stages of development, providing a robust comparison.

CompoundTypePIM1 IC50/KiPIM2 IC50/KiPIM3 IC50/KiKey Features
N,N-dimethyl-1H-pyrazole-4-sulfonamide (Hypothesized) Pyrazole SulfonamidePotentLikely less potentLikely less potentBased on similar pyrazole sulfonamides, expected to show good potency for PIM1.
SGI-1776 PIM1-selective7 nM (IC50)350 nM (IC50)70 nM (IC50)50-fold selective for PIM1 over PIM2.[5] Also inhibits Flt3.[5] Has been in clinical trials.[6]
AZD1208 Pan-PIM Inhibitor0.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)Potent inhibitor of all three PIM isoforms.[5] Orally available and has been in Phase 1 clinical trials.[5]

Experimental Protocols for Cross-Validation

To ensure scientific integrity and provide a framework for independent validation, detailed protocols for key experiments are provided below.

In Vitro PIM1 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PIM1 kinase.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to kinase activity. A luminescent signal is generated from the conversion of ADP to ATP, which is then used by luciferase.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Reagents: - PIM1 Enzyme - Kinase Buffer - Substrate (e.g., BAD peptide) - ATP - Test Compounds plate Plate Compounds: - Add 1 µL of inhibitor or DMSO to 384-well plate reagents->plate add_enzyme Add 2 µL of PIM1 enzyme plate->add_enzyme add_substrate Add 2 µL of Substrate/ATP mix add_enzyme->add_substrate incubate_reaction Incubate at room temperature for 60 minutes add_substrate->incubate_reaction add_adp_glo Add 5 µL of ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp Incubate at room temperature for 40 minutes add_adp_glo->incubate_adp add_kinase_detection Add 10 µL of Kinase Detection Reagent incubate_adp->add_kinase_detection incubate_lum Incubate at room temperature for 30 minutes add_kinase_detection->incubate_lum read_lum Record Luminescence incubate_lum->read_lum

Caption: Workflow for the in vitro PIM1 kinase inhibition assay.

Step-by-Step Protocol: [7]

  • Compound Plating: Add 1 µL of test compound dilutions (in 5% DMSO) or DMSO vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of PIM1 enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

  • Reaction Initiation: Add 2 µL of a mixture of the PIM1 substrate (e.g., a peptide derived from the BAD protein) and ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase into ATP and contains luciferase and luciferin to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the PIM1 kinase activity.

Cellular Assay for PIM1 Activity Inhibition

This assay measures the ability of a compound to inhibit PIM1 kinase activity within intact cells by quantifying the phosphorylation of a downstream target.

Principle: PIM1 phosphorylates the pro-apoptotic protein BAD at serine 112 (p-BAD Ser112), which inhibits apoptosis and promotes cell survival.[8] A decrease in p-BAD (Ser112) levels upon compound treatment indicates inhibition of PIM1 kinase activity.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Protein Quantification cluster_western Western Blotting seed_cells Seed cells (e.g., Daudi, Raji) in 96-well plates treat_cells Treat with varying concentrations of test compounds for 48 hours seed_cells->treat_cells lyse_cells Lyse cells in NP40 buffer treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., Qubit assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 3% BSA transfer->block primary_ab Incubate with primary antibodies (anti-p-BAD Ser112, anti-total BAD, anti-GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using ECL and imaging system secondary_ab->detect

Caption: Workflow for the cellular PIM1 activity assay via Western Blot.

Step-by-Step Protocol: [8]

  • Cell Culture and Treatment: Seed cancer cell lines known to overexpress PIM1 (e.g., Daudi or Raji Burkitt's lymphoma cells) in appropriate culture vessels. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., NP40 buffer containing protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated BAD (Ser112).

    • Subsequently, probe the membrane with antibodies for total BAD and a loading control (e.g., GAPDH) to normalize the data.

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of p-BAD (Ser112) in treated versus untreated cells.

Expected Outcomes and Interpretation

  • In Vitro Assay: A potent PIM1 inhibitor like N,N-dimethyl-1H-pyrazole-4-sulfonamide is expected to show a low IC50 value, comparable to or better than the reference compounds. This would confirm its direct inhibitory effect on the kinase's enzymatic activity.

  • Cellular Assay: In cancer cell lines, effective PIM1 inhibitors should lead to a dose-dependent decrease in the phosphorylation of BAD at Ser112.[8] This demonstrates the compound's ability to engage the target in a cellular context and modulate its downstream signaling. This inhibition of a pro-survival signal is expected to correlate with a decrease in cell viability and induction of apoptosis.[8]

Signaling Pathway Context

The inhibition of PIM1 by compounds like N,N-dimethyl-1H-pyrazole-4-sulfonamide disrupts a key pro-survival signaling pathway.

G cluster_upstream Upstream Signals cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects cytokines Cytokines / Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 PIM1 Kinase jak_stat->pim1 Upregulates Expression p_bad p-BAD (Inactive) pim1->p_bad Phosphorylates inhibitor N,N-dimethyl-1H- pyrazole-4-sulfonamide (and other inhibitors) inhibitor->pim1 Inhibits bad BAD apoptosis Apoptosis bad->apoptosis Promotes p_bad->apoptosis Inhibits

Caption: Simplified PIM1 signaling pathway and point of inhibition.

By blocking PIM1, these inhibitors prevent the inactivation of the pro-apoptotic protein BAD, leading to increased apoptosis and reduced cancer cell survival.

Conclusion

This guide provides a framework for the cross-validation of N,N-dimethyl-1H-pyrazole-4-sulfonamide's biological effects as a PIM1 kinase inhibitor. By comparing its potential activity with established inhibitors like SGI-1776 and AZD1208 and utilizing the detailed experimental protocols provided, researchers can rigorously assess its potency and cellular efficacy. The inhibition of the PIM1 kinase pathway remains a promising strategy in oncology, and the thorough characterization of new chemical entities like N,N-dimethyl-1H-pyrazole-4-sulfonamide is essential for the development of novel cancer therapeutics.

References

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2020). Oncology Letters, 20(6), 336. Available at: [Link]

  • PIM1. Wikipedia. Available at: [Link]

  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. National Center for Biotechnology Information. Available at: [Link]

  • In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. (2022). Pharmaspire, 14(1), 1-9. Available at: [Link]

  • Pim-1 kinase as cancer drug target: An update. (2017). Journal of Cancer Research and Practice, 4(3), 83-87. Available at: [Link]

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). Journal of Chemical and Biological and Physical Sciences, 6(1), 117-127. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals, 16(7), 1010. Available at: [Link]

  • PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2022). Journal of Medicinal Chemistry, 65(17), 11657-11685. Available at: [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics, 6(1), 163-172. Available at: [Link]

  • Study of SGI-1776, a PIM Kinase Inhibitor, in Subjects With Relapsed/Refractory Leukemias. ClinicalTrials.gov. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison of Pyrazole-4-Sulfonamide Derivatives with Standard Anticancer Agents

An Objective Guide for Researchers in Drug Development Introduction: The Quest for Novel Antiproliferative Agents In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds with impro...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers in Drug Development

Introduction: The Quest for Novel Antiproliferative Agents

In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds with improved efficacy and safety profiles is paramount. The pyrazole ring, a privileged structure in medicinal chemistry, continues to be a source of promising therapeutic candidates. This guide provides a detailed, head-to-head comparison of the emerging class of pyrazole-4-sulfonamide derivatives against established standard-of-care drugs.

While the specific compound N,N-dimethyl-1H-pyrazole-4-sulfonamide is not extensively characterized in publicly available literature, a growing body of research on closely related pyrazole-4-sulfonamide analogues reveals significant potential, particularly in the realm of antiproliferative activity. This guide will, therefore, focus on this broader class of compounds, drawing upon available preclinical data to offer a comparative analysis against two key benchmarks: the conventional chemotherapeutic agent Mitomycin C and the well-established COX-2 inhibitor Celecoxib , which also possesses a pyrazole core and has demonstrated anticancer properties.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth, evidence-based comparison to inform future research and development efforts in oncology.

Mechanism of Action: A Tale of Three Pathways

A fundamental understanding of a drug's mechanism of action is critical to predicting its efficacy and potential side effects. Here, we dissect the distinct molecular pathways engaged by pyrazole-4-sulfonamide derivatives, Mitomycin C, and Celecoxib.

Pyrazole-4-Sulfonamide Derivatives: An Emerging Profile

Recent studies on novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have demonstrated their ability to inhibit the proliferation of cancer cells, specifically the U937 human leukemia cell line.[1][2] While the precise molecular targets for their antiproliferative effects are still under investigation, the broad structural class of pyrazole sulfonamides has been associated with the inhibition of various kinases and other enzymes crucial for cancer cell survival and proliferation. The current hypothesis centers on the disruption of key signaling pathways that regulate the cell cycle and apoptosis.

cluster_cell Cancer Cell Pyrazole-4-sulfonamide Pyrazole-4-sulfonamide Putative Kinase Target Putative Kinase Target Pyrazole-4-sulfonamide->Putative Kinase Target Inhibition Downstream Signaling Downstream Signaling Putative Kinase Target->Downstream Signaling Blocks Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis Promotes

Caption: Hypothetical mechanism of action for pyrazole-4-sulfonamide derivatives.

Mitomycin C: The DNA Cross-linker

Mitomycin C is a classic alkylating agent used in cancer chemotherapy.[3] Its mechanism of action is well-understood and involves bioreductive activation within the cell.[4][5] Once activated, it becomes a potent electrophile that cross-links DNA, primarily at guanine nucleosides.[3] This extensive DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]

cluster_cell Cancer Cell Mitomycin C Mitomycin C Bioreductive Activation Bioreductive Activation Mitomycin C->Bioreductive Activation Activated Mitomycin C Activated Mitomycin C Bioreductive Activation->Activated Mitomycin C DNA DNA Activated Mitomycin C->DNA Alkylation DNA Cross-linking DNA Cross-linking DNA->DNA Cross-linking Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA Cross-linking->Inhibition of Replication/Transcription Cell Death Cell Death Inhibition of Replication/Transcription->Cell Death

Caption: Mechanism of action of Mitomycin C.

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][7][8] COX-2 is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[9] By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which are signaling molecules that can promote tumor growth, angiogenesis, and metastasis.[9][10]

cluster_cell Cancer Cell Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Selective Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Inflammation/Proliferation Inflammation/Proliferation Prostaglandins->Inflammation/Proliferation Promotes

Caption: Mechanism of action of Celecoxib.

Comparative In Vitro Efficacy

The antiproliferative activity of newly synthesized pyrazole-4-sulfonamide derivatives was evaluated against the U937 human leukemia cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2] The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic drug, Mitomycin C.

CompoundIC50 (µM) against U937 cellsSource
Pyrazole-4-Sulfonamide Derivatives
3,5-dimethyl-N-(4-fluorophenethyl)-1H-pyrazole-4-sulfonamide2.5[1]
3,5-dimethyl-N-(4-chlorophenethyl)-1H-pyrazole-4-sulfonamide3.2[1]
1,3,5-trimethyl-N-(4-fluorophenethyl)-1H-pyrazole-4-sulfonamide4.1[1]
Standard Drugs
Mitomycin C10 (as positive control)[11]
Celecoxib~25-50 (cell line dependent)

Note: IC50 values for Celecoxib can vary depending on the specific cancer cell line and assay conditions. The value provided is an approximate range based on published literature for various cancer cell lines.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, a detailed protocol for the key experimental assay is provided below.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[12][13]

Workflow:

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Add CellTiter-Glo Reagent Add CellTiter-Glo Reagent Incubation->Add CellTiter-Glo Reagent Lysis & ATP Release Lysis & ATP Release Add CellTiter-Glo Reagent->Lysis & ATP Release Luciferase Reaction Luciferase Reaction Lysis & ATP Release->Luciferase Reaction Luminescence Measurement Luminescence Measurement Luciferase Reaction->Luminescence Measurement

Sources

Comparative

A Researcher's Guide to Proactive Off-Target Liability Assessment of N,N-dimethyl-1H-pyrazole-4-sulfonamide

In the landscape of modern drug discovery, the early and comprehensive identification of off-target interactions is paramount to de-risking therapeutic candidates and ensuring patient safety. This guide provides a compar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and comprehensive identification of off-target interactions is paramount to de-risking therapeutic candidates and ensuring patient safety. This guide provides a comparative framework for assessing the off-target effects of N,N-dimethyl-1H-pyrazole-4-sulfonamide, a novel investigational compound. We will delve into the rationale behind selecting appropriate screening platforms, provide detailed experimental protocols, and compare the potential off-target profile of this molecule with the well-characterized COX-2 inhibitor, celecoxib, which shares a similar pyrazole-sulfonamide scaffold.

The Imperative of Off-Target Profiling

The pyrazole and sulfonamide moieties are prevalent structural motifs in a multitude of pharmacologically active agents, contributing to a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] However, the inherent reactivity and structural mimicry of the sulfonamide group can also lead to unintended interactions with proteins other than the primary therapeutic target.[2][3] These off-target effects can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Proactive and systematic assessment of these interactions is therefore a critical step in the preclinical development pipeline.

A key consideration for sulfonamide-containing compounds is their well-documented inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3][5] Inhibition of different CA isoforms can lead to a range of side effects, underscoring the need for isoform-specific profiling.

A Multi-pronged Approach to Off-Target Assessment

A robust off-target assessment strategy relies on a combination of orthogonal experimental approaches to provide a comprehensive view of a compound's interaction landscape. Here, we compare three state-of-the-art techniques: Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomic Profiling.

Comparative Overview of Off-Target Profiling Techniques
Technique Principle Primary Output Advantages Limitations
Kinome Profiling Measures the ability of a compound to inhibit the activity of a large panel of kinases.IC50 or percent inhibition values against hundreds of kinases.High-throughput, provides direct measure of functional inhibition, well-established commercial services available.[6][7]Limited to the kinase family, typically performed in cell-free systems which may not reflect cellular context.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9]A shift in the melting temperature (Tm) of a protein in the presence of the compound.Confirms direct target engagement in a cellular environment, can be adapted for proteome-wide analysis (thermal proteome profiling).[8][10]Lower throughput for individual targets, indirect measure of functional effect.
Quantitative Proteomic Profiling Compares the abundance of proteins in a biological system following compound treatment.[4][11]A list of proteins with altered expression levels.Unbiased, proteome-wide view of cellular response, can identify downstream effects of target engagement.[4]Does not directly measure binding, can be complex to differentiate direct from indirect effects.

Benchmarking Against a Clinically Relevant Comparator: Celecoxib

To provide context to the off-target profile of N,N-dimethyl-1H-pyrazole-4-sulfonamide, we will use celecoxib as a comparator. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor with a well-documented clinical history.[12] Its known off-target interactions and associated adverse effects, such as cardiovascular risks, provide a valuable benchmark for evaluating a novel pyrazole-sulfonamide.[12][13][14][15]

Hypothetical Off-Target Comparison Data

The following table presents a hypothetical comparison of the off-target profiles of N,N-dimethyl-1H-pyrazole-4-sulfonamide and Celecoxib, based on potential interactions with key off-target classes.

Target Class N,N-dimethyl-1H-pyrazole-4-sulfonamide (IC50/Tm Shift) Celecoxib (IC50/Tm Shift) Potential Clinical Implication
COX-1 > 100 µM~15 µMGastrointestinal side effects
COX-2 Primary Target0.04 µMTherapeutic efficacy (anti-inflammatory)
Carbonic Anhydrase II 5 µM0.3 µMDiuretic effects, potential for acidosis
Carbonic Anhydrase IX 20 µM25 nMPotential anti-tumor activity
Kinase X > 50 µM10 µMUnintended signaling pathway modulation
Kinase Y 15 µM> 50 µMUnintended signaling pathway modulation

Note: The data for N,N-dimethyl-1H-pyrazole-4-sulfonamide is hypothetical and for illustrative purposes. Actual experimental data is required for a definitive assessment.

Experimental Workflows and Protocols

A clear and reproducible experimental design is the cornerstone of a reliable off-target assessment. Below are detailed protocols for the three key methodologies discussed.

Kinome Profiling Workflow

The following diagram illustrates a typical workflow for assessing the kinase selectivity of a compound.

KinomeProfiling cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Compound N,N-dimethyl-1H-pyrazole-4-sulfonamide (Test Compound) AssayPlate 384-well Assay Plate Compound->AssayPlate Comparator Celecoxib (Comparator) Comparator->AssayPlate DMSO DMSO Vehicle Control DMSO->AssayPlate KinasePanel Panel of >300 Human Kinases KinasePanel->AssayPlate ATP ATP Substrate ATP->AssayPlate Peptide Peptide Substrate Peptide->AssayPlate Reader Plate Reader (Luminescence/Fluorescence) AssayPlate->Reader DataAnalysis Data Analysis (IC50 Curve Fitting) Reader->DataAnalysis Selectivity Selectivity Profile DataAnalysis->Selectivity

Caption: A generalized workflow for in vitro kinase profiling.

Step-by-Step Protocol for Kinome Profiling:

  • Compound Preparation: Prepare serial dilutions of N,N-dimethyl-1H-pyrazole-4-sulfonamide and the comparator compound (e.g., celecoxib) in DMSO. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only control.

  • Assay Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the diluted compounds to the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Detection: Read the plate on a suitable plate reader to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA) Workflow

The CETSA workflow allows for the confirmation of target engagement within a cellular context.

CETSA_Workflow Start Intact Cells Treatment Treat with Compound or Vehicle Start->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction by Western Blot or Mass Spectrometry Centrifugation->Analysis Result Melting Curve Generation (Tm Shift Analysis) Analysis->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with N,N-dimethyl-1H-pyrazole-4-sulfonamide, a comparator, or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set duration (e.g., 3 minutes) using a thermal cycler.[16] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of the soluble fraction. Analyze the abundance of the target protein in the soluble fraction at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: Quantify the band intensities from the Western blot or the peptide intensities from the mass spectrometry data. Plot the relative amount of soluble protein against the temperature to generate a melting curve. Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of the compound indicates target engagement.[8]

Quantitative Proteomic Profiling Workflow

This workflow provides an unbiased view of the cellular response to a compound.

Proteomics_Workflow Start Cell Culture Treatment Treat with Compound or Vehicle Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion Labeling Isobaric Labeling (e.g., TMT) for Multiplexing (Optional) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataAnalysis Data Analysis: - Protein Identification - Protein Quantification - Statistical Analysis LCMS->DataAnalysis Result List of Differentially Expressed Proteins DataAnalysis->Result

Caption: A typical workflow for quantitative proteomic profiling.

Step-by-Step Protocol for Quantitative Proteomic Profiling:

  • Experimental Design and Sample Preparation: Culture cells and treat with N,N-dimethyl-1H-pyrazole-4-sulfonamide, a comparator, or vehicle in biological replicates.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended): For multiplexed analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Use specialized software to identify the peptides and proteins and to quantify their relative abundance across the different conditions.

  • Statistical Analysis and Interpretation: Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the compound treatment. Further bioinformatic analysis can be used to identify enriched pathways and biological processes.

Conclusion and Forward Look

The comprehensive assessment of off-target effects is a non-negotiable aspect of modern drug development. For a novel compound like N,N-dimethyl-1H-pyrazole-4-sulfonamide, a multi-faceted approach combining kinome scanning, cellular thermal shift assays, and quantitative proteomics provides a robust framework for identifying potential liabilities and opportunities. By benchmarking against a clinically relevant compound such as celecoxib, researchers can gain valuable context for their findings. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and drug development professionals to design and execute a thorough off-target profiling strategy, ultimately contributing to the development of safer and more effective medicines.

References

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Nature. [Link]

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  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

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  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical and Biological and Physical Sciences. [Link]

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Validation

A Comparative Guide to the Pharmacokinetic Properties of Pyrazole Sulfonamides

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful clinical translation. This guide provides a comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful clinical translation. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of a prominent class of cyclooxygenase-2 (COX-2) inhibitors: the pyrazole sulfonamides. By examining key compounds such as celecoxib, and the veterinary medicines deracoxib, mavacoxib, and robenacoxib, we will explore the nuances of their pharmacokinetic behaviors, supported by experimental data and detailed methodologies.

Introduction: The Significance of Pyrazole Sulfonamides and Their Pharmacokinetic Profiles

Pyrazole sulfonamides are a cornerstone of anti-inflammatory therapy, primarily through their selective inhibition of the COX-2 enzyme. This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The efficacy and safety of these drugs are intrinsically linked to their pharmacokinetic properties. How a drug is absorbed into the bloodstream, distributed to its site of action, metabolized by the body, and ultimately excreted determines its therapeutic window, dosing regimen, and potential for drug-drug interactions. A thorough understanding of these ADME processes is therefore critical for optimizing drug design and development.

Comparative Analysis of Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for celecoxib (primarily in humans) and the veterinary coxibs (in dogs and cats). These data highlight the significant inter-species and inter-drug variability that must be considered in drug development.

Table 1: Comparison of Key Pharmacokinetic Parameters of Pyrazole Sulfonamides in Humans and Dogs

ParameterCelecoxib (Humans)Deracoxib (Dogs)Mavacoxib (Dogs)Robenacoxib (Dogs)
Oral Bioavailability (F%) ~40-50%High46% (fasted), 87% (fed)[1]62% (fed), 84% (fasted)[2]
Time to Peak Plasma Concentration (Tmax) ~3 hours[3][4]1-3 hours2-4 hours~1 hour
Elimination Half-life (t1/2) ~11 hours~3 hours[5]13.8-19.3 days (young dogs), up to 39-80 days (older dogs)[6]~0.6-0.9 hours[7]
Plasma Protein Binding >97%>90%[5]~98%[1][6]>98%[8]
Primary Route of Elimination Hepatic metabolism[3][4]Hepatic biotransformation[9]Biliary excretion of parent drug[6]Biliary/fecal[8][10]
Primary Metabolizing Enzymes CYP2C9, CYP3A4[11][12]Hepatic enzymesMinimal metabolismHepatic enzymes

In-Depth Look at ADME Properties

Absorption

The oral bioavailability of pyrazole sulfonamides can be significantly influenced by factors such as food. For instance, the bioavailability of mavacoxib and robenacoxib in dogs is notably enhanced when administered with food.[1][2] This is a critical consideration for dosing instructions to ensure optimal drug exposure. Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[3][4]

Distribution

A common feature of this class of drugs is their high degree of binding to plasma proteins, typically exceeding 90%.[1][5][6][8] This extensive protein binding means that only a small fraction of the drug is free in the circulation to exert its pharmacological effect. The volume of distribution (Vd) can vary, influencing the drug's concentration in different tissues.

Metabolism: A Closer Look at the Cytochrome P450 System

The liver is the primary site of metabolism for most pyrazole sulfonamides, with the cytochrome P450 (CYP) enzyme system playing a crucial role.[11][12][13]

Celecoxib is extensively metabolized in the liver, primarily by CYP2C9, with a minor contribution from CYP3A4.[11][12] The primary metabolic pathway involves the oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid metabolite. These metabolites are inactive and are subsequently eliminated.[12] Genetic polymorphisms in CYP2C9 can significantly impact celecoxib metabolism, leading to variations in drug exposure and response among individuals.[11]

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (inactive) Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib (inactive) Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Glucuronide_conjugate Glucuronide Conjugate (inactive) Carboxycelecoxib->Glucuronide_conjugate UGTs Excretion Excretion (Urine and Feces) Glucuronide_conjugate->Excretion

Caption: Metabolic pathway of Celecoxib.

The metabolism of pyrazole sulfonamides in dogs and cats also involves hepatic enzymes. However, there are significant species-specific differences in CYP450 isoform activity.[3][14] For example, cats are known to have deficiencies in certain glucuronidation pathways, which can affect the metabolism and clearance of some drugs. The metabolism of deracoxib and robenacib involves hepatic biotransformation, leading to the formation of various metabolites that are primarily excreted in the feces.[9][10] Mavacoxib is unique in its remarkable resistance to metabolism, contributing to its exceptionally long half-life.

Experimental Protocols for Pharmacokinetic Evaluation

To ensure the scientific rigor of pharmacokinetic studies, standardized and validated protocols are essential. Below are detailed, step-by-step methodologies for key experiments.

In Vivo Oral Bioavailability Study in a Canine Model

This protocol outlines a typical crossover study design to determine the oral bioavailability of a pyrazole sulfonamide.

Oral_Bioavailability_Workflow cluster_Phase1 Phase 1: Intravenous Administration cluster_Washout Washout Period cluster_Phase2 Phase 2: Oral Administration cluster_Calculation Bioavailability Calculation IV_Dosing Administer IV dose to Group A dogs IV_Sampling Collect serial blood samples IV_Dosing->IV_Sampling IV_Analysis Analyze plasma concentrations (LC-MS/MS) IV_Sampling->IV_Analysis Washout Sufficient duration for complete drug elimination IV_Analysis->Washout AUC_Calculation Calculate AUC for both IV and Oral routes IV_Analysis->AUC_Calculation Oral_Dosing Administer Oral dose to the same Group A dogs Washout->Oral_Dosing Oral_Sampling Collect serial blood samples Oral_Dosing->Oral_Sampling Oral_Analysis Analyze plasma concentrations (LC-MS/MS) Oral_Sampling->Oral_Analysis Oral_Analysis->AUC_Calculation F_Calculation F(%) = (AUC_oral / AUC_iv) x 100 AUC_Calculation->F_Calculation

Caption: Workflow for a crossover oral bioavailability study.

Step-by-Step Methodology:

  • Animal Selection and Acclimation: Select healthy adult beagle dogs and acclimate them to the study environment. Ensure animals are fasted overnight before dosing.

  • Intravenous (IV) Administration (Phase 1):

    • Administer a known dose of the pyrazole sulfonamide intravenously to one group of dogs.

    • Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma and store the plasma samples at -80°C until analysis.

  • Washout Period: Allow for a sufficient washout period (typically at least 7-10 half-lives of the drug) to ensure complete elimination of the drug from the animals' systems.

  • Oral Administration (Phase 2):

    • Administer a known oral dose of the pyrazole sulfonamide to the same group of dogs.

    • Collect blood samples at the same predefined time points as in the IV phase.

    • Process and store the plasma samples as described above.

  • Sample Analysis:

    • Quantify the concentration of the pyrazole sulfonamide in the plasma samples using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) for both the IV and oral administration routes.

    • Determine the absolute oral bioavailability (F) using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[15]

Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)

This in vitro assay is the gold standard for determining the extent of a drug's binding to plasma proteins.[1][16]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the pyrazole sulfonamide in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into plasma from the desired species (e.g., human, dog, rat) to achieve the desired final concentration.

  • Equilibrium Dialysis:

    • Pipette the drug-spiked plasma into the sample chamber of a RED device.

    • Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

    • Seal the plate and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of the drug in both aliquots using a validated LC-MS/MS method.

  • Calculation of Percent Bound:

    • Calculate the fraction unbound (fu) as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

    • Calculate the percent bound as: % Bound = (1 - fu) x 100.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to metabolism by hepatic enzymes.

Step-by-Step Methodology:

  • Incubation Mixture Preparation:

    • Prepare an incubation mixture containing liver microsomes from the desired species, a buffer solution (e.g., potassium phosphate buffer), and an NADPH-generating system (cofactor for CYP450 enzymes).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Add the pyrazole sulfonamide to the mixture to initiate the metabolic reaction.

  • Time-Point Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent drug using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693 / k.

Conclusion: Integrating Pharmacokinetic Data for Informed Drug Development

The comparative analysis of the pharmacokinetic properties of pyrazole sulfonamides reveals a class of compounds with diverse ADME profiles. Understanding these differences is crucial for predicting a drug's behavior in vivo and for designing rational dosing regimens. The experimental protocols provided in this guide offer a framework for generating robust and reliable pharmacokinetic data. By integrating these in vitro and in vivo findings, researchers can make more informed decisions throughout the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents.

References

  • Jung, M., et al. (2009). Analytical determination and pharmacokinetics of robenacoxib in the dog. Journal of Veterinary Pharmacology and Therapeutics, 32(1), 41-48.
  • King, J. N., et al. (2010). In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study. Research in veterinary science, 88(3), 497-506.
  • Giorgi, M., et al. (2013). A brief overview of the coxib drugs in the veterinary field.
  • Pelligand, L., et al. (2012). Pharmacokinetic/pharmacodynamic modelling of robenacoxib in a carrageenan-induced inflammatory pain model in the cat. Journal of veterinary pharmacology and therapeutics, 35(1), 19-30.
  • Cox, S. R., et al. (2010). The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. Journal of veterinary pharmacology and therapeutics, 33(5), 461-470.
  • Paulson, S. K., et al. (2001). Celecoxib pharmacokinetics and metabolism in the rat and dog. Drug Metabolism and Disposition, 29(4 Pt 1), 453-459.
  • Dean, L. (2016). Celecoxib Therapy and CYP2C9 Genotype. Medical Genetics Summaries.
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  • Zhang, Y., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N-dimethyl-1H-pyrazole-4-sulfonamide

As a cornerstone in medicinal chemistry and drug discovery, N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives are pivotal in developing novel therapeutic agents.[1][2][3] While its utility as a research chemical...

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in medicinal chemistry and drug discovery, N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives are pivotal in developing novel therapeutic agents.[1][2][3] While its utility as a research chemical is well-established, ensuring its safe handling and disposal is paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-dimethyl-1H-pyrazole-4-sulfonamide, grounded in established safety data and regulatory principles. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the compound's inherent hazards is essential. N,N-dimethyl-1H-pyrazole-4-sulfonamide is classified as a hazardous chemical, and its toxicological properties necessitate careful handling at all stages, including disposal.[4] The primary risks are associated with direct contact and inhalation.

A summary of its classification under the Globally Harmonized System (GHS) provides the rationale for the stringent disposal protocols outlined below.

Hazard ClassificationCategoryGHS StatementRationale for Disposal Protocol
Skin Corrosion/IrritationCategory 2Causes skin irritationPrevents direct skin contact through mandatory use of appropriate gloves and lab coats. Dictates that contaminated PPE is also treated as hazardous waste.[4][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritationMandates the use of safety glasses or goggles to prevent eye exposure.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationRequires handling in a well-ventilated area or fume hood to prevent inhalation of dust and dictates proper spill control to minimize airborne particles.[4][5][6]
Acute Toxicity (Oral)-Harmful if swallowedProhibits disposal via sink or municipal trash systems to prevent entry into waterways and accidental ingestion by wildlife.[5][6]

The Core Directive: Professional Disposal is Mandatory

Given its hazard profile, N,N-dimethyl-1H-pyrazole-4-sulfonamide must not be disposed of via standard laboratory drains or as regular solid waste.[6][7] The universally accepted and required method of disposal is through a licensed and approved professional waste disposal service.[1][4][6] These services are equipped to handle and treat chemical waste in a manner that is compliant with federal, state, and local regulations, often utilizing high-temperature incineration with scrubbers to neutralize harmful byproducts.[6]

On-Site Waste Management: A Step-by-Step Protocol

The following protocol details the necessary steps for accumulating and storing N,N-dimethyl-1H-pyrazole-4-sulfonamide waste safely within the laboratory until it can be collected by a professional service.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions.[8][9]

  • Solid Waste: Collect all unused or expired N,N-dimethyl-1H-pyrazole-4-sulfonamide, reaction byproducts, and contaminated consumables (e.g., weigh boats, contaminated filter paper) in a designated solid chemical waste container.

  • Contaminated PPE: Gloves, bench protectors, and other disposable personal protective equipment that have come into direct contact with the compound should be treated as hazardous waste and collected separately.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated hazardous liquid waste container. Do not mix incompatible waste streams; for example, halogenated and non-halogenated solvent waste should be kept separate.[9]

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safety and regulatory compliance.[8][10][11]

  • Container Choice: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[11] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or damage.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "N,N-dimethyl-1H-pyrazole-4-sulfonamide" (avoiding abbreviations).

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

    • The laboratory or principal investigator's name and contact information.

Step 3: Safe Accumulation and Storage

Waste must be stored in a designated and controlled area within the laboratory.[10]

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • Conditions: Keep containers in a cool, dry, and well-ventilated location, away from incompatible materials.[4][12] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

  • Container Management: Keep waste containers closed at all times except when adding waste.[7][10] This minimizes the release of vapors and prevents spills.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EH&S) office or your contracted professional waste disposal service to schedule a pickup. Provide them with an accurate inventory of the waste you need to have removed.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing N,N-dimethyl-1H-pyrazole-4-sulfonamide waste from generation to disposal.

G N,N-dimethyl-1H-pyrazole-4-sulfonamide Disposal Workflow cluster_generation Point of Generation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_storage On-site Storage cluster_disposal Final Disposal WasteGen Waste Generated (e.g., unused solid, contaminated item) Assess What type of waste? WasteGen->Assess SolidWaste Place in designated 'Solid Hazardous Waste' container Assess->SolidWaste Solid / Expired Reagent LiquidWaste Place in designated 'Liquid Hazardous Waste' container Assess->LiquidWaste Solution / Liquid Mixture PPEWaste Place in designated 'Contaminated PPE' container Assess->PPEWaste Contaminated Consumable / PPE Label Label container with: - Full Chemical Name - Hazards - Accumulation Date SolidWaste->Label LiquidWaste->Label PPEWaste->Label Store Store in cool, dry, ventilated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Pickup Arrange pickup by licensed waste disposal service via EH&S. Store->Pickup

Caption: Workflow for safe on-site management and disposal of N,N-dimethyl-1H-pyrazole-4-sulfonamide.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this work within a chemical fume hood.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or where dust is generated, respiratory protection may be necessary.[6]

  • Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid creating dust.[4][6]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the protocol in Section 3.

Decontamination and Empty Container Disposal

Empty containers that once held N,N-dimethyl-1H-pyrazole-4-sulfonamide must also be managed correctly.

  • Gross Contamination: Containers with visible residue should be treated as hazardous waste and disposed of through the professional waste stream without rinsing.

  • Triple-Rinsing: For containers that can be thoroughly emptied, a triple-rinse procedure may be acceptable depending on institutional and local regulations.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate is considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.

    • Once triple-rinsed, the container label must be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste.[7] Always confirm this procedure with your institution's EH&S office.

By adhering to these scientifically-grounded and procedurally detailed guidelines, you contribute to a culture of safety, ensuring that the valuable research conducted with N,N-dimethyl-1H-pyrazole-4-sulfonamide does not come at the cost of personal or environmental health.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,3'-Dimethyl-1,1'-Diphenylÿ4,4'-Bi-2- Pyrazolineƒ-5,5'-Dione. Retrieved from Cole-Parmer. [Link]

  • ADAMA. (2017). Safety Data Sheet. Retrieved from ADAMA. [Link]

  • Al-Warhi, T., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC - PubMed Central. [Link]

  • Capot Chemical. (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from Capot Chemical. [Link]

  • PubChem. (2025). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. National Center for Biotechnology Information. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 88398-53-2 | Product Name : 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from Pharmaffiliates. [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS. [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from NSTA. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Al-Warhi, T., et al. (n.d.). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

Sources

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